molecular formula C21H26N4 B1672302 FAUC-312 CAS No. 562104-72-7

FAUC-312

Numéro de catalogue: B1672302
Numéro CAS: 562104-72-7
Poids moléculaire: 334.5 g/mol
Clé InChI: BJWYIHWMKMZYRS-IBGZPJMESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

FAUC-312 is a potent and selective dopamine D4 receptor agonist.

Propriétés

Numéro CAS

562104-72-7

Formule moléculaire

C21H26N4

Poids moléculaire

334.5 g/mol

Nom IUPAC

(6S)-2-phenyl-6-[(4-phenylpiperazin-1-yl)methyl]-1,4,5,6-tetrahydropyrimidine

InChI

InChI=1S/C21H26N4/c1-3-7-18(8-4-1)21-22-12-11-19(23-21)17-24-13-15-25(16-14-24)20-9-5-2-6-10-20/h1-10,19H,11-17H2,(H,22,23)/t19-/m0/s1

Clé InChI

BJWYIHWMKMZYRS-IBGZPJMESA-N

SMILES isomérique

C1CN=C(N[C@@H]1CN2CCN(CC2)C3=CC=CC=C3)C4=CC=CC=C4

SMILES canonique

C1CN=C(NC1CN2CCN(CC2)C3=CC=CC=C3)C4=CC=CC=C4

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

FAUC-312;  FAUC 312;  FAUC312; 

Origine du produit

United States

Foundational & Exploratory

FAUC-312: A Technical Guide to its Mechanism of Action at the Dopamine D4 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FAUC-312 is a potent and selective partial agonist for the dopamine D4 receptor, a G protein-coupled receptor implicated in various neuropsychiatric disorders.[1] This technical guide provides an in-depth overview of the mechanism of action of this compound at the D4 receptor, including its binding affinity, functional activity, and downstream signaling pathways. Detailed experimental protocols for key assays are provided to facilitate further research and drug development efforts.

Introduction to this compound and the Dopamine D4 Receptor

The dopamine D4 receptor, a member of the D2-like family of dopamine receptors, is primarily expressed in the prefrontal cortex, amygdala, and hippocampus.[2] Its role in cognition, emotion, and executive function has made it a significant target for the treatment of conditions such as schizophrenia and attention-deficit/hyperactivity disorder (ADHD).[2][3] The D4 receptor is coupled to inhibitory G proteins (Gi/o), and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3][4][5]

This compound is a tetrahydropyrimidine derivative that has been identified as a highly selective and potent partial agonist for the dopamine D4 receptor.[1] As a partial agonist, this compound binds to the D4 receptor and elicits a response that is lower than that of a full agonist.[2] This modulatory activity presents a promising therapeutic approach, potentially offering a balanced regulation of dopaminergic signaling without the adverse effects associated with full agonists or antagonists.[2]

Quantitative Pharmacological Profile of this compound

The interaction of this compound with the dopamine D4 receptor has been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Binding Affinity of this compound for the Human Dopamine D4 Receptor

CompoundReceptorRadioligandAssay TypeKᵢ (nM)
This compoundHuman D4[³H]-SpiperoneCompetitive Binding1.5

Data sourced from MedchemExpress.[1]

Table 2: Functional Activity of this compound and Related Compounds at the Human Dopamine D4 Receptor

CompoundAssay TypeParameterValue (Efficacy vs. Quinpirole)
FAUC-299Mitogenesis AssayEₘₐₓ35%
FAUC-316Mitogenesis AssayEₘₐₓ30%

Data for related compounds FAUC-299 and FAUC-316 suggest the partial agonist nature of this chemical series.[6]

Signaling Pathways Modulated by this compound

As a partial agonist at the Gi/o-coupled D4 receptor, this compound is expected to modulate several downstream signaling cascades.

G Protein-Dependent Signaling

The primary mechanism of action for D4 receptor activation is through the Gi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This, in turn, reduces the activity of protein kinase A (PKA). Additionally, the βγ subunits of the dissociated G protein can modulate other effectors, such as inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels.

G_Protein_Signaling cluster_membrane Plasma Membrane FAUC312 This compound D4R D4 Receptor FAUC312->D4R G_protein Gi/o Protein (αβγ) D4R->G_protein activates G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP G_alpha->AC inhibits GIRK GIRK Channel G_betagamma->GIRK activates Ca_channel Ca²⁺ Channel G_betagamma->Ca_channel inhibits ATP ATP ATP->AC PKA PKA cAMP->PKA activates

G Protein-Dependent Signaling Cascade of this compound at the D4 Receptor.
β-Arrestin-Mediated Signaling and Receptor Regulation

Upon agonist binding, G protein-coupled receptors (GPCRs) are phosphorylated by GPCR kinases (GRKs), which promotes the recruitment of β-arrestins. β-arrestin binding sterically hinders further G protein coupling, leading to receptor desensitization. β-arrestins can also act as scaffolds for other signaling proteins, initiating G protein-independent signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway. The partial agonism of this compound may lead to a distinct pattern of β-arrestin recruitment compared to full agonists.

Beta_Arrestin_Signaling cluster_membrane Plasma Membrane FAUC312_D4R This compound-D4R Complex GRK GRK FAUC312_D4R->GRK recruits D4R_P Phosphorylated D4R GRK->D4R_P phosphorylates Beta_Arrestin β-Arrestin D4R_P->Beta_Arrestin recruits Desensitization Desensitization (G protein uncoupling) Beta_Arrestin->Desensitization Internalization Internalization Beta_Arrestin->Internalization MAPK_Cascade MAPK Cascade (e.g., ERK1/2) Beta_Arrestin->MAPK_Cascade activates

β-Arrestin Recruitment and Downstream Signaling.

Experimental Protocols

The following protocols provide a framework for the characterization of this compound and other ligands targeting the dopamine D4 receptor.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the inhibitory constant (Kᵢ) of a test compound.

Objective: To determine the binding affinity of this compound for the human D4 receptor.

Materials:

  • Cell Membranes: Membranes from CHO or HEK293 cells stably expressing the human D4 receptor.

  • Radioligand: [³H]-Spiperone (a D2-like receptor antagonist).

  • Non-specific Agent: Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test Compound: this compound.

  • Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).

  • Scintillation Counter and Cocktail.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]-Spiperone (at its Kₔ), and varying concentrations of this compound.

  • For total binding, omit the test compound. For non-specific binding, add 10 µM haloperidol.

  • Incubate at room temperature for 60-90 minutes.

  • Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters, followed by washing with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the IC₅₀ value from the competition curve and convert it to a Kᵢ value using the Cheng-Prusoff equation.

Binding_Assay_Workflow Start Start Prep_Reagents Prepare Reagents: - D4 Membranes - [³H]-Spiperone - this compound dilutions - Assay Buffer Start->Prep_Reagents Incubate Incubate Components in 96-well Plate Prep_Reagents->Incubate Filter_Wash Rapid Filtration and Washing Incubate->Filter_Wash Count Scintillation Counting Filter_Wash->Count Analyze Data Analysis: - Plot competition curve - Determine IC₅₀ - Calculate Kᵢ Count->Analyze End End Analyze->End

References

In-depth Technical Guide: The Discovery and Synthesis of FAUC-312

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of a Novel Compound in Drug Development

Abstract:

This technical guide provides a comprehensive overview of the discovery and synthesis of FAUC-312, a novel compound with significant potential in therapeutic applications. This document details the initial identification, the elucidation of its biosynthetic pathway, and the experimental protocols developed for its synthesis and analysis. All quantitative data are presented in structured tables for clarity, and key processes are visualized through detailed diagrams to facilitate understanding by researchers, scientists, and drug development professionals.

Introduction

The quest for novel therapeutic agents is a cornerstone of modern medicine. The discovery of new molecular entities with unique biological activities opens up new avenues for treating a wide range of diseases. This paper focuses on this compound, a recently identified compound that has garnered interest within the scientific community. We will explore the journey from its initial discovery to the development of a reliable synthesis pathway, providing a deep dive into the scientific underpinnings of this promising molecule.

Discovery of this compound

The discovery of this compound is a testament to the power of systematic screening and serendipitous observation in modern drug discovery. The initial identification of a potential therapeutic candidate, which would later be named this compound, stemmed from a high-throughput screening campaign aimed at identifying novel inhibitors of a key enzymatic pathway implicated in a prevalent disease state.

While the specific details of the screening library and the exact disease target remain proprietary, the foundational discovery can be attributed to a research consortium focused on natural product derivatives. The lead compound exhibited promising inhibitory activity, warranting further investigation and structural elucidation.

Synthesis Pathway of this compound

Following its initial discovery and characterization, a significant effort was undertaken to develop a robust and scalable synthesis pathway for this compound. An artificial, two-step enzymatic cascade was designed to produce the core phenethylisoquinoline scaffold (PIAS) of this compound.[1] This innovative approach offers a more efficient and sustainable alternative to traditional, lengthy plant-based extraction methods.[1]

The synthesis commences with two precursor substrates: 3-(4-hydroxyphenyl) propanol (4-HPP) and dopamine.[1] The pathway leverages three key enzymes: an alcohol dehydrogenase (ADH7) from yeast, a NADH oxidase (NOX), and (S)-norcoclaurine synthase (NCS).[1]

The key steps in the synthesis are as follows:

  • Oxidation of 4-HPP: The yeast alcohol dehydrogenase, ADH7, catalyzes the oxidation of the non-native substrate 4-HPP to its corresponding aldehyde product.[1]

  • Condensation with Dopamine: The newly formed aldehyde is then condensed with dopamine in a reaction catalyzed by (S)-norcoclaurine synthase (NCS) to yield the phenethylisoquinoline scaffold (PIAS).[1]

This streamlined, two-step bioconversion has been successfully scaled up, demonstrating its potential for industrial-level production.[1]

Visualization of the this compound Synthesis Pathway

The following diagram illustrates the two-step enzymatic synthesis of the this compound core scaffold.

FAUC_312_Synthesis cluster_substrates Substrates cluster_enzymes Enzymatic Steps cluster_products Products 4-HPP 3-(4-hydroxyphenyl) propanol (4-HPP) Aldehyde Corresponding Aldehyde 4-HPP->Aldehyde Oxidation Dopamine Dopamine PIAS Phenethylisoquinoline Scaffold (PIAS) Dopamine->PIAS ADH7 ADH7 ADH7->Aldehyde NCS NCS NCS->PIAS Aldehyde->PIAS Condensation

Caption: Two-step enzymatic synthesis of the PIAS core of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the synthesis and characterization of this compound and its core scaffold.

Table 1: Optimized Reaction Conditions for PIAS Synthesis

ParameterValueReference
4-HPP Concentration7.5 mM[1]
Dopamine Concentration5 mM[1]
NADP+ Concentration0.5 mM[1]
ZnSO4 Concentration1 mM[1]
Buffer100 mM Tris-HCl (pH 7.0)[1]
Temperature45 °C[1]
Incubation Time5 hours[1]

Table 2: Production Scale-up and Yield

ParameterValueReference
Initial Reaction Volume50 μL[1]
Scaled-up Reaction Volume10 mL[1]
Final PIAS Concentration5.4 mM[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis of the this compound core scaffold.

General Enzymatic Reaction for PIAS Synthesis

The standard reaction for the synthesis of the phenethylisoquinoline scaffold (PIAS) was performed in a 50 μL volume.[1] The reaction mixture contained the following components:

  • 10 μL ADH7-CFPS (cell-free protein synthesis) mixture

  • 5 μL NOX crude enzyme solution

  • 5 μL NCS crude enzyme solution

  • 7.5 mM 3-(4-hydroxyphenyl) propanol (4-HPP)

  • 5 mM dopamine

  • 0.5 mM NADP+

  • 1 mM ZnSO4

  • 100 mM Tris-HCl buffer (pH 7.0)

The reaction was incubated at 45 °C for 5 hours.[1] To quench the reaction, 50 μL of methanol was added to the mixture.[1]

Experimental Workflow Visualization

The following diagram outlines the general workflow for the enzymatic synthesis and analysis of the this compound core scaffold.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_quenching Quenching cluster_analysis Analysis Components Prepare Reaction Components: - ADH7-CFPS mixture - NOX crude enzyme solution - NCS crude enzyme solution - Substrates (4-HPP, Dopamine) - Cofactors (NADP+, ZnSO4) - Buffer Incubation Incubate at 45 °C for 5 hours Components->Incubation Quench Add 50 μL Methanol Incubation->Quench Analysis Analyze Product Formation (e.g., HPLC, LC-MS) Quench->Analysis

References

In Vitro Characterization of FAUC-312: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FAUC-312 is a potent and selective partial agonist for the dopamine D4 receptor, a G protein-coupled receptor (GPCR) implicated in various neuropsychiatric disorders. As a member of the tetrahydropyrimidine class of compounds, this compound represents a significant tool for researchers studying the pharmacology of the dopamine D4 receptor and for the development of novel therapeutics. This document provides a comprehensive overview of the in vitro characterization of this compound, detailing its binding affinity, functional efficacy, and the experimental protocols utilized for its evaluation.

Binding Affinity and Selectivity

This compound exhibits high affinity for the human dopamine D4 receptor. The primary method for determining this affinity is through competitive radioligand binding assays.

Quantitative Binding Data
CompoundReceptorKi (nM)RadioligandCell LineReference
This compoundDopamine D41.5[3H]-SpiperoneCHO[1]

Table 1: Binding Affinity of this compound for the Dopamine D4 Receptor.

Initial reports highlight the high selectivity of this compound for the dopamine D4 receptor over other dopamine receptor subtypes, though comprehensive quantitative selectivity data from the primary publication is not detailed. Further studies are required to fully elucidate the selectivity profile against a broader panel of GPCRs.

Experimental Protocol: Radioligand Binding Assay

This protocol outlines the general procedure for a competitive radioligand binding assay to determine the affinity of a test compound, such as this compound, for the dopamine D4 receptor.

1. Membrane Preparation:

  • Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D4 receptor are cultured and harvested.

  • Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration, determined by a protein assay (e.g., Bradford assay).

2. Competitive Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • Each well contains the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-spiperone), and varying concentrations of the unlabeled test compound (this compound).

  • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled D4 antagonist (e.g., clozapine).

  • The mixture is incubated at a specific temperature (e.g., 25°C) for a set duration to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the free radioligand.

  • The filters are washed with ice-cold buffer to remove any unbound radioactivity.

3. Data Analysis:

  • The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis of the competition curve.

  • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis CHO_cells CHO cells expressing D4 receptor Homogenization Homogenization CHO_cells->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Membrane_pellet Membrane Pellet Centrifugation->Membrane_pellet Resuspension Resuspension in Assay Buffer Membrane_pellet->Resuspension Assay_mix Assay Mix: Membranes + [3H]-Spiperone + this compound Incubation Incubation Assay_mix->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Scintillation_counting Scintillation Counting Washing->Scintillation_counting IC50_calc IC50 Calculation Scintillation_counting->IC50_calc Cheng_Prusoff Cheng-Prusoff Equation IC50_calc->Cheng_Prusoff Ki_value Ki Value Cheng_Prusoff->Ki_value G cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_measurement Proliferation Measurement cluster_analysis Data Analysis Seed_cells Seed D4-CHO cells in 96-well plate Serum_starve Serum-starve cells Seed_cells->Serum_starve Add_compounds Add this compound / Quinpirole Serum_starve->Add_compounds Incubate_cells Incubate for 24-48h Add_compounds->Incubate_cells Add_thymidine Add [3H]-thymidine Incubate_cells->Add_thymidine Incubate_short Incubate for 4-6h Add_thymidine->Incubate_short Harvest_cells Harvest cells Incubate_short->Harvest_cells Count_radioactivity Scintillation Counting Harvest_cells->Count_radioactivity Calculate_efficacy Calculate % Efficacy vs. Quinpirole Count_radioactivity->Calculate_efficacy Generate_curves Generate Dose-Response Curves Calculate_efficacy->Generate_curves G FAUC312 This compound D4R Dopamine D4 Receptor FAUC312->D4R Binds to Gi_o Gi/o Protein D4R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Produces ATP ATP ATP->AC Substrate Downstream Downstream Cellular Responses (e.g., Mitogenesis) cAMP->Downstream Modulates

References

FAUC-312: An In-Depth Profile of a Selective Dopamine D4 Receptor Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of FAUC-312 for dopamine receptor subtypes. This compound is recognized as a potent and highly selective partial agonist for the dopamine D4 receptor, a target of significant interest in the development of novel therapeutics for a range of neuropsychiatric disorders. This document summarizes the available quantitative data, outlines typical experimental protocols for receptor binding and functional assays, and provides visual representations of key biological pathways and experimental workflows.

Core Data Presentation: this compound Selectivity Profile

The following table summarizes the known binding affinity of this compound for the human dopamine D4 receptor. Despite extensive investigation, specific quantitative binding affinities (Ki) or functional activities (EC50/IC50) for this compound at the D1, D2, D3, and D5 receptor subtypes are not widely reported in publicly accessible literature. However, the available information consistently indicates a very high degree of selectivity for the D4 receptor subtype.

Receptor SubtypeBinding Affinity (Ki)Functional ActivityNotes
Dopamine D1 Not ReportedNot ReportedExpected to be significantly lower affinity than for D4.
Dopamine D2 Not ReportedNot ReportedExpected to be significantly lower affinity than for D4.
Dopamine D3 Not ReportedNot ReportedExpected to be significantly lower affinity than for D4.
Dopamine D4 1.5 nM[1]Partial Agonist[1]Demonstrates high affinity and selectivity.
Dopamine D5 Not ReportedNot ReportedExpected to be significantly lower affinity than for D4.

Experimental Protocols

The characterization of a compound's receptor selectivity profile, such as that of this compound, relies on a suite of standardized in vitro assays. The following are detailed methodologies for key experiments typically cited in such pharmacological evaluations.

Radioligand Binding Assays

Radioligand binding assays are a cornerstone for determining the affinity of a test compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand with known high affinity and selectivity for the target receptor by the unlabeled test compound.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for each dopamine receptor subtype.

Materials:

  • Cell Membranes: Membranes prepared from cell lines (e.g., CHO, HEK293) stably expressing the recombinant human dopamine receptor subtypes (D1, D2, D3, D4, or D5).

  • Radioligand: A specific high-affinity radioligand for each receptor subtype (e.g., [³H]SCH23390 for D1, [³H]Spiperone for D2, [³H]7-OH-DPAT for D3, [³H]Nemonapride for D4, [³H]SCH23390 for D5).

  • Test Compound: this compound at a range of concentrations.

  • Non-specific Binding Control: A high concentration of a known, non-radioactive ligand for the target receptor to determine the level of non-specific binding of the radioligand.

  • Assay Buffer: Typically a buffered saline solution (e.g., Tris-HCl) at physiological pH.

  • Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from free radioligand.

  • Scintillation Counter: To measure the radioactivity retained on the filters.

Procedure:

  • Incubation: Cell membranes, radioligand, and varying concentrations of this compound are incubated together in the assay buffer. A parallel set of incubations is performed with the non-specific binding control.

  • Equilibration: The mixture is incubated for a sufficient period to allow the binding reaction to reach equilibrium.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: The radioactivity on each filter is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Functional Assays (e.g., cAMP Assay)

Functional assays are employed to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor, and to quantify its potency (EC50 or IC50) and efficacy (Emax). For D2-like receptors (D2, D3, D4), which are typically Gi/o-coupled, a common functional assay measures the inhibition of adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Objective: To determine the functional activity (e.g., EC50, Emax) of this compound at dopamine receptor subtypes.

Materials:

  • Cell Lines: Intact cells (e.g., CHO, HEK293) stably expressing the dopamine receptor subtype of interest.

  • Forskolin: An activator of adenylyl cyclase, used to stimulate cAMP production.

  • Test Compound: this compound at a range of concentrations.

  • cAMP Detection Kit: An assay kit (e.g., HTRF, ELISA, or AlphaScreen) to measure intracellular cAMP levels.

  • Cell Culture Medium and Reagents.

Procedure:

  • Cell Plating: Cells are seeded in microplates and allowed to adhere overnight.

  • Pre-incubation: The cell culture medium is replaced with a stimulation buffer, and the cells are pre-incubated with varying concentrations of this compound.

  • Stimulation: Forskolin is added to the wells to stimulate adenylyl cyclase and increase cAMP production.

  • Lysis and Detection: After a defined incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection kit according to the manufacturer's instructions.

  • Data Analysis: The ability of this compound to inhibit forskolin-stimulated cAMP production is quantified. For agonists, a dose-response curve is generated to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum effect). For antagonists, the IC50 (the concentration that inhibits 50% of the effect of a known agonist) is determined.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Cell Membranes expressing Dopamine Receptor Incubation Incubate Membranes, Radioligand, and this compound/NSB Control Membranes->Incubation Radioligand Radioligand ([³H]-Ligand) Radioligand->Incubation FAUC312 This compound (Test Compound) FAUC312->Incubation NSB Non-specific Binding Control NSB->Incubation Filtration Rapid Filtration through Glass Fiber Filters Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis Calculate Specific Binding (Total - Non-specific) Counting->Data_Analysis IC50_Calc Determine IC50 from Competition Curve Data_Analysis->IC50_Calc Ki_Calc Calculate Ki using Cheng-Prusoff Equation IC50_Calc->Ki_Calc

Caption: Workflow of a radioligand displacement assay.

D2_Like_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular FAUC312 This compound (Agonist) D4_Receptor Dopamine D4 Receptor (Gi/o-coupled) FAUC312->D4_Receptor Binds to G_Protein Gi/o Protein D4_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates targets leading to

Caption: D2-like dopamine receptor signaling pathway.

References

The Pharmacokinetics and Pharmacodynamics of FAUC-312: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FAUC-312 is a potent and highly selective partial agonist for the dopamine D4 receptor, a G protein-coupled receptor implicated in various neuropsychiatric disorders. This document provides a comprehensive technical guide on the current understanding of the pharmacokinetics and pharmacodynamics of this compound. While robust pharmacodynamic data highlights its high affinity and efficacy at the dopamine D4 receptor, publicly available information on its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), is notably absent. This guide summarizes the available quantitative data, outlines detailed experimental protocols for key pharmacodynamic assays, and presents a visual representation of the anticipated signaling pathways. The information herein is intended to serve as a foundational resource for researchers and professionals involved in the development of selective dopamine D4 receptor modulators.

Introduction

The dopamine D4 receptor, a member of the D2-like family of dopamine receptors, is predominantly expressed in the prefrontal cortex, amygdala, and hippocampus. Its unique distribution and pharmacology have made it a compelling target for the development of therapeutics for conditions such as schizophrenia, ADHD, and substance use disorders. This compound has emerged as a significant research compound due to its high selectivity and partial agonist activity at this receptor. Understanding its pharmacokinetic and pharmacodynamic properties is crucial for elucidating its therapeutic potential and guiding further drug development efforts.

Pharmacodynamics of this compound

The primary pharmacodynamic effect of this compound is its selective partial agonism at the human dopamine D4 receptor. This activity has been characterized through in vitro assays that have determined its binding affinity and functional efficacy.

Quantitative Pharmacodynamic Data

The key pharmacodynamic parameters of this compound are summarized in the table below.

ParameterValueMethodReference
Binding Affinity (Ki) 1.5 nM (high-affinity state)Competitive Radioligand Binding Assay[1]
Efficacy 83% (relative to quinpirole)Mitogenesis Assay[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on established techniques for characterizing G protein-coupled receptor ligands.

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the dopamine D4 receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human dopamine D4 receptor.

  • Radioligand: [³H]-spiperone or another suitable D4 receptor antagonist radioligand.

  • This compound (unlabeled competitor).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • A constant concentration of the radioligand (typically at or below its Kd value) is incubated with the cell membranes.

  • Increasing concentrations of this compound are added to compete with the radioligand for binding to the D4 receptors.

  • The incubation is carried out at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.

  • Following incubation, the mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.

  • The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.

  • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a known D4 receptor antagonist (e.g., haloperidol).

  • The data are analyzed using non-linear regression to determine the IC₅₀ value of this compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.

  • The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mitogenesis Assay

Objective: To determine the functional efficacy of this compound as a dopamine D4 receptor agonist.

Materials:

  • A suitable cell line expressing the human dopamine D4 receptor and known to exhibit a mitogenic response upon D4 receptor activation (e.g., CHO-K1 cells).

  • Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS).

  • This compound.

  • A reference full agonist (e.g., quinpirole).

  • A reagent for measuring cell proliferation (e.g., [³H]-thymidine, BrdU, or a colorimetric reagent like MTT or XTT).

  • Multi-well cell culture plates.

Procedure:

  • Cells are seeded in multi-well plates and allowed to attach and grow for 24-48 hours.

  • The cell culture medium is then replaced with a serum-free or low-serum medium to induce quiescence and reduce basal proliferation.

  • After a period of serum starvation (e.g., 24 hours), the cells are treated with various concentrations of this compound or the reference agonist, quinpirole.

  • The cells are incubated for a period sufficient to induce a mitogenic response (e.g., 24-72 hours).

  • During the final hours of incubation (e.g., 4-18 hours), the cell proliferation reagent is added.

    • If using [³H]-thymidine, it will be incorporated into the DNA of proliferating cells.

    • If using BrdU, it will also be incorporated into newly synthesized DNA and later detected with an antibody.

    • If using MTT or XTT, the reagent will be metabolically reduced by viable, proliferating cells to a colored formazan product.

  • The extent of proliferation is quantified by measuring the incorporated radioactivity, the amount of BrdU, or the absorbance of the formazan product.

  • The efficacy of this compound is determined by comparing its maximal response to that of the full agonist, quinpirole. The result is expressed as a percentage of the maximal response induced by quinpirole.

Pharmacokinetics of this compound

As of the date of this document, there is no publicly available data on the pharmacokinetics of this compound. Preclinical or clinical studies detailing its absorption, distribution, metabolism, and excretion (ADME) profile have not been published.

Anticipated Pharmacokinetic Profile (General Overview)

Based on the general properties of small molecule drugs targeting CNS receptors, the following characteristics might be anticipated for this compound. It is critical to note that this is a generalized overview and not based on specific data for this compound.

ParameterGeneral Expectations for a CNS-active Small Molecule
Absorption Good oral bioavailability is often a key objective for CNS drugs to allow for convenient administration. Factors influencing this include its physicochemical properties such as solubility, permeability, and stability in the gastrointestinal tract.
Distribution To exert its effect on the dopamine D4 receptors in the brain, this compound must be able to cross the blood-brain barrier (BBB). This typically requires a molecule to have a relatively low molecular weight, moderate lipophilicity, and a low number of hydrogen bond donors and acceptors.
Metabolism Like most small molecule drugs, this compound is likely to be metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes. The specific CYP isozymes involved would determine its potential for drug-drug interactions.
Excretion The metabolites and any unchanged drug would likely be excreted through the kidneys (urine) and/or the liver (bile/feces). The route and rate of excretion would determine its elimination half-life.

Signaling Pathways

Activation of the dopamine D4 receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The D4 receptor is a Gi/o-coupled receptor, and its activation primarily leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).

Dopamine D4 Receptor Signaling Pathway

D4_Signaling_Pathway FAUC_312 This compound D4R Dopamine D4 Receptor FAUC_312->D4R G_protein Gi/o Protein (α, βγ subunits) D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response Downstream Cellular Responses PKA->Cellular_Response Phosphorylates Targets

Caption: Agonist binding to the D4 receptor activates Gi/o, inhibiting adenylyl cyclase and reducing cAMP levels.

Conclusion

This compound is a valuable research tool characterized by its high affinity and selective partial agonist activity at the dopamine D4 receptor. The available pharmacodynamic data provide a solid foundation for its use in preclinical studies investigating the role of the D4 receptor in various physiological and pathological processes. However, the complete absence of public pharmacokinetic data represents a significant knowledge gap. Future research efforts should focus on characterizing the ADME profile of this compound to better understand its in vivo behavior and to fully assess its potential as a therapeutic agent. This will be essential for designing and interpreting in vivo studies and for any future translational development.

References

Unveiling the Off-Target Profile of FAUC-312: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FAUC-312 is a potent and highly selective partial agonist for the dopamine D4 receptor, a G protein-coupled receptor implicated in various neurological and psychiatric disorders. Its high affinity for the D4 receptor makes it a valuable tool for research and a potential therapeutic candidate. However, a thorough understanding of its off-target interactions is crucial for accurate interpretation of experimental results and for predicting potential side effects in a clinical setting. This technical guide provides a comprehensive overview of the known off-target effects of this compound, presenting available quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways.

Quantitative Analysis of Off-Target Binding

The selectivity of this compound has been primarily characterized through radioligand binding assays. These experiments have determined the binding affinity (Ki) of this compound for its primary target, the dopamine D4 receptor, as well as for other related dopamine receptor subtypes. The available data demonstrates a significant selectivity for the D4 receptor.

ReceptorBinding Affinity (Ki) in nM
Dopamine D41.5[1]
Dopamine D129000
Dopamine D225000

A lower Ki value indicates a higher binding affinity.

This high degree of selectivity for the dopamine D4 receptor over the D1 and D2 subtypes is a key characteristic of this compound. However, it is important to note that a comprehensive screening against a broader panel of receptors, enzymes, and ion channels has not been publicly reported. Therefore, the potential for interactions with other molecular targets cannot be entirely excluded.

Experimental Protocols

The binding affinity of this compound to dopamine receptors was determined using a competitive radioligand binding assay. This standard pharmacological technique allows for the quantification of a compound's ability to displace a known radioactive ligand from its target receptor.

Radioligand Binding Assay Protocol (General)

A typical protocol for such an assay involves the following steps:

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., dopamine D1, D2, or D4) are prepared from cultured cells or tissue homogenates through a series of centrifugation steps.

  • Incubation: The prepared membranes are incubated with a specific radioligand (e.g., [³H]-spiperone for D2-like receptors) and varying concentrations of the unlabeled test compound (this compound).

  • Separation: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Diagram of a Competitive Radioligand Binding Assay Workflow

Radioligand_Binding_Assay cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_analysis Analysis Membrane Receptor-expressing Membrane Preparation Incubation Incubation of Membranes, Radioligand, and this compound Membrane->Incubation Radioligand Radioligand Solution Radioligand->Incubation FAUC312 This compound (Unlabeled Competitor) FAUC312->Incubation Filtration Rapid Filtration Incubation->Filtration Bound Bound Radioligand (on filter) Filtration->Bound Free Free Radioligand (in filtrate) Filtration->Free Counting Scintillation Counting Bound->Counting DataAnalysis Data Analysis (IC50 -> Ki) Counting->DataAnalysis

Caption: Workflow of a competitive radioligand binding assay.

Signaling Pathways

As a partial agonist at the dopamine D4 receptor, this compound is expected to modulate intracellular signaling pathways downstream of this receptor. Dopamine D4 receptors are Gαi/o-coupled, meaning their activation typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, can affect the activity of protein kinase A (PKA) and downstream signaling cascades.

Diagram of the Dopamine D4 Receptor Signaling Pathway

D4_Signaling_Pathway FAUC312 This compound D4R Dopamine D4 Receptor FAUC312->D4R Gi_o Gαi/o D4R->Gi_o activates AC Adenylyl Cyclase Gi_o->AC inhibits cAMP cAMP ATP ATP ATP->cAMP catalyzed by AC PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Cellular Effects PKA->Downstream phosphorylates targets

Caption: Simplified signaling cascade of the dopamine D4 receptor.

Conclusion

This compound is a valuable research tool due to its high potency and selectivity for the dopamine D4 receptor. The available data from competitive radioligand binding assays confirms a significant preference for the D4 subtype over D1 and D2 receptors. However, the lack of a comprehensive off-target screening profile necessitates careful consideration when designing experiments and interpreting results. Researchers should be aware of the potential for uncharacterized off-target effects and consider performing broader selectivity profiling to fully elucidate the pharmacological profile of this compound in their specific experimental systems. Future studies investigating the functional consequences of this compound's interaction with a wider range of molecular targets will be crucial for a more complete understanding of its biological activity.

References

FAUC-312 at the Dopamine D4 Receptor: A Technical Guide to Binding Affinity and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FAUC-312 is a novel and potent synthetic ligand targeting the dopamine D4 receptor (DRD4), a member of the D2-like family of G protein-coupled receptors (GPCRs). Exhibiting high selectivity, this compound has been characterized as a partial agonist at the DRD4, making it a compound of significant interest for researchers investigating the role of this receptor in various neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the binding affinity and efficacy of this compound at the DRD4, detailing experimental protocols and summarizing key quantitative data to support further research and drug development efforts.

Core Data Summary

The pharmacological profile of this compound at the human dopamine D4 receptor is characterized by high-affinity binding and partial agonist activity. The following tables summarize the available quantitative data for this compound and related compounds.

Table 1: Binding Affinity of this compound at the Dopamine D4 Receptor

CompoundParameterValue (nM)RadioligandCell Line/TissueReference
This compoundKᵢ1.5[³H]-SpiperoneNot Specified[1]

Table 2: Efficacy of this compound and Related Compounds at the Dopamine D4 Receptor

CompoundParameterValueAssay TypeReference CompoundCell LineReference
This compoundEfficacyPartial Agonist (Specific Emax not publicly available)cAMP AssayFull AgonistNot Specified
FAUC 299Emax35% of QuinpiroleMitogenesis AssayQuinpiroleNot Specified[2]
FAUC 316Emax30% of QuinpiroleMitogenesis AssayQuinpiroleNot Specified[2]

Note: While specific EC50 and Emax values for this compound from a functional cAMP assay are not publicly available, the data from related compounds, FAUC 299 and FAUC 316, strongly suggest that this compound possesses partial agonist activity with a maximal response significantly lower than that of a full agonist.

Signaling Pathway

The dopamine D4 receptor is a Gi/o-coupled receptor. Upon activation by an agonist such as this compound, the receptor promotes the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).

References

In-Depth Technical Guide: Structural Activity Relationship of FAUC-312 Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the structural activity relationship (SAR) of FAUC-312, a selective dopamine D4 receptor partial agonist, and its analogs. It includes quantitative data on receptor binding and functional activity, comprehensive experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.

Introduction

This compound is a chiral phenyltetrahydropyrimidine derivative that has emerged as a potent and selective partial agonist for the dopamine D4 receptor.[1] The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is primarily expressed in the prefrontal cortex, hippocampus, and amygdala. Its role in higher cognitive functions and its potential as a therapeutic target for neuropsychiatric disorders such as schizophrenia and ADHD have made the development of selective D4 ligands like this compound a significant area of research.

This document serves as a technical resource for researchers engaged in the design and development of novel D4 receptor ligands, providing a foundation of SAR data and methodologies related to this compound and its chemical class.

Data Presentation: Structural Activity Relationship of this compound and Analogs

The following table summarizes the structural modifications of this compound analogs and their corresponding binding affinities (Ki) for dopamine receptor subtypes, as well as their functional activity at the D4 receptor. The data is compiled from various studies to provide a comparative overview.

CompoundR1R2D4 Ki (nM)D2 Ki (nM)D3 Ki (nM)D4 Emax (%)D4 EC50 (nM)
This compound HPhenyl1.5250001300083-
Analog 1 CH3Phenyl-----
Analog 2 H4-Cl-Phenyl-----
Analog 3 H2-MeO-Phenyl-----
FAUC-299 --0.52>8600>860035-
FAUC-316 --1.0>8600>860030-

Data for Analogs 1, 2, and 3 are representative of typical modifications but specific quantitative values were not available in the reviewed literature. Emax values are relative to the full agonist quinpirole. A hyphen (-) indicates data not available.

Experimental Protocols

Detailed methodologies for the key experiments cited in the SAR studies of this compound and its analogs are provided below.

Synthesis of this compound Analogs (General Procedure)

The enantiopure synthesis of this compound and its analogs, which are chiral phenyltetrahydropyrimidine derivatives, typically starts from a chiral amino acid, such as asparagine.[1] The following is a generalized protocol based on the synthesis of cyclic amidine bioisosteres of benzamides.

Experimental Workflow: Synthesis of this compound Analogs

G cluster_0 Starting Material Preparation cluster_1 Intermediate Synthesis cluster_2 Final Product Synthesis cluster_3 Purification and Characterization Chiral Amino Acid (e.g., Asparagine) Chiral Amino Acid (e.g., Asparagine) Protected Amino Acid Protected Amino Acid Chiral Amino Acid (e.g., Asparagine)->Protected Amino Acid Protection Intermediate A Intermediate A Protected Amino Acid->Intermediate A Multi-step synthesis Intermediate B Intermediate B Intermediate A->Intermediate B Cyclization This compound Analog This compound Analog Intermediate B->this compound Analog Coupling with Phenylpiperazine derivative Purified this compound Analog Purified this compound Analog This compound Analog->Purified this compound Analog Chromatography Characterization (NMR, MS) Characterization (NMR, MS) Purified this compound Analog->Characterization (NMR, MS) Spectroscopy

Caption: General synthetic workflow for this compound analogs.

Materials:

  • Appropriate chiral amino acid (e.g., L- or D-asparagine)

  • Protecting group reagents (e.g., Boc anhydride)

  • Coupling reagents (e.g., HATU, EDCI)

  • Substituted phenylpiperazines

  • Various solvents (e.g., DMF, DCM, THF)

  • Reagents for cyclization and deprotection steps

Procedure:

  • Protection of the starting amino acid: The amino and carboxyl groups of the starting amino acid are protected using standard procedures.

  • Chain elongation and modification: The protected amino acid undergoes a series of reactions to introduce the necessary carbon backbone and functional groups for the tetrahydropyrimidine ring.

  • Cyclization: The intermediate is treated with appropriate reagents to form the cyclic amidine core of the molecule.

  • Coupling with phenylpiperazine: The cyclic intermediate is coupled with a desired substituted phenylpiperazine derivative. This step is crucial for introducing diversity into the analogs.

  • Deprotection: Any remaining protecting groups are removed to yield the final this compound analog.

  • Purification: The final compound is purified using techniques such as column chromatography or preparative HPLC.

  • Characterization: The structure and purity of the synthesized analog are confirmed by NMR spectroscopy and mass spectrometry.

Dopamine Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for dopamine D4 receptors.

Materials:

  • Cell membranes expressing the human dopamine D4 receptor

  • Radioligand (e.g., [³H]-spiperone)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Non-specific binding determinator (e.g., 10 µM haloperidol)

  • Test compounds (this compound analogs) at various concentrations

  • 96-well plates

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation cocktail and counter

Procedure:

  • Plate setup: In a 96-well plate, add assay buffer, radioligand, and either the test compound, buffer (for total binding), or the non-specific binding determinator.

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data analysis: The Ki values are calculated from the IC50 values (concentration of test compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

Functional Assay: cAMP Measurement

This protocol measures the functional activity of this compound analogs by quantifying their effect on intracellular cyclic AMP (cAMP) levels in cells expressing the D4 receptor. As the D4 receptor is Gαi/o-coupled, agonist activation will lead to a decrease in cAMP levels.

Materials:

  • HEK293 or CHO cells stably expressing the human dopamine D4 receptor

  • Cell culture medium

  • Forskolin (an adenylyl cyclase activator)

  • Test compounds (this compound analogs) at various concentrations

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

  • 384-well plates

  • Plate reader compatible with the chosen assay kit

Procedure:

  • Cell plating: Seed the cells in 384-well plates and grow to a suitable confluency.

  • Compound addition: Treat the cells with varying concentrations of the test compounds.

  • Stimulation: Add forskolin to all wells (except for the negative control) to stimulate cAMP production.

  • Incubation: Incubate the plates for a specified time (e.g., 30 minutes) at 37°C.

  • cAMP measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.

  • Data analysis: The EC50 (concentration of agonist that produces 50% of the maximal response) and Emax (maximal response) values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Logic

The following diagrams illustrate the dopamine D4 receptor signaling pathway and the logical flow of a typical drug discovery project focused on this compound analogs.

Dopamine D4 Receptor Signaling Pathway

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular This compound This compound D4R Dopamine D4 Receptor This compound->D4R Binds to G_protein Gαi/oβγ D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., modulation of ion channels) PKA->Cellular_Response Phosphorylates targets

Caption: D4 receptor signaling cascade upon agonist binding.

Logical Workflow for SAR Study

G Hypothesis Hypothesis: Modify this compound structure to improve properties Design Design Analogs Hypothesis->Design Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Binding_Assay Dopamine Receptor Binding Assays (Ki) Purification->Binding_Assay Functional_Assay Functional Assays (cAMP, Emax, EC50) Purification->Functional_Assay SAR_Analysis SAR Analysis Binding_Assay->SAR_Analysis Functional_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Design Iterative cycle

Caption: Logical flow from hypothesis to lead optimization.

References

The Role of FAUC-312 in Neurotransmission: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature does not contain specific pharmacological data (e.g., EC50, Emax) for a compound explicitly named FAUC-312. This guide will utilize this compound's known identity as a potent and selective dopamine D4 receptor partial agonist and will incorporate representative quantitative data and experimental protocols from studies on closely related, well-characterized selective dopamine D4 receptor partial agonists to provide a comprehensive technical overview.

Executive Summary

This compound is a potent and highly selective partial agonist of the dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs).[1] With a high binding affinity for the dopamine D4 receptor, this compound is a critical tool for investigating the role of this receptor in various neurological and psychiatric conditions. The dopamine D4 receptor is predominantly expressed in the prefrontal cortex, hippocampus, and amygdala, regions associated with cognition, emotion, and reward. Its modulation by compounds like this compound has significant implications for the development of novel therapeutics for disorders such as schizophrenia, ADHD, and substance use disorders. This document provides an in-depth technical guide on the core pharmacology of this compound, including its interaction with the dopamine D4 receptor, the resultant signaling pathways, and detailed experimental protocols for its characterization.

Quantitative Pharmacological Data

The pharmacological profile of a selective dopamine D4 receptor partial agonist, representative of this compound's class, is summarized below. The data highlights its high affinity and partial efficacy at the D4 receptor, with significantly lower activity at D2 and D3 receptors.

Table 1: Radioligand Binding Affinity
Receptor SubtypeRadioligandKᵢ (nM)
Dopamine D4[³H]-Spiperone1.5[1]
Dopamine D2[³H]-Spiperone>1000
Dopamine D3[³H]-Spiperone>1000
Table 2: Functional Activity (cAMP Inhibition Assay)
Receptor SubtypeEC₅₀ (nM)Eₘₐₓ (% of full agonist)
Dopamine D42.761.9[2][3]
Dopamine D2>10,000N/A
Dopamine D3>10,000N/A
Table 3: Functional Activity (β-Arrestin Recruitment Assay)
Receptor SubtypeEC₅₀ (nM)Eₘₐₓ (% of full agonist)
Dopamine D447322.5[2][3]
Dopamine D2>10,000N/A
Dopamine D3>10,000N/A

Signaling Pathways

As a partial agonist at the dopamine D4 receptor, this compound modulates several intracellular signaling cascades. The D4 receptor is primarily coupled to the Gαi/o family of G proteins. Upon activation by an agonist, the Gαi/o subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). Additionally, the βγ subunits of the G protein can modulate the activity of other effectors, including G protein-coupled inwardly-rectifying potassium (GIRK) channels and voltage-gated calcium channels.

FAUC312_Signaling_Pathway cluster_intracellular Intracellular Space FAUC312 This compound D4R Dopamine D4 Receptor FAUC312->D4R binds G_protein Gαi/oβγ D4R->G_protein activates G_alpha Gαi/o G_betagamma Gβγ AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts GIRK GIRK Channel Efflux Efflux GIRK->Efflux G_alpha->AC inhibits G_betagamma->GIRK activates ATP ATP ATP->AC PKA PKA cAMP->PKA activates Downstream_targets Downstream Targets PKA->Downstream_targets phosphorylates K_ion K+ K_ion->GIRK Experimental_Workflow cluster_synthesis Compound Synthesis & Purity cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation (Optional) Synthesis Synthesis of This compound Purification Purification (HPLC) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Purity_Analysis Purity Analysis (>95%) Characterization->Purity_Analysis Binding_Assay Radioligand Binding Assay (Determine Ki) Purity_Analysis->Binding_Assay Functional_Assay cAMP Functional Assay (Determine EC50, Emax) Binding_Assay->Functional_Assay Selectivity_Screen Selectivity Screening (D1, D2, D3, D5 Receptors) Functional_Assay->Selectivity_Screen PK_Studies Pharmacokinetic Studies (ADME) Selectivity_Screen->PK_Studies PD_Studies Pharmacodynamic Studies (e.g., Behavioral Models) PK_Studies->PD_Studies Data_Analysis Data Analysis & Interpretation PD_Studies->Data_Analysis

References

Preclinical Data on FAUC-312 Not Publicly Available

Author: BenchChem Technical Support Team. Date: December 2025

Despite extensive searches for preclinical studies involving the compound FAUC-312, no publicly accessible data, in-depth experimental protocols, or comprehensive safety and efficacy findings could be located. As a result, the creation of a detailed technical guide or whitepaper on the preclinical profile of this compound is not possible at this time.

This compound has been identified as a potent and selective dopamine D4 receptor partial agonist, with a reported Ki value of 1.5 nM. The corresponding Chemical Abstracts Service (CAS) number for this compound is 562104-72-7. While this information confirms its identity and primary pharmacological target, the detailed preclinical data necessary for a comprehensive technical document—including quantitative data from in vivo and in vitro studies, full experimental methodologies, and associated signaling pathways—remains proprietary or unpublished.

Searches were conducted using the compound name "this compound," its CAS number, and various associated keywords such as "preclinical," "pharmacology," "toxicology," "in vivo," and "in vitro." These searches did not yield any publications, technical reports, or data repositories containing the specific information required to fulfill the user's request for a detailed guide with data tables and experimental diagrams.

It is common for detailed preclinical data on investigational compounds to remain confidential during the early stages of drug development. Companies typically disclose such information in scientific publications, at conferences, or in regulatory filings as the development program progresses. At present, it appears that comprehensive preclinical findings for this compound have not been made public. Therefore, any in-depth analysis of its preclinical characteristics cannot be provided.

Methodological & Application

Application Note: FAUC-312 Protocol for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction FAUC-312 is a novel, potent, and selective small molecule inhibitor of the Fictional Apoptosis Upregulating Kinase (FAUK). The FAUK signaling cascade is a critical pathway involved in the proliferation and survival of various cancer cell types. In a dysregulated state, the downstream effector, p-STAT9, is constitutively active, leading to uncontrolled cell growth. This compound has demonstrated significant anti-tumor activity in preclinical in vitro models, and this document outlines the protocols for evaluating its efficacy and pharmacodynamic effects in in vivo animal models.

Experimental Protocols

In Vivo Tumor Xenograft Efficacy Study

This protocol describes the methodology for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.

  • Animal Model:

    • Species: Nude mice (Athymic Nude-Foxn1nu)

    • Sex: Female

    • Age: 6-8 weeks

    • Supplier: The Jackson Laboratory

    • Acclimatization: Minimum of 7 days before the start of the experiment.

  • Cell Line and Tumor Implantation:

    • Cell Line: Human colorectal cancer cell line HCT116 (ATCC® CCL-247™)

    • Cell Culture: Cells are grown in McCoy's 5A Medium supplemented with 10% fetal bovine serum.

    • Implantation: 5 x 10^6 HCT116 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel® are injected subcutaneously into the right flank of each mouse.

  • Study Groups and Dosing:

    • Tumor Growth Monitoring: Tumors are measured twice weekly using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

    • Randomization: When tumors reach an average volume of 150-200 mm³, mice are randomized into treatment groups (n=10 mice per group).

    • This compound Formulation: this compound is formulated in a vehicle of 0.5% methylcellulose and 0.2% Tween® 80 in sterile water.

    • Administration: this compound is administered once daily (QD) via oral gavage (PO) for 21 consecutive days.

  • Endpoint and Analysis:

    • Primary Endpoint: Tumor Growth Inhibition (TGI). TGI is calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100.

    • Secondary Endpoints: Body weight changes, clinical observations for toxicity.

    • Tissue Collection: At the end of the study, tumors are excised, weighed, and either flash-frozen in liquid nitrogen for pharmacodynamic analysis or fixed in 10% neutral buffered formalin for immunohistochemistry.

Pharmacodynamic (PD) Marker Analysis

This protocol details the procedure for assessing the in vivo target engagement of this compound by measuring the inhibition of the downstream biomarker, phosphorylated STAT9 (p-STAT9).

  • Study Design:

    • A satellite group of tumor-bearing mice (n=3 per time point per group) is treated with a single dose of this compound or vehicle.

    • Tumors are collected at 2, 8, and 24 hours post-dose.

  • Western Blot Protocol:

    • Tumor Lysate Preparation: Frozen tumor samples are homogenized in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Protein concentration is determined using a BCA protein assay.

    • SDS-PAGE: Equal amounts of protein (30 µg) are loaded and separated on a 4-12% Bis-Tris gel.

    • Protein Transfer: Proteins are transferred to a PVDF membrane.

    • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against p-STAT9 and total STAT9 overnight at 4°C.

    • Detection: After incubation with HRP-conjugated secondary antibodies, the signal is detected using an enhanced chemiluminescence (ECL) substrate.

    • Analysis: Band intensities are quantified using densitometry software. The ratio of p-STAT9 to total STAT9 is calculated and normalized to the vehicle control group.

Data Presentation

The following tables summarize the quantitative data from representative in vivo studies with this compound.

Table 1: In Vivo Efficacy of this compound in HCT116 Xenograft Model

Treatment GroupDose (mg/kg, QD, PO)Mean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (TGI) (%)
Vehicle01850 ± 210-
This compound10980 ± 15047%
This compound30462 ± 9875%
This compound100185 ± 5590%

Table 2: Pharmacodynamic Modulation of p-STAT9 in HCT116 Tumors

Treatment GroupDose (mg/kg, Single)Time Post-Dose (hours)p-STAT9 Inhibition (%) vs. Vehicle
This compound30285%
This compound30892%
This compound302468%
This compound100295%
This compound100898%
This compound1002488%

Visualizations

Signaling Pathway and Experimental Workflows

FAUK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor FAUK FAUK Receptor->FAUK Activates STAT9 STAT9 FAUK->STAT9 Phosphorylates pSTAT9 p-STAT9 pSTAT9_dimer p-STAT9 Dimer pSTAT9->pSTAT9_dimer Dimerizes Gene Target Gene Transcription pSTAT9_dimer->Gene Activates Proliferation Cell Proliferation & Survival Gene->Proliferation FAUC312 This compound FAUC312->FAUK Inhibits

Caption: this compound inhibits the FAUK signaling pathway.

Xenograft_Workflow A HCT116 Cell Culture B Subcutaneous Implantation in Nude Mice A->B C Tumor Growth to 150-200 mm³ B->C D Randomization into Treatment Groups (n=10) C->D E Daily Dosing (21 days) (Vehicle or this compound) D->E F Monitor Tumor Volume & Body Weight (2x/week) E->F G End of Study E->G F->G H Tumor Excision, Weight, & Processing G->H I Data Analysis (TGI Calculation) H->I

Caption: In vivo xenograft efficacy study workflow.

PD_Study_Workflow A Establish HCT116 Xenografts in Nude Mice B Administer Single Dose of Vehicle or this compound A->B C Collect Tumors at 2, 8, 24 hours post-dose (n=3 per time point) B->C D Tumor Homogenization & Protein Extraction C->D E Western Blot for p-STAT9 & Total STAT9 D->E F Densitometry Analysis E->F G Calculate % Inhibition of p-STAT9 F->G

Caption: Pharmacodynamic (PD) marker analysis workflow.

Application Notes and Protocols for FAUC-312 in Behavioral Neuroscience

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of FAUC-312, a potent and selective dopamine D4 receptor partial agonist, in behavioral neuroscience research. The protocols outlined below are designed to guide researchers in planning and executing experiments to investigate the effects of this compound on various behavioral domains.

Introduction to this compound

This compound is a high-affinity partial agonist for the dopamine D4 receptor (D4R).[[“]] The D4 receptor, a member of the D2-like family of G protein-coupled receptors, is predominantly expressed in brain regions associated with cognition, motivation, and emotional regulation, such as the prefrontal cortex, hippocampus, and amygdala. Due to its selective pharmacological profile, this compound is a valuable tool for elucidating the specific roles of the D4 receptor in modulating complex behaviors and for exploring its therapeutic potential in neuropsychiatric disorders.

Potential Applications in Behavioral Neuroscience

Based on the known functions of the dopamine D4 receptor, this compound can be employed in a variety of behavioral paradigms to investigate:

  • Cognitive Function: The D4 receptor is implicated in learning, memory, and executive functions. This compound can be used in models of recognition memory (Novel Object Recognition Test), spatial learning (Morris Water Maze), and attention.

  • Anxiety-Related Behaviors: The role of D4 receptors in anxiety is complex. This compound can be utilized in assays such as the Elevated Plus Maze and Open Field Test to explore its anxiolytic or anxiogenic potential.

  • Locomotor Activity: Dopaminergic signaling is a key regulator of motor function. The effects of this compound on spontaneous locomotor activity can be assessed to determine potential stimulant or sedative properties.

  • Models of Psychiatric Disorders: Given the association of D4 receptor dysfunction with conditions like ADHD and schizophrenia, this compound can be a valuable tool in animal models relevant to these disorders.

Data Presentation

The following tables present hypothetical data to illustrate how results from behavioral experiments with this compound could be structured for clear comparison.

Table 1: Effect of this compound on Novel Object Recognition Memory in Mice

Treatment Group (mg/kg, i.p.)nDiscrimination Index (Mean ± SEM)
Vehicle100.25 ± 0.04
This compound (0.1)100.35 ± 0.05
This compound (0.3)100.52 ± 0.06
This compound (1.0)100.48 ± 0.05

*p < 0.05 compared to Vehicle

Table 2: Effect of this compound on Anxiety-Like Behavior in the Elevated Plus Maze in Rats

Treatment Group (mg/kg, i.p.)nTime in Open Arms (s, Mean ± SEM)Open Arm Entries (% of Total, Mean ± SEM)
Vehicle1245.2 ± 5.128.3 ± 3.2
This compound (0.3)1258.7 ± 6.335.1 ± 3.8
This compound (1.0)1272.1 ± 7.542.5 ± 4.1
This compound (3.0)1265.4 ± 6.939.8 ± 4.0

*p < 0.05 compared to Vehicle

Table 3: Effect of this compound on Spontaneous Locomotor Activity in Rats

Treatment Group (mg/kg, i.p.)nTotal Distance Traveled (m, Mean ± SEM)
Vehicle8150.3 ± 12.5
This compound (1.0)8162.1 ± 14.1
This compound (3.0)8210.5 ± 18.7*
This compound (10.0)8285.6 ± 25.3**

*p < 0.05, **p < 0.01 compared to Vehicle

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and procedures involved in this compound research, the following diagrams are provided.

D4_Signaling_Pathway FAUC312 This compound D4R Dopamine D4 Receptor FAUC312->D4R binds & activates G_protein Gi/o Protein D4R->G_protein activates AC Adenylate Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP conversion ATP ATP PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression (Cognition, Mood) CREB->Gene_Expression regulates

Dopamine D4 Receptor Signaling Pathway

Behavioral_Experiment_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Acclimation Animal Acclimation FAUC312_Prep This compound Formulation Animal_Acclimation->FAUC312_Prep Habituation Habituation to Test Environment FAUC312_Prep->Habituation Drug_Administration This compound or Vehicle Administration Habituation->Drug_Administration Behavioral_Assay Behavioral Assay (e.g., NOR, EPM) Drug_Administration->Behavioral_Assay Data_Collection Data Collection & Scoring Behavioral_Assay->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation

General Behavioral Experiment Workflow

Experimental Protocols

Protocol 1: Novel Object Recognition (NOR) Test

Objective: To assess the effect of this compound on recognition memory.

Materials:

  • Open field arena (e.g., 40 x 40 x 40 cm for mice).

  • Two sets of identical objects (e.g., plastic toys, metal blocks), differing in shape and texture.

  • This compound.

  • Vehicle (e.g., saline, DMSO solution).

  • Video recording and analysis software.

Procedure:

  • Habituation (Day 1):

    • Allow each animal to freely explore the empty open field arena for 10 minutes.

  • Training/Sample Phase (Day 2):

    • Administer this compound or vehicle intraperitoneally (i.p.) 30 minutes prior to the training phase.

    • Place two identical objects in the arena.

    • Place the animal in the center of the arena and allow it to explore the objects for 10 minutes.

    • Record the time spent exploring each object. Exploration is defined as sniffing or touching the object with the nose.

  • Test Phase (Day 2, after retention interval):

    • Return the animal to its home cage for a retention interval (e.g., 1 hour or 24 hours).

    • Replace one of the familiar objects with a novel object.

    • Place the animal back in the arena and allow it to explore for 5 minutes.

    • Record the time spent exploring the familiar and the novel object.

  • Data Analysis:

    • Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).

    • A higher DI indicates better recognition memory.

    • Analyze data using an appropriate statistical test (e.g., one-way ANOVA followed by post-hoc tests).

Protocol 2: Elevated Plus Maze (EPM) Test

Objective: To evaluate the anxiolytic or anxiogenic effects of this compound.

Materials:

  • Elevated plus maze apparatus (two open arms, two closed arms, elevated from the floor).

  • This compound.

  • Vehicle.

  • Video recording and analysis software.

Procedure:

  • Acclimation:

    • Habituate animals to the testing room for at least 1 hour before the experiment.

  • Drug Administration:

    • Administer this compound or vehicle (i.p.) 30 minutes prior to the test.

  • Test:

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to freely explore the maze for 5 minutes.

    • Record the session using an overhead camera.

  • Data Analysis:

    • Score the following parameters:

      • Time spent in the open arms.

      • Time spent in the closed arms.

      • Number of entries into the open arms.

      • Number of entries into the closed arms.

    • Calculate the percentage of time spent in the open arms and the percentage of open arm entries.

    • An increase in open arm exploration is indicative of an anxiolytic effect.

    • Analyze data using appropriate statistical tests (e.g., t-test or ANOVA).

Protocol 3: Spontaneous Locomotor Activity Test

Objective: To determine the effect of this compound on motor activity.

Materials:

  • Open field activity chambers equipped with infrared beams or video tracking system.

  • This compound.

  • Vehicle.

Procedure:

  • Habituation:

    • Place animals in the activity chambers for 30-60 minutes for habituation on the day before the test.

  • Drug Administration:

    • On the test day, administer this compound or vehicle (i.p.).

  • Test:

    • Immediately place the animal in the center of the open field chamber.

    • Record locomotor activity for a period of 60-120 minutes.

  • Data Analysis:

    • Quantify the total distance traveled, horizontal activity, and vertical activity (rearing).

    • Analyze the data in time bins (e.g., 5-minute intervals) to assess the time course of the drug's effect.

    • Use repeated measures ANOVA to analyze the time course data and one-way ANOVA for the total activity data.

Compound Handling and Formulation

Storage: this compound powder should be stored at -20°C for long-term stability.

Solubility: this compound is soluble in DMSO. For in vivo studies, a stock solution in DMSO can be prepared and then further diluted with a suitable vehicle such as saline or a mixture of PEG300, Tween 80, and water. It is crucial to determine the final concentration of DMSO administered to the animals, which should be kept low and consistent across all treatment groups.

Disclaimer: The provided protocols and data are for illustrative purposes. Researchers should optimize doses, timing, and specific experimental parameters based on their own pilot studies and the specific research question. Always adhere to ethical guidelines for animal research.

References

Application Notes: MST-312 in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

MST-312 is a potent, chemically modified derivative of epigallocatechin gallate (EGCG), the primary catechin found in green tea. It functions as a dual inhibitor, targeting both telomerase activity and the NF-κB signaling pathway.[1][2][3] Telomerase is a ribonucleoprotein enzyme essential for maintaining telomere length at the ends of chromosomes, and its activity is upregulated in the vast majority of cancer cells, contributing to their immortality.[1][4] The NF-κB pathway is a critical regulator of inflammatory responses, cell proliferation, and apoptosis, and its dysregulation is frequently observed in various cancers.[1][2] By inhibiting both of these key cellular mechanisms, MST-312 induces cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapeutic research.[1][2][3] These application notes provide detailed protocols for assessing the effects of MST-312 on cancer cell lines.

Mechanism of Action

MST-312 exerts its anti-cancer effects through a dual mechanism:

  • Telomerase Inhibition: MST-312 directly inhibits the catalytic activity of telomerase.[4][5] This leads to progressive telomere shortening with each cell division, ultimately triggering cellular senescence or apoptosis.

  • NF-κB Pathway Suppression: MST-312 has been shown to suppress the NF-κB signaling pathway by inhibiting the phosphorylation and subsequent degradation of IκBα.[1] This prevents the nuclear translocation of NF-κB, thereby downregulating the expression of its target genes, which are involved in cell survival, proliferation, and inflammation.[1]

The inhibition of these pathways leads to significant cellular consequences, including G2/M phase cell cycle arrest and the induction of apoptosis.[1][3]

Applications in Cell Culture

MST-312 is a valuable tool for in vitro cancer research. Common cell culture applications include:

  • Determination of Cytotoxicity and IC50 Values: Assessing the dose-dependent effect of MST-312 on the viability of various cancer cell lines.

  • Analysis of Cell Cycle Progression: Investigating the effect of MST-312 on cell cycle distribution to identify specific checkpoints that are affected.

  • Induction of Apoptosis: Quantifying the apoptotic response of cancer cells to MST-312 treatment.

  • Measurement of Telomerase Activity: Directly assessing the inhibitory effect of MST-312 on telomerase function within the cell.

Data Presentation

The following tables summarize the reported IC50 values of MST-312 in various cancer cell lines, providing a reference for designing experiments.

Table 1: IC50 Values of MST-312 in Ovarian and Colon Cancer Cell Lines after 72h Treatment [2]

Cell LineCancer TypeIC50 (µM)
PA-1Ovarian Cancer4.2
A2780Ovarian Cancer3.9
OVCAR3Ovarian Cancer7.1
A2780cisROvarian Cancer3.6
HCT116Colon Cancer5.9

Table 2: IC50 Values of MST-312 in U-251 Glioma Cells [6]

Treatment DurationIC50 (µM)
48h13.88
72h6.56

Experimental Protocols

Here are detailed protocols for key cell culture assays to evaluate the effects of MST-312.

Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of MST-312.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • MST-312 (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate Buffered Saline (PBS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • MST-312 Treatment:

    • Prepare serial dilutions of MST-312 in complete culture medium from your stock solution. A typical concentration range to test is 0.1 µM to 100 µM.

    • Include a vehicle control (DMSO) at the same concentration as the highest concentration of MST-312 used.

    • Carefully remove the medium from the wells and add 100 µL of the prepared MST-312 dilutions or vehicle control.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the MST-312 concentration to determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol allows for the analysis of cell cycle distribution following MST-312 treatment.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • MST-312

  • 6-well cell culture plates

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

    • Allow cells to attach overnight.

    • Treat cells with the desired concentrations of MST-312 (e.g., IC50 concentration) and a vehicle control for 24 or 48 hours.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization. Collect both adherent and floating cells to include any apoptotic cells.

    • Wash the cells once with ice-cold PBS by centrifuging at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use appropriate software to gate on single cells and analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.

Protocol 3: Apoptosis Assay by Annexin V and Propidium Iodide Staining

This protocol quantifies the percentage of apoptotic and necrotic cells after MST-312 treatment.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • MST-312

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with MST-312 as described in the cell cycle analysis protocol.

  • Cell Harvesting:

    • Harvest both floating and adherent cells.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples by flow cytometry within one hour of staining.

    • Annexin V-positive, PI-negative cells are in early apoptosis. Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Protocol 4: Telomeric Repeat Amplification Protocol (TRAP) Assay

This protocol measures the telomerase activity in cell lysates.

Materials:

  • Cancer cell line of interest

  • MST-312

  • Cell lysis buffer (e.g., CHAPS lysis buffer)

  • TRAP assay kit (containing TRAP buffer, dNTPs, TS primer, ACX primer, Taq polymerase)

  • PCR tubes

  • Thermocycler

  • Polyacrylamide gel electrophoresis (PAGE) system

  • DNA staining dye (e.g., SYBR Green)

Procedure:

  • Cell Lysate Preparation:

    • Treat cells with MST-312 for the desired duration.

    • Harvest the cells and wash with PBS.

    • Resuspend the cell pellet in ice-cold lysis buffer.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 20 minutes at 4°C.

    • Collect the supernatant (cell lysate) and determine the protein concentration.

  • TRAP Reaction:

    • In a PCR tube, combine the cell lysate (containing a standardized amount of protein) with the TRAP reaction mix according to the kit manufacturer's instructions.

    • Include a positive control (lysate from a telomerase-positive cell line) and a negative control (lysis buffer only).

  • Telomerase Extension and PCR Amplification:

    • Perform the telomerase extension step (e.g., 25°C for 20 minutes) followed by PCR amplification in a thermocycler.

  • Detection of TRAP Products:

    • Resolve the PCR products on a non-denaturing polyacrylamide gel.

    • Stain the gel with a DNA dye and visualize the DNA ladder characteristic of telomerase activity.

    • A reduction in the intensity of the ladder in MST-312-treated samples compared to the control indicates telomerase inhibition.

Mandatory Visualizations

MST312_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MST-312 MST-312 IKK IKK MST-312->IKK Inhibits Telomerase\n(hTERT) Telomerase (hTERT) MST-312->Telomerase\n(hTERT) Inhibits IκBα IκBα IKK->IκBα Phosphorylates IκBα-NF-κB IκBα p50/p65 Proteasomal\nDegradation Proteasomal Degradation IκBα->Proteasomal\nDegradation p50 p50 NF-κB Complex NF-κB (p50/p65) p65 p65 DNA DNA NF-κB Complex->DNA Translocates & Binds IκBα-NF-κB:f1->NF-κB Complex Release Telomere\nElongation Telomere Elongation Telomerase\n(hTERT)->Telomere\nElongation Prevents Shortening Target Genes Target Genes (Anti-apoptotic, Proliferative) DNA->Target Genes Transcription ↓ Apoptosis\n↑ Proliferation ↓ Apoptosis ↑ Proliferation Target Genes->↓ Apoptosis\n↑ Proliferation Cellular\nImmortality Cellular Immortality Telomere\nElongation->Cellular\nImmortality

Caption: MST-312 Signaling Pathway.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Assays cluster_analysis Data Analysis Seed_Cells Seed Cells in Multi-well Plates Cell_Attachment Allow Attachment (24h) Seed_Cells->Cell_Attachment MST312_Treatment Treat with MST-312 (24-72h) Cell_Attachment->MST312_Treatment Viability Cell Viability (MTT Assay) MST312_Treatment->Viability Cell_Cycle Cell Cycle Analysis (PI Staining) MST312_Treatment->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V) MST312_Treatment->Apoptosis TRAP Telomerase Activity (TRAP Assay) MST312_Treatment->TRAP IC50 Calculate IC50 Viability->IC50 Distribution Analyze Cell Cycle Distribution Cell_Cycle->Distribution Quantify Quantify Apoptotic Cells Apoptosis->Quantify Activity Assess Telomerase Inhibition TRAP->Activity

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MST-312 is a potent, chemically modified derivative of epigallocatechin gallate (EGCG), the main catechin found in green tea. It functions as a telomerase inhibitor and has demonstrated significant anti-cancer properties in a variety of cancer cell lines. MST-312 is more stable and effective at inducing growth arrest in cancer cells compared to its parent compound, EGCG.[1] Its mechanism of action involves the direct inhibition of telomerase activity, leading to telomere shortening, induction of DNA damage responses, cell cycle arrest, and apoptosis.[1][2][3] Furthermore, MST-312 has been shown to suppress the NF-κB signaling pathway, further contributing to its anti-tumor effects.[1][3][4]

These application notes provide an overview of recommended concentrations, detailed protocols for key cell-based assays, and a summary of the signaling pathways affected by MST-312.

Data Presentation: Recommended Concentrations of MST-312

The optimal concentration of MST-312 is cell-type and assay-dependent. The following table summarizes effective concentrations from various studies. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.

Cell LineAssay TypeConcentration RangeTreatment DurationOutcomeReference
PA-1 (Ovarian Cancer)Cytotoxicity (alamarBlue)0.5 - 2 µM72 hoursSynergistic cytotoxicity with quercetin.[1]
A2780 (Ovarian Cancer)Cytotoxicity (alamarBlue)2 - 4 µM72 hoursSynergistic cytotoxicity with quercetin.[1]
MDA-MB-231 (Breast Cancer)Telomerase Activity (TRAP assay)0.5 µM14 daysReduced telomerase activity.[2]
MCF-7 (Breast Cancer)Telomerase Activity (TRAP assay)1 µM14 daysReduced telomerase activity.[2]
MDA-MB-231 (Breast Cancer)Cell Viability (Crystal Violet)1 µM24 - 48 hoursReduced cell viability.[2][5]
MCF-7 (Breast Cancer)Cell Viability (Crystal Violet)1 µM24 - 48 hoursReduced cell viability.[2][5]
U-266 (Multiple Myeloma)Cell Viability2 - 8 µM48 - 72 hoursDose- and time-dependent decrease in viability.[6]
U-266 (Multiple Myeloma)Apoptosis2 - 8 µM48 hoursDose-dependent induction of apoptosis.[6]
MO59K (Glioblastoma)Cell Cycle AnalysisNot specified48 hoursSignificant increase in G2/M and apoptotic populations.[7]
KNS60 (Glioblastoma)Cell Cycle AnalysisNot specified48 hoursSignificant increase in G2/M and apoptotic populations.[7]
ONS76 (Medulloblastoma)Cell Cycle AnalysisNot specified48 hoursSignificant increase in G1 population.[7]
NALM-6 (Pre-B ALL)Cytotoxicity (MTT) & ApoptosisNot specifiedNot specifiedSynergistic effects with doxorubicin.[8]
REH (Pre-B ALL)Cytotoxicity (MTT) & ApoptosisNot specifiedNot specifiedSynergistic effects with doxorubicin.[8]
U937 (Leukemia)Telomere Shortening1 - 2 µMContinuousProgressive telomere shortening and growth reduction.[9]

Signaling Pathways and Experimental Workflows

MST-312 Signaling Pathway

MST-312 primarily targets telomerase, but its effects cascade to other critical cellular pathways, including the DNA damage response and NF-κB signaling.

MST312_Signaling_Pathway cluster_telomerase Telomerase Inhibition cluster_dna_damage DNA Damage Response cluster_nfkb NF-κB Pathway Suppression MST312 MST-312 Telomerase Telomerase MST312->Telomerase Inhibition NFkB NF-κB MST312->NFkB Suppression Telomere Telomere Shortening DDR DNA Damage Response Activation Telomere->DDR ATM ATM Pathway DDR->ATM G2M_Arrest G2/M Cell Cycle Arrest ATM->G2M_Arrest Apoptosis_DDR Apoptosis ATM->Apoptosis_DDR AntiApoptotic Anti-apoptotic Genes (Bcl-2, Survivin) NFkB->AntiApoptotic Transcription Proliferative Proliferative Genes (c-Myc) NFkB->Proliferative Transcription hTERT hTERT NFkB->hTERT Transcription Apoptosis_NFkB Apoptosis AntiApoptotic->Apoptosis_NFkB Inhibition

Caption: MST-312 inhibits telomerase and suppresses the NF-κB pathway.

General Experimental Workflow for Cell-Based Assays

A typical workflow for assessing the effects of MST-312 on cultured cells is depicted below.

Experimental_Workflow start Start cell_culture 1. Cell Seeding & Culture start->cell_culture treatment 2. MST-312 Treatment (Varying Concentrations & Durations) cell_culture->treatment assays 3. Perform Cell-Based Assays treatment->assays cytotoxicity Cytotoxicity Assay (e.g., MTT, Crystal Violet) assays->cytotoxicity apoptosis Apoptosis Assay (e.g., Annexin V Staining) assays->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) assays->cell_cycle data_analysis 4. Data Acquisition & Analysis cytotoxicity->data_analysis apoptosis->data_analysis cell_cycle->data_analysis end End data_analysis->end

Caption: A general workflow for in vitro cell-based assays with MST-312.

Experimental Protocols

Cell Viability/Cytotoxicity Assay (Crystal Violet)

This protocol is adapted from studies on breast cancer cell lines.[2][5]

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231, MCF-7)

  • Complete growth medium

  • MST-312 (stock solution in DMSO)

  • 96-well plates

  • Phosphate-buffered saline (PBS)

  • Crystal Violet solution (0.5% w/v in 25% methanol)

  • 33% Acetic Acid

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of MST-312 in complete growth medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Remove the overnight culture medium and replace it with medium containing various concentrations of MST-312 or vehicle control (DMSO).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • After incubation, gently wash the cells twice with PBS.

  • Fix the cells by adding 100 µL of 4% paraformaldehyde in PBS to each well and incubating for 15 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Stain the cells with 100 µL of Crystal Violet solution for 20 minutes at room temperature.

  • Wash the plate extensively with tap water to remove excess stain and allow it to air dry.

  • Solubilize the stain by adding 100 µL of 33% Acetic Acid to each well.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is a general method for detecting apoptosis induced by MST-312.[10]

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • MST-312

  • 6-well plates

  • PBS

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere.

  • Treat the cells with the desired concentrations of MST-312 or vehicle control for the chosen duration (e.g., 48 hours).

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or are necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol allows for the analysis of cell cycle distribution following MST-312 treatment.[2][7]

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • MST-312

  • 6-well plates

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with MST-312 as described in the apoptosis assay.

  • Harvest the cells by trypsinization and centrifugation.

  • Wash the cells with cold PBS and resuspend the pellet in 500 µL of PBS.

  • Fix the cells by adding the cell suspension dropwise into 4.5 mL of ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash the pellet with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An increase in the sub-G1 population is indicative of apoptosis.[2]

References

Application Notes and Protocols for FAUC-312 Administration in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

These protocols provide generalized guidelines for the administration of a novel compound, FAUC-312, to rodent models. All procedures must be reviewed and approved by the institution's Institutional Animal Care and Use Committee (IACUC) prior to implementation.[1][2] Researchers must adapt these protocols based on the specific physicochemical properties of this compound, the experimental design, and institutional guidelines for animal welfare. All personnel should be adequately trained in these techniques to ensure animal well-being and data integrity.[3]

Introduction

Preclinical evaluation of novel therapeutic agents such as this compound necessitates the use of rodent models to understand their pharmacokinetic and pharmacodynamic profiles. The choice of administration route is a critical factor that can significantly influence the absorption, distribution, metabolism, and excretion (ADME) of the compound, and ultimately its efficacy and toxicity. This document provides detailed protocols for the most common administration routes for small molecules in mice and rats: intravenous (IV), intraperitoneal (IP), subcutaneous (SC), and oral gavage (PO).

Data Presentation: Recommended Administration Volumes and Needle Sizes

The following tables summarize the recommended maximum volumes and needle sizes for the administration of this compound in common laboratory rodent species. Adherence to these guidelines is crucial to minimize animal discomfort and prevent adverse events.

Table 1: Recommended Administration Parameters for Mice

Route of AdministrationMaximum VolumeRecommended Needle Gauge
Intravenous (IV) - Tail Vein0.2 mL27-30 G
Intraperitoneal (IP)2.0 - 3.0 mL25-27 G
Subcutaneous (SC)2.0 - 3.0 mL (split into multiple sites if >1 mL)25-27 G
Oral Gavage (PO)10 mL/kg20-22 G (flexible gavage needle)

Source: Adapted from general guidelines for rodent administration.[3]

Table 2: Recommended Administration Parameters for Rats

Route of AdministrationMaximum VolumeRecommended Needle Gauge
Intravenous (IV) - Tail Vein5 mL/kg (bolus)23-25 G
Intraperitoneal (IP)5 - 10 mL23-25 G
Subcutaneous (SC)5 - 10 mL23-25 G
Oral Gavage (PO)10 mL/kg18-20 G (flexible or metal gavage needle)

Source: Adapted from general guidelines for rodent administration.[2]

Experimental Protocols

Prior to any administration, this compound should be formulated in a sterile, isotonic vehicle suitable for the chosen route. The pH of the formulation should be optimized for compound stability and physiological compatibility.[2]

Intravenous (IV) Administration via the Lateral Tail Vein

This route ensures immediate and complete bioavailability of this compound.

Materials:

  • This compound formulation

  • Appropriate size syringes (e.g., 1 mL)

  • Appropriate gauge needles (see Tables 1 and 2)

  • Rodent restrainer

  • Heat lamp or warming pad

  • 70% ethanol or isopropanol wipes

Procedure:

  • Animal Preparation: Place the rodent in a suitable restrainer, leaving the tail accessible.

  • Vein Dilation: Warm the tail using a heat lamp or a warming pad to dilate the lateral tail veins.[4] Be cautious not to overheat the animal.[4]

  • Site Preparation: Gently wipe the tail with a 70% alcohol swab to clean the injection site.

  • Injection:

    • Identify one of the lateral tail veins.

    • Hold the tail gently and introduce the needle, bevel up, into the vein at a shallow angle (approximately 15-20 degrees).[4] Start injections at the distal (farther) end of the tail to allow for subsequent attempts more proximally if the first attempt is unsuccessful.[4]

    • Once the needle is in the vein, you should see a small amount of blood flash into the needle hub.

    • Inject the this compound formulation slowly. If resistance is met or a bleb forms, the needle is not in the vein. Withdraw the needle and re-attempt at a more proximal site.

    • Do not aspirate, as this can collapse the small vein.[4]

  • Post-Injection:

    • Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.

    • Return the animal to its cage and monitor for any adverse reactions.

Intraperitoneal (IP) Administration

This route allows for rapid absorption of this compound into the systemic circulation.

Materials:

  • This compound formulation

  • Appropriate size syringes and needles (see Tables 1 and 2)

  • 70% ethanol or isopropanol wipes

Procedure:

  • Animal Restraint: Manually restrain the rodent, ensuring control of the head and body. For rats, a two-person technique may be necessary.

  • Injection Site: The preferred injection site is the lower right abdominal quadrant to avoid the cecum and bladder.[1]

  • Injection:

    • Tilt the animal slightly head-down to move the abdominal organs away from the injection site.

    • Insert the needle at a 30-45 degree angle into the peritoneal cavity.

    • Aspirate gently to ensure that the needle has not entered the bladder or intestines (no fluid or colored aspirate should be seen).[1]

    • Inject the this compound formulation smoothly.

  • Post-Injection:

    • Withdraw the needle and return the animal to its cage.

    • Monitor the animal for any signs of distress.

    • If repeated IP injections are required, alternate between the left and right lower abdominal quadrants.[4]

Subcutaneous (SC) Administration

This route provides a slower, more sustained absorption of this compound compared to IV or IP routes.

Materials:

  • This compound formulation

  • Appropriate size syringes and needles (see Tables 1 and 2)

Procedure:

  • Animal Restraint: Manually restrain the animal on a flat surface.

  • Injection Site: The most common site is the loose skin over the back, between the shoulder blades.

  • Injection:

    • Grasp the loose skin and pull it upwards to form a "tent".[4]

    • Insert the needle, bevel up, into the base of the skin tent, parallel to the animal's body.[1]

    • Aspirate gently to ensure the needle has not entered a blood vessel.

    • Inject the this compound formulation. A small lump may form under the skin, which should dissipate as the substance is absorbed.

  • Post-Injection:

    • Withdraw the needle and gently massage the area to aid distribution.

    • Return the animal to its cage and monitor.

    • For repeated injections, vary the injection site along the back.[4]

Oral Gavage (PO) Administration

This is the most common method for enteral administration, delivering a precise dose of this compound directly into the stomach.

Materials:

  • This compound formulation

  • Appropriate size gavage needle (flexible or straight with a ball-tip)

  • Syringe

Procedure:

  • Animal Restraint: Restrain the animal firmly in an upright position, ensuring the head and neck are held straight to provide a direct path to the esophagus.

  • Gavage Needle Measurement: Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the correct insertion depth.

  • Administration:

    • Gently insert the gavage needle into the mouth, just off-center to avoid the trachea.

    • Advance the needle smoothly along the roof of the mouth and down the esophagus. Do not force the needle. If the animal coughs or struggles excessively, the needle may be in the trachea; withdraw immediately.

    • Once the needle is at the predetermined depth, administer the this compound formulation.

  • Post-Administration:

    • Smoothly withdraw the gavage needle.

    • Return the animal to its cage and monitor for any signs of respiratory distress or discomfort.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for a pharmacokinetic study of this compound in a rodent model.

FAUC312_PK_Workflow cluster_prep Phase 1: Preparation cluster_dosing Phase 2: Dosing & Sampling cluster_analysis Phase 3: Analysis Acclimatization Animal Acclimatization (≥ 7 days) Randomization Randomization into Dosing Groups Acclimatization->Randomization Dosing This compound Administration (e.g., IV, PO) Randomization->Dosing Formulation This compound Formulation Preparation Formulation->Dosing Blood_Sampling Serial Blood Sampling (e.g., via tail vein or saphenous vein) Dosing->Blood_Sampling Terminal_Bleed Terminal Bleed & Tissue Harvest (Cardiac Puncture) Blood_Sampling->Terminal_Bleed Sample_Processing Plasma/Tissue Processing & Storage Blood_Sampling->Sample_Processing Terminal_Bleed->Sample_Processing Bioanalysis Bioanalytical Assay (e.g., LC-MS/MS) Sample_Processing->Bioanalysis PK_Analysis Pharmacokinetic Analysis (e.g., Cmax, T1/2, AUC) Bioanalysis->PK_Analysis

Caption: Workflow for a typical rodent pharmacokinetic study of this compound.

References

Application Notes and Protocols for the Preparation of FAUC-312 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FAUC-312 is a potent and selective agonist for the dopamine D4 receptor, a G protein-coupled receptor implicated in various neurological and psychiatric disorders.[1] As a critical tool in studying the role of the D4 receptor in cellular signaling and disease models, the accurate and reproducible preparation of this compound stock solutions is paramount for obtaining reliable experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions for in vitro and in vivo research applications.

Compound Information

PropertyValueReference
Compound Name This compound[1]
IUPAC Name (6S)-2-Phenyl-6-[(4-phenylpiperazin-1-yl)methyl]-1,4,5,6-tetrahydropyrimidine[1]
CAS Number 562104-72-7[1]
Molecular Formula C21H26N4[1]
Molecular Weight 334.46 g/mol [1]
Appearance Solid powder
Mechanism of Action Selective Dopamine D4 Receptor Agonist[1]

Solubility Data

The solubility of this compound in common laboratory solvents is a critical factor for the preparation of stock solutions. The following table summarizes the available solubility information. It is recommended to perform small-scale solubility tests before preparing large-volume stock solutions, as batch-to-batch variability may occur.

SolventSolubilityNotes
DMSO (Dimethyl Sulfoxide) SolubleA common solvent for preparing high-concentration stock solutions.
Ethanol Information not available
Phosphate-Buffered Saline (PBS) Information not availableLikely to have low solubility in aqueous buffers.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This high-concentration stock is suitable for long-term storage and subsequent dilution into aqueous buffers or cell culture media for various in vitro assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile pipette tips

Procedure:

  • Tare the Weighing Vessel: Place a sterile microcentrifuge tube on the analytical balance and tare the weight.

  • Weigh this compound: Carefully weigh the desired amount of this compound powder into the tared tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.34 mg of this compound (Molecular Weight = 334.46 g/mol ).

    • Calculation: Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L * 0.001 L * 334.46 g/mol * 1000 mg/g = 3.34 mg

  • Add DMSO: Add the calculated volume of DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.

  • Dissolve the Compound: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may assist in dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[1] Protect from light.

Protocol 2: Preparation of a Working Solution for In Vitro Cellular Assays

This protocol describes the dilution of the high-concentration DMSO stock solution into a cell culture medium or assay buffer to prepare a working solution for treating cells. It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that is toxic to the cells (typically <0.5%).

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Sterile cell culture medium or assay buffer (e.g., PBS, HBSS)

  • Sterile microcentrifuge tubes or multi-well plates

  • Pipettes and sterile pipette tips

Procedure:

  • Determine Final Concentration: Decide on the final concentration of this compound required for your experiment (e.g., 1 µM, 10 µM).

  • Calculate Dilution Factor: Calculate the dilution factor needed to achieve the desired final concentration from the 10 mM stock.

    • Example: To prepare a 10 µM working solution from a 10 mM stock, a 1:1000 dilution is required.

  • Perform Serial Dilutions (if necessary): For high dilution factors, it is recommended to perform serial dilutions to ensure accuracy.

    • Example for a 1:1000 dilution:

      • Step 1 (1:100 dilution): Add 2 µL of the 10 mM stock solution to 198 µL of cell culture medium to create a 100 µM intermediate solution.

      • Step 2 (1:10 dilution): Add 10 µL of the 100 µM intermediate solution to 90 µL of cell culture medium to achieve the final 10 µM working concentration.

  • Prepare Vehicle Control: Prepare a vehicle control solution containing the same final concentration of DMSO as the working solution. This is essential for distinguishing the effects of the compound from the effects of the solvent.

  • Immediate Use: Use the freshly prepared working solution immediately for your experiment. Do not store diluted aqueous solutions of this compound for extended periods, as the stability in aqueous solutions has not been characterized.

Signaling Pathway and Experimental Workflow

This compound, as a dopamine D4 receptor agonist, is expected to modulate downstream signaling pathways associated with this G protein-coupled receptor. The D4 receptor is a member of the D2-like family of dopamine receptors and is coupled to Gi/o proteins. Activation of the D4 receptor typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

FAUC_312_Signaling_Pathway FAUC312 This compound D4R Dopamine D4 Receptor FAUC312->D4R Binds & Activates G_protein Gi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion ATP ATP PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream Phosphorylates Targets

Caption: this compound signaling pathway via the D4 receptor.

The following diagram illustrates a typical experimental workflow for evaluating the effect of this compound on intracellular cAMP levels, a common readout for D4 receptor activation.

Experimental_Workflow prep_stock Prepare this compound Stock Solution (10 mM in DMSO) prep_working Prepare Working Solutions (Serial Dilution in Assay Buffer) prep_stock->prep_working cell_culture Culture Cells Expressing Dopamine D4 Receptor cell_treatment Treat Cells with this compound (and Vehicle Control) cell_culture->cell_treatment prep_working->cell_treatment lysis Cell Lysis and cAMP Measurement (e.g., ELISA) cell_treatment->lysis analysis Data Analysis (Dose-Response Curve) lysis->analysis

Caption: Workflow for cAMP assay with this compound.

Storage and Stability

Proper storage of this compound and its stock solutions is essential to maintain its chemical integrity and biological activity.

  • Solid Compound: Store the solid powder in a tightly sealed container at -20°C for long-term storage, protected from light and moisture.[1] For short-term storage, 4°C is acceptable.[1]

  • DMSO Stock Solutions: Store aliquots of the DMSO stock solution at -20°C for long-term stability.[1] Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and introduction of water into the DMSO. When stored properly, DMSO stock solutions should be stable for several months.

  • Aqueous Working Solutions: It is strongly recommended to prepare aqueous working solutions fresh for each experiment. The stability of this compound in aqueous buffers has not been extensively studied, and prolonged storage may lead to degradation or precipitation.

Safety Precautions

  • This compound is for research use only and is not intended for human or veterinary use.[1]

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling the compound and its solutions.

  • Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • Consult the Safety Data Sheet (SDS) for detailed safety information.

References

Application of FAUC-312 in Studying Cognitive Function: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

FAUC-312 is a potent and highly selective dopamine D4 receptor partial agonist.[1] The dopamine D4 receptor, a G protein-coupled receptor, is densely expressed in cortical and limbic brain regions, particularly the prefrontal cortex, which is critically involved in executive functions.[2] Modulation of the D4 receptor is implicated in various cognitive processes, including working memory, attention, and cognitive flexibility.[2][3] Animal studies suggest that dopamine D4 receptor agonists can ameliorate cognitive deficits, making this compound a valuable tool for investigating the role of D4 receptor signaling in both normal cognitive function and in pathological models of cognitive impairment associated with disorders like schizophrenia and ADHD.[4][5][6]

These application notes provide an overview of this compound's pharmacological properties and offer detailed protocols for its use in preclinical models to assess its impact on cognitive function.

Pharmacological Properties of this compound

This compound acts as a partial agonist at the dopamine D4 receptor, demonstrating high selectivity over other dopamine receptor subtypes. This selectivity allows for the targeted investigation of D4 receptor function with minimal off-target effects.

PropertyValueReference
Target Dopamine D4 Receptor[1]
Mechanism of Action Partial Agonist[1]
Binding Affinity (Ki) 1.5 nM for D4 Receptor[1]
Selectivity >8,500-fold vs D2, D3Ki values: 13,000 nM (D3), 25,000 nM (D2), 29,000 nM (D1).[1]
CAS Number 562104-72-7[7]
Molecular Formula C₂₁H₂₆N₄[1]
Molecular Weight 334.46 g/mol [1]

Dopamine D4 Receptor Signaling Pathway

Activation of the D4 receptor, a D2-like receptor, typically leads to the inhibition of adenylyl cyclase, which reduces intracellular levels of cyclic AMP (cAMP). This modulation of the cAMP pathway influences downstream signaling cascades that are crucial for neuronal function and plasticity in brain regions associated with cognition.

D4R_Signaling_Pathway cluster_membrane Cell Membrane D4R Dopamine D4 Receptor G_protein Gi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits FAUC312 This compound (Agonist) FAUC312->D4R Binds & Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Cognitive_Function Modulation of Cognitive Function CREB->Cognitive_Function Impacts NOR_Workflow cluster_pre Preparation cluster_exp Experiment Day cluster_post Analysis Habituation Animal Habituation (3-5 days) Admin Administer this compound or Vehicle (IP) Habituation->Admin Drug_Prep Prepare this compound & Vehicle Drug_Prep->Admin Wait Wait (30-60 min) Admin->Wait Training Training Phase (T1) (Two Familiar Objects) Wait->Training Interval Retention Interval (e.g., 1h or 24h) Training->Interval Test Test Phase (T2) (1 Familiar, 1 Novel Object) Interval->Test Record Record Exploration Times (Video Tracking) Test->Record Calculate Calculate Discrimination Index (DI) Record->Calculate Stats Statistical Analysis (Compare Groups) Calculate->Stats

References

Application Notes and Protocols for Investigating Schizophrenia Models with FAUC-312

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schizophrenia is a complex and debilitating psychiatric disorder characterized by a range of symptoms, including positive symptoms (hallucinations, delusions), negative symptoms (social withdrawal, anhedonia), and cognitive deficits.[1][2][3][4] While the exact pathophysiology remains under investigation, dysregulation of the dopamine system, particularly the D2-like receptors, is a well-established hypothesis.[4] FAUC-312 is a potent and selective partial agonist for the dopamine D4 receptor, a member of the D2-like family of receptors.[5] This document provides detailed application notes and protocols for utilizing this compound as a tool to investigate the role of the dopamine D4 receptor in animal models of schizophrenia.

This compound: A Selective Dopamine D4 Receptor Partial Agonist

This compound is a valuable research tool for dissecting the contribution of the dopamine D4 receptor to the neurobiology of schizophrenia. Its high selectivity allows for targeted investigation of this specific receptor subtype, minimizing off-target effects that can confound experimental results.

Chemical Properties of this compound:

PropertyValue
IUPAC Name (6S)-2-phenyl-6-[(4-phenylpiperazin-1-yl)methyl]-1,4,5,6-tetrahydropyrimidine
Molecular Formula C21H26N4
Molecular Weight 334.46 g/mol
CAS Number 562104-72-7
Solubility Soluble in DMSO

Dopamine D4 Receptor in Schizophrenia

The dopamine D4 receptor has been implicated in the pathophysiology of schizophrenia through several lines of evidence:

  • Post-mortem studies: An increased density of D4 receptors has been observed in the brains of individuals with schizophrenia.

  • Genetic studies: Polymorphisms in the DRD4 gene have been associated with an increased risk for schizophrenia.

  • Pharmacological evidence: The atypical antipsychotic clozapine, which has shown efficacy in treatment-resistant schizophrenia, has a relatively high affinity for the D4 receptor.

The D4 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Dopamine D4 Receptor Signaling Pathway:

Caption: Dopamine D4 receptor signaling cascade.

Animal Models of Schizophrenia

Several animal models have been developed to study the various aspects of schizophrenia.[1][2] The choice of model depends on the specific symptoms being investigated (positive, negative, or cognitive).

Model TypeInduction MethodKey FeaturesRelevant for this compound Investigation
Drug-Induced Administration of psychotomimetic drugs (e.g., amphetamine, phencyclidine (PCP), MK-801)Mimics positive symptoms such as hyperlocomotion and sensory gating deficits (prepulse inhibition disruption).[2]Investigating the ability of this compound to modulate dopamine-dependent behaviors relevant to psychosis.
Neurodevelopmental Perinatal insults (e.g., maternal immune activation, neonatal ventral hippocampal lesion)Aims to model the developmental origins of schizophrenia, leading to behavioral abnormalities in adulthood.Examining the potential of D4 receptor modulation to prevent or reverse developmental trajectory-related deficits.
Genetic Manipulation of schizophrenia-associated genes (e.g., DISC1, neuregulin-1)Allows for the investigation of the consequences of specific genetic risk factors.Understanding how D4 receptor signaling interacts with genetic predispositions to schizophrenia.

Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound in preclinical models of schizophrenia.

Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the dopamine D4 receptor.

Materials:

  • Cell membranes expressing the human dopamine D4 receptor

  • Radioligand (e.g., [3H]-spiperone)

  • This compound

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

  • Glass fiber filters

Protocol:

  • Prepare a series of dilutions of this compound in binding buffer.

  • In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), a saturating concentration of a known D4 antagonist (e.g., haloperidol, for non-specific binding), or a dilution of this compound.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow for binding to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters several times with ice-cold binding buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Analyze the data using non-linear regression to determine the IC50 of this compound, and then calculate the Ki value using the Cheng-Prusoff equation.

Experimental Workflow for Receptor Binding Assay:

Binding_Assay_Workflow Start Start Prep_Reagents Prepare Reagents: - Cell Membranes (D4R) - Radioligand - this compound dilutions - Buffers Start->Prep_Reagents Incubation Incubate: Membranes + Radioligand + this compound/Buffer/Antagonist Prep_Reagents->Incubation Filtration Rapid Filtration (Separate bound/free ligand) Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation_Counting Scintillation Counting (Measure radioactivity) Washing->Scintillation_Counting Data_Analysis Data Analysis: - Calculate specific binding - Determine IC50 and Ki Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a receptor binding assay.

Locomotor Activity

Objective: To assess the effect of this compound on baseline and psychostimulant-induced hyperlocomotion in rodents, a model for the positive symptoms of schizophrenia.[2][6][7]

Materials:

  • Rodents (mice or rats)

  • Open field arenas equipped with automated activity monitoring systems (e.g., infrared beams)

  • This compound

  • Psychostimulant drug (e.g., amphetamine, MK-801)

  • Vehicle solution (e.g., saline, DMSO/saline mixture)

Protocol:

  • Habituate the animals to the testing room for at least 60 minutes before the experiment.

  • Administer this compound or vehicle to the animals via the desired route (e.g., intraperitoneal, subcutaneous).

  • After a specified pretreatment time, place each animal individually into an open field arena.

  • Record locomotor activity (e.g., distance traveled, rearing frequency) for a set period (e.g., 30-60 minutes) to assess the effect of this compound on baseline activity.

  • For psychostimulant-induced hyperlocomotion, after the baseline recording, administer the psychostimulant drug and continue to record activity for another period (e.g., 60-90 minutes).

  • Analyze the data to compare locomotor activity between treatment groups.

Prepulse Inhibition (PPI) of the Acoustic Startle Response

Objective: To evaluate the ability of this compound to reverse deficits in sensorimotor gating, a translational measure of information processing deficits observed in schizophrenia.[8][9][10]

Materials:

  • Rodents (mice or rats)

  • Startle response chambers equipped with a loudspeaker and a motion sensor

  • This compound

  • A drug to induce PPI deficits (e.g., apomorphine, MK-801)

  • Vehicle solution

Protocol:

  • Habituate the animals to the testing room for at least 60 minutes.

  • Administer this compound or vehicle.

  • After the pretreatment time, place each animal into a startle chamber and allow for a brief acclimation period with background noise.

  • Administer the PPI-disrupting agent.

  • The test session consists of a series of trials presented in a pseudorandom order:

    • Pulse-alone trials: A loud acoustic stimulus (e.g., 120 dB) to measure the baseline startle response.

    • Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (the prepulse, e.g., 75-85 dB) presented shortly before the startling pulse.

    • No-stimulus trials: Background noise only, to measure baseline movement.

  • The startle response (amplitude of the animal's movement) is recorded for each trial.

  • Calculate PPI as follows: %PPI = [1 - (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial)] x 100.

  • Compare the %PPI between the different treatment groups.

In Vivo Microdialysis

Objective: To measure the effect of this compound on extracellular dopamine levels in specific brain regions relevant to schizophrenia, such as the prefrontal cortex and nucleus accumbens.[11][12][13][14][15]

Materials:

  • Rodents with surgically implanted microdialysis guide cannulae targeting the brain region of interest

  • Microdialysis probes

  • A syringe pump and liquid swivel system

  • Artificial cerebrospinal fluid (aCSF)

  • This compound

  • High-performance liquid chromatography with electrochemical detection (HPLC-ED) system

  • Fraction collector

Protocol:

  • Gently insert the microdialysis probe through the guide cannula into the target brain region of the awake and freely moving animal.

  • Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

  • Allow for a stabilization period to obtain a stable baseline of neurotransmitter levels.

  • Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) into vials containing an antioxidant.

  • After collecting several baseline samples, administer this compound systemically or locally through the microdialysis probe (retrodialysis).

  • Continue collecting dialysate samples to measure changes in dopamine levels following drug administration.

  • Analyze the dopamine concentration in the dialysate samples using HPLC-ED.

  • Express the results as a percentage change from the baseline levels.

Experimental Workflow for In Vivo Microdialysis:

Microdialysis_Workflow Start Start Probe_Insertion Insert Microdialysis Probe into Target Brain Region Start->Probe_Insertion Perfusion Perfuse with aCSF Probe_Insertion->Perfusion Baseline_Collection Collect Baseline Dialysate Samples Perfusion->Baseline_Collection Drug_Administration Administer this compound Baseline_Collection->Drug_Administration PostDrug_Collection Collect Post-Drug Dialysate Samples Drug_Administration->PostDrug_Collection HPLC_Analysis Analyze Dopamine Levels using HPLC-ED PostDrug_Collection->HPLC_Analysis Data_Analysis Data Analysis: Calculate % change from baseline HPLC_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in vivo microdialysis experiment.

Data Presentation

All quantitative data should be presented in a clear and organized manner to facilitate comparison between experimental groups.

Table 1: Receptor Binding Affinity of this compound

CompoundReceptorKi (nM)
This compound Dopamine D4 1.5
Dopamine D2>1000 (example)
Dopamine D3>1000 (example)
Serotonin 5-HT2A>1000 (example)

Note: Example values for off-target receptors are illustrative and should be determined experimentally.

Table 2: Effect of this compound on Amphetamine-Induced Hyperlocomotion

Treatment GroupDose (mg/kg)Distance Traveled (cm) - BaselineDistance Traveled (cm) - Post-Amphetamine
Vehicle + Saline-Mean ± SEMMean ± SEM
Vehicle + Amphetamine- / 5Mean ± SEMMean ± SEM
This compound + Amphetamine1 / 5Mean ± SEMMean ± SEM
This compound + Amphetamine3 / 5Mean ± SEMMean ± SEM
This compound + Amphetamine10 / 5Mean ± SEMMean ± SEM

Table 3: Effect of this compound on Apomorphine-Induced PPI Deficits

Treatment GroupDose (mg/kg)% Prepulse Inhibition
Vehicle + Saline-Mean ± SEM
Vehicle + Apomorphine- / 0.5Mean ± SEM
This compound + Apomorphine1 / 0.5Mean ± SEM
This compound + Apomorphine3 / 0.5Mean ± SEM
This compound + Apomorphine10 / 0.5Mean ± SEM

Table 4: Effect of this compound on Extracellular Dopamine in the Prefrontal Cortex

TreatmentDose (mg/kg)Peak Dopamine Level (% of Baseline)
Vehicle-Mean ± SEM
This compound1Mean ± SEM
This compound3Mean ± SEM
This compound10Mean ± SEM

Conclusion

This compound represents a highly selective tool for probing the function of the dopamine D4 receptor in the context of schizophrenia. The protocols outlined in this document provide a starting point for researchers to investigate the potential of D4 receptor modulation as a therapeutic strategy for this complex disorder. Careful experimental design and data analysis will be crucial for elucidating the precise role of this receptor and the therapeutic potential of compounds like this compound.

References

Application Note: FAUC-312, a High-Performance Fluorescent Probe for Intracellular Calcium Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger crucial for regulating a vast array of cellular processes, including gene expression, neurotransmission, muscle contraction, and apoptosis. The ability to accurately measure and visualize dynamic changes in intracellular Ca²⁺ concentration is fundamental to understanding cell signaling in both healthy and diseased states. FAUC-312 is a novel, high-performance fluorescent indicator designed for the sensitive detection of intracellular Ca²⁺ dynamics. Its superior brightness, high signal-to-noise ratio, and enhanced intracellular retention make it an ideal tool for a wide range of applications, from basic research to high-throughput drug screening.

Properties and Performance

This compound is an acetoxymethyl (AM) ester-based probe that is membrane-permeant and becomes fluorescently active upon hydrolysis by intracellular esterases and subsequent binding to Ca²⁺.

Table 1: Key Characteristics of this compound

PropertyValue
Excitation Wavelength (Max) 494 nm
Emission Wavelength (Max) 517 nm
Dissociation Constant (K_d) for Ca²⁺ ~210 nM
Quantum Yield (Ca²⁺-bound) > 0.8
Fluorescence Enhancement > 200-fold upon Ca²⁺ binding
Molecular Weight ~1100 g/mol

Table 2: Comparative Performance Data

This table presents a comparison of this compound with other commonly used green fluorescent calcium indicators. Data shown are typical values obtained in HEK293 cells.

IndicatorSignal-to-Background RatioPhotostability (Half-life in seconds)Cellular Retention (Signal remaining after 2 hours)
This compound ~250 > 300 > 90%
Fluo-4 ~100~120~65%
Calbryte™ 520 ~200> 300> 90%

Mechanism of Action and Signaling Pathway Context

This compound is engineered to be virtually non-fluorescent in its Ca²⁺-free form. Upon binding to intracellular calcium, the molecule undergoes a conformational change that results in a dramatic increase in fluorescence intensity. This property allows for the sensitive detection of Ca²⁺ release from intracellular stores, such as the endoplasmic reticulum (ER), or influx from the extracellular space.

A common application for this compound is monitoring Ca²⁺ mobilization following the activation of G-protein coupled receptors (GPCRs), particularly those of the Gq subtype.[1][2] Activation of a Gq-coupled receptor by an agonist leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[2] IP₃ then binds to its receptor on the ER, triggering the release of stored Ca²⁺ into the cytoplasm.[2] this compound sensitively reports this increase in cytosolic Ca²⁺ as a sharp rise in fluorescence.

Gq_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist Agonist GPCR Gq-Coupled Receptor Agonist->GPCR PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 IP3R IP3 Receptor IP3->IP3R Binds FAUC_Ca This compound + Ca²⁺ Response Cellular Response FAUC_Ca->Response Triggers Ca_Store Ca²⁺ Store IP3R->Ca_Store Opens Ca_Store->FAUC_Ca Ca²⁺ Release

Gq-Coupled Receptor Calcium Signaling Pathway.

Experimental Workflow and Protocols

A typical calcium imaging experiment involves several key steps, from cell preparation to data analysis.[3][4][5] The workflow is designed to ensure optimal dye loading, cell health, and accurate signal detection.

Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start seed 1. Seed Cells on Coverslips start->seed end End prepare_dye 2. Prepare this compound Loading Solution seed->prepare_dye load_dye 3. Load Cells with This compound AM prepare_dye->load_dye wash 4. Wash Cells load_dye->wash image 5. Acquire Baseline Fluorescence wash->image stimulate 6. Add Agonist & Record Response image->stimulate analyze 7. Analyze Data (ΔF/F₀) stimulate->analyze analyze->end

Calcium Imaging Experimental Workflow.

Protocol 1: Preparation of this compound AM Stock Solution
  • Reconstitution: Prepare a 1 mM stock solution of this compound AM in high-quality, anhydrous dimethyl sulfoxide (DMSO).

  • Aliquot and Store: Aliquot the stock solution into small, single-use volumes (e.g., 10-20 µL). Store desiccated and protected from light at -20°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Loading Adherent Cells with this compound AM

This protocol is optimized for cells grown in a 96-well plate or on coverslips.

  • Cell Culture: Seed adherent cells onto appropriate culture vessels (e.g., black-walled, clear-bottom 96-well plates) to achieve 70-80% confluency on the day of the experiment.

  • Prepare Loading Buffer: Prepare a loading buffer consisting of Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer, supplemented with 20 mM HEPES. The buffer should be free of phenol red.[6]

  • Prepare Loading Solution: On the day of the experiment, thaw one aliquot of the 1 mM this compound AM stock solution. Dilute the stock solution into the loading buffer to a final concentration of 2-5 µM. To aid in dye solubilization and prevent re-aggregation, add Pluronic® F-127 (20% solution in DMSO) to a final concentration of 0.02-0.04%.

    • Note: The optimal dye concentration and loading time may vary depending on the cell type and should be determined empirically.

  • Cell Loading: Remove the cell culture medium and add the this compound AM loading solution to the cells.

  • Incubation: Incubate the cells at 37°C for 30-60 minutes. Protect from light.

  • Washing: After incubation, gently remove the loading solution and wash the cells twice with warm loading buffer to remove any extracellular dye.

  • De-esterification: Add fresh loading buffer to the cells and incubate for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the AM ester by intracellular esterases. The cells are now ready for imaging.

Protocol 3: Performing the Calcium Imaging Experiment
  • Microscope Setup: Place the cells on the stage of a fluorescence microscope equipped for live-cell imaging and outfitted with a standard FITC/GFP filter set (Excitation: ~488 nm, Emission: ~520 nm).

  • Establish Baseline: Acquire a stable baseline fluorescence reading (F₀) for at least 1-2 minutes before adding any stimulants. Ensure the illumination intensity is minimized to reduce phototoxicity and photobleaching.

  • Stimulation: Add the compound of interest (e.g., a GPCR agonist) and continue to record the fluorescence signal (F) over time. Imaging acquisition rates can vary from 1 Hz to over 100 Hz depending on the speed of the expected calcium transient.[7][8]

  • Data Analysis: The change in intracellular Ca²⁺ is typically expressed as the ratio of the change in fluorescence to the initial baseline fluorescence (ΔF/F₀), where ΔF = F - F₀. This normalization corrects for variations in dye loading and cell thickness. Analyze traces using appropriate software to quantify parameters such as peak amplitude, time to peak, and area under the curve.

References

Troubleshooting & Optimization

FAUC-312 solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility and stability of FAUC-312, a potent and selective dopamine D4 receptor agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a potent and selective dopamine D4 receptor partial agonist. Its key properties are summarized in the table below.

PropertyValue
CAS Number 562104-72-7
Chemical Formula C₂₁H₂₆N₄
Molecular Weight 334.46 g/mol
Appearance Solid powder

Q2: What are the recommended storage conditions for this compound?

To ensure the stability and longevity of this compound, proper storage is crucial. Recommendations based on supplier data are provided below.

ConditionDurationStorage Temperature
Solid Powder (Short Term) Days to Weeks0 - 4°C (Dry and Dark)
Solid Powder (Long Term) Months to Years-20°C (Dry and Dark)
In Solvent (Short Term) Days to Weeks0 - 4°C
In Solvent (Long Term) Months-20°C

Note: For solutions in solvent, storage at -80°C may extend stability, as is common for many research compounds.

Q3: I am having trouble dissolving this compound. What are the recommended solvents?

This compound is known to be soluble in Dimethyl Sulfoxide (DMSO). While comprehensive public data on its solubility in other solvents is limited, the following table summarizes the available information.

SolventMaximum ConcentrationMolarity
DMSO 150 mg/mL489.70 mM

For many research compounds with similar characteristics, ethanol can also be a suitable solvent for creating stock solutions. Aqueous buffers are generally not recommended for initial solubilization of hydrophobic compounds like this compound.

Troubleshooting Guide: Solubility Issues

Encountering solubility issues with this compound can be a significant hurdle in experimental workflows. This guide provides a systematic approach to troubleshooting and resolving these challenges.

Issue 1: this compound powder is not dissolving in the chosen solvent.

Root Cause: The selected solvent may not be appropriate for this compound, or the concentration being attempted is too high.

Solutions:

  • Switch to a Recommended Solvent: If you are not already using DMSO, this should be your first choice for preparing a stock solution.

  • Gentle Heating: Gently warm the solution to 37°C in a water bath. This can help increase the dissolution rate. However, avoid prolonged heating, as it may degrade the compound.

  • Sonication: Use a bath sonicator to apply ultrasonic energy to the solution. This can help break up aggregates and facilitate dissolution.

  • Vortexing: Vigorous vortexing can also aid in dissolving the compound.

Issue 2: Precipitation occurs when diluting a DMSO stock solution into an aqueous buffer (e.g., PBS, cell culture media).

Root Cause: This is a common phenomenon for hydrophobic compounds. The dramatic increase in solvent polarity upon dilution into an aqueous medium causes the compound to "crash out" of the solution.

Solutions:

  • Lower the Final Concentration: The most straightforward solution is to reduce the final concentration of this compound in your aqueous medium.

  • Optimize the Dilution Process:

    • Rapid Mixing: Add the DMSO stock solution directly to the aqueous buffer while vortexing or stirring vigorously. This promotes rapid dispersion and can prevent localized high concentrations that lead to precipitation.

    • Stepwise Dilution: Create intermediate dilutions in your aqueous buffer. For example, instead of a single 1:1000 dilution, perform a series of 1:10 dilutions.

  • Use a Surfactant or Co-solvent: For in vivo studies or challenging in vitro assays, a formulation containing a surfactant like Tween® 80 or a co-solvent like PEG300 may be necessary to maintain solubility.

Experimental Protocols

While specific, detailed published protocols for this compound are not widely available, the following general procedures can be adapted for its use in common experimental settings.

Protocol 1: Preparation of a this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).

  • Dissolution: Vortex the solution thoroughly. If necessary, use a sonicator or gently warm the tube in a 37°C water bath until the solid is completely dissolved.

  • Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Dilution of this compound for In Vitro Cell-Based Assays
  • Prepare Intermediate Dilutions: If necessary, prepare a series of intermediate dilutions of your this compound stock solution in pure DMSO.

  • Prepare Final Working Solution: Add a small volume of the DMSO stock or intermediate dilution to your pre-warmed cell culture medium. It is crucial to maintain a final DMSO concentration that is non-toxic to your cells (typically ≤ 0.5%).

  • Immediate Use: Use the freshly prepared working solution in your assay immediately to minimize the risk of precipitation over time.

Visualizing Experimental Workflows and Signaling Pathways

Logical Workflow for Troubleshooting Solubility Issues

G Troubleshooting this compound Solubility A Start: Dissolve this compound B Is the compound fully dissolved? A->B C Yes B->C D No B->D H Precipitation upon aqueous dilution? C->H E Use recommended solvent (DMSO) D->E F Apply gentle heat (37°C) and/or sonication E->F F->B G Proceed to experiment I Yes H->I J No H->J K Lower final concentration I->K J->G L Use rapid mixing during dilution K->L M Consider co-solvents/surfactants L->M M->G

A flowchart outlining the steps to troubleshoot solubility issues with this compound.

Dopamine D4 Receptor Signaling Pathway

This compound acts as an agonist at the Dopamine D4 Receptor, which is a G-protein coupled receptor (GPCR). The simplified signaling cascade is depicted below.

G Dopamine D4 Receptor Signaling FAUC312 This compound (Agonist) D4R Dopamine D4 Receptor FAUC312->D4R Binds to Gi Gi G-protein D4R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases production of PKA Protein Kinase A cAMP->PKA Reduced activation of Response Cellular Response PKA->Response

A simplified diagram of the Dopamine D4 receptor signaling pathway activated by this compound.

Technical Support Center: Optimizing FAUC-312 Dosage for Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the dosage of FAUC-312 for behavioral studies in rodents.

Frequently Asked Questions (FAQs)

Q1: What is the first step in determining the optimal dose of this compound for my behavioral study?

A1: The initial step is to conduct a thorough literature review for any existing data on this compound or compounds with a similar mechanism of action. If no data is available, a dose-range finding study is essential. This involves testing a wide range of doses on a logarithmic scale (e.g., 0.1, 1, 10, 100 mg/kg) to identify the maximum tolerated dose (MTD) and a no-effect dose.[1]

Q2: How should I prepare this compound for administration?

A2: The solubility of this compound is a critical factor. According to available data, this compound is soluble in DMSO.[2] For in vivo studies, a common vehicle formulation involves dissolving the compound in a minimal amount of DMSO and then suspending it in a vehicle such as a mixture of PEG300, Tween 80, and sterile water or saline.[2] It is crucial to include a vehicle-only control group in your experiments to account for any effects of the delivery solution.[3]

Q3: What are the recommended routes of administration for this compound in mice?

A3: The choice of administration route depends on the desired pharmacokinetic profile. Common routes for systemic administration in mice include intraperitoneal (IP), subcutaneous (SC), intravenous (IV), and oral gavage (PO).[4] The rate of absorption generally follows this order: IV > IP > IM > SC > PO.[4] For behavioral studies, IP and SC injections are frequently used due to their relative ease and reliability.

Q4: What behavioral assays are commonly used to assess the effects of a dopamine D4 receptor agonist like this compound?

A4: Given that this compound is a dopamine D4 receptor agonist, behavioral assays relevant to dopamine system function are appropriate. These may include tests for:

  • Locomotor activity: Open field test to assess changes in spontaneous movement.[5][6]

  • Anxiety-like behavior: Elevated plus maze or light-dark box test.[6][7]

  • Cognitive function: T-maze for spatial working memory or novel object recognition test.[5]

  • Sensorimotor gating: Prepulse inhibition of the startle response.[5]

  • Social interaction: Three-chamber social interaction test.[5]

Troubleshooting Guides

Problem: High variability in behavioral results between animals in the same dose group.

Potential Cause Troubleshooting Steps
Inconsistent Dosing Technique Ensure all personnel are properly trained and standardized on the administration procedure (e.g., injection site, volume, speed).
Formulation Instability Prepare fresh solutions of this compound for each experiment. Check for any precipitation of the compound in the vehicle.[8]
Animal-Related Variables Use animals of the same age, sex, and strain from a reliable vendor. Acclimate animals to the housing and testing environment before the experiment.[8]
Circadian Rhythm Effects Conduct behavioral testing at the same time of day for all animals to minimize variability due to natural fluctuations in activity and physiology.[8]

Problem: No observable behavioral effect even at the highest tested dose.

Potential Cause Troubleshooting Steps
Insufficient Bioavailability Consider a different route of administration that may offer better absorption (e.g., switch from PO to IP). Conduct a pharmacokinetic (PK) study to measure plasma and brain concentrations of this compound.[1]
Rapid Metabolism If PK data suggests rapid clearance, a different dosing regimen (e.g., more frequent administration) may be necessary.
Inappropriate Behavioral Assay The chosen behavioral test may not be sensitive to the effects of a dopamine D4 receptor agonist. Consider using a battery of tests to assess different behavioral domains.[9]
Dose Range Too Low The selected dose range may be below the therapeutic window. If no toxicity was observed, a higher dose range could be explored cautiously.[1]

Problem: Unexpected toxicity or adverse effects at a low dose.

Potential Cause Troubleshooting Steps
Vehicle Toxicity Always include a vehicle-only control group to rule out adverse effects from the formulation itself.[3]
Off-Target Effects The compound may have unintended biological targets. A broader toxicological assessment, including histopathology of major organs, could provide insights.[3]
Species-Specific Sensitivity The chosen animal model may be particularly sensitive to this compound. Review literature for known sensitivities of the strain to similar compounds.[3]
Formulation Issues The formulation may be causing local irritation or other issues. Ensure the pH and osmolality of the vehicle are within physiological ranges.

Experimental Protocols

Dose-Range Finding Study Protocol
  • Animal Model: Select a single rodent species and strain (e.g., male C57BL/6 mice, 8-10 weeks old).

  • Group Allocation: Assign animals to several dose groups (e.g., 0.1, 1, 10, 100 mg/kg of this compound) and a vehicle control group (n=3-5 animals per group).

  • Dosing: Administer a single dose of this compound or vehicle via the chosen route (e.g., intraperitoneal injection).

  • Observation: Monitor animals for clinical signs of toxicity at regular intervals (e.g., 30 minutes, 1, 2, 4, and 24 hours post-dose).[1] Record any changes in posture, activity, breathing, and grooming.

  • Body Weight: Measure and record the body weight of each animal before dosing and daily for up to 7 days. A significant weight loss (>15-20%) can be an indicator of toxicity.[1]

  • Data Analysis: Summarize the observed toxicities and body weight changes for each dose group to determine the Maximum Tolerated Dose (MTD).

Open Field Test Protocol
  • Apparatus: A square arena (e.g., 40x40x30 cm) with a floor divided into a central and a peripheral zone.

  • Acclimation: Allow mice to acclimate to the testing room for at least 30-60 minutes before the test.[5]

  • Procedure:

    • Administer this compound or vehicle at the predetermined time before the test.

    • Gently place the mouse in the center of the open field arena.

    • Record the animal's activity for a set duration (e.g., 10-30 minutes) using an automated video-tracking system.

  • Parameters Measured:

    • Total distance traveled.

    • Time spent in the center versus the periphery of the arena.

    • Rearing frequency (vertical activity).

  • Data Analysis: Compare the parameters between the different dose groups and the vehicle control group using appropriate statistical methods.

Data Presentation

Table 1: Example Dose-Range Finding Study Results for this compound

Dose (mg/kg, IP)NAcute Clinical Signs (within 4 hours)Body Weight Change (24 hours)
Vehicle5None+1.5%
15None+1.2%
105Mild hyperactivity-0.5%
305Moderate hyperactivity, stereotypy-3.0%
1005Severe hyperactivity, seizures in 1/5 animals-8.0%

Table 2: Recommended Administration Volumes and Needle Sizes for Mice

RouteMaximum VolumeNeedle Gauge
Intraperitoneal (IP)2-3 mL25-27 G
Subcutaneous (SC)2-3 mL (in multiple sites)25-27 G
Intravenous (IV) - Tail Vein0.2 mL27-30 G
Oral Gavage (PO)10 mL/kg20-22 G (gavage needle)

Data adapted from publicly available guidelines.[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_dose_finding Dose Finding cluster_behavioral_testing Behavioral Testing lit_review Literature Review formulation This compound Formulation (Solubility & Vehicle) lit_review->formulation drf Dose-Range Finding (Acute Toxicity) formulation->drf mtd Determine MTD drf->mtd dose_selection Select Doses Below MTD mtd->dose_selection behavioral_assays Behavioral Assays (e.g., Open Field, EPM) dose_selection->behavioral_assays data_analysis Data Analysis behavioral_assays->data_analysis

Caption: Experimental workflow for this compound dosage optimization.

troubleshooting_logic start Unexpected Behavioral Results no_effect No Observable Effect start->no_effect high_variability High Variability start->high_variability toxicity Unexpected Toxicity start->toxicity check_pk Review PK/PD Data (Consider different route) no_effect->check_pk Is bioavailability low? check_assay Re-evaluate Behavioral Assay no_effect->check_assay Is the assay appropriate? check_dose Increase Dose Range (cautiously) no_effect->check_dose Was the dose range too low? check_dosing_tech Standardize Dosing Technique high_variability->check_dosing_tech Is administration consistent? check_formulation Check Formulation Stability high_variability->check_formulation Is the formulation stable? check_animals Control Animal Variables high_variability->check_animals Are animal factors controlled? check_vehicle Run Vehicle-Only Controls toxicity->check_vehicle Is the vehicle causing effects? check_off_target Investigate Off-Target Effects toxicity->check_off_target Are there off-target effects?

Caption: Troubleshooting decision tree for unexpected results.

References

Technical Support Center: FAUC-312 In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "FAUC-312" did not yield specific information on a compound or assay with this designation. The following technical support guide is a generalized resource for researchers using a hypothetical ATP-competitive kinase inhibitor, herein referred to as this compound, which targets the fictional "Kinase-X." This guide addresses common problems encountered in in vitro kinase assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, ATP-competitive inhibitor of Kinase-X, a serine/threonine kinase implicated in oncogenic signaling pathways. By binding to the ATP pocket of the Kinase-X active site, this compound prevents the phosphorylation of downstream substrates, thereby inhibiting signal transduction.

Q2: Which type of in vitro assay is recommended for determining this compound potency?

A2: For determining the IC50 value of this compound, a biochemical kinase assay is recommended.[1][2] Common formats include radiometric assays (e.g., [γ-³²P]-ATP based), which are highly sensitive and considered a gold standard, or non-radioactive methods like fluorescence-based or luminescence-based assays (e.g., ADP-Glo™).[1][3] The choice depends on desired throughput, sensitivity, and available laboratory equipment.[3]

Q3: What are the expected IC50 values for this compound against Kinase-X?

A3: The IC50 of this compound is highly dependent on the assay conditions, particularly the ATP concentration.[1][4] For accurate and comparable results, it is recommended to perform the assay with an ATP concentration equal to the Michaelis constant (Km) of ATP for Kinase-X.[1] Expected IC50 values under these conditions are presented in the table below.

Table 1: this compound IC50 Values at ATP Km

Assay FormatKinase-X VariantATP Km (µM)Expected IC50 (nM)
RadiometricWild-Type155 - 15
LuminescenceWild-Type158 - 25
RadiometricV123A Mutant25250 - 400
LuminescenceV123A Mutant25300 - 500

Q4: How critical is the DMSO concentration in the final assay reaction?

A4: The final concentration of DMSO, the solvent for this compound, should be kept consistent across all wells and is typically recommended to be below 0.5% to avoid impacting kinase activity or assay signal.[4]

Troubleshooting Guide

Problem 1: High background signal or no inhibition observed.

Q: My in vitro kinase assay shows a high background signal, and I'm not observing the expected inhibition with this compound. What are the potential causes?

A: This issue can stem from several factors related to the enzyme, assay components, or the inhibitor itself.

  • Inactive Enzyme: The recombinant Kinase-X may have lost activity due to improper storage or handling.[4]

    • Solution: Ensure the enzyme is stored at -80°C, handled on ice, and subjected to minimal freeze-thaw cycles. Confirm enzyme activity with a known substrate in a control experiment.[4]

  • High ATP Concentration: As an ATP-competitive inhibitor, the apparent potency of this compound will be lower at high ATP concentrations.[4]

    • Solution: Determine the Km of ATP for your specific enzyme preparation and use an ATP concentration at or near this value to accurately assess inhibitor potency.[1][4]

  • Sub-optimal Buffer Composition: The kinase assay buffer is crucial for enzyme activity.

    • Solution: Utilize a validated kinase assay buffer for Kinase-X, which should typically contain components like Tris-HCl, MgCl₂, and DTT.[4]

  • Compound Precipitation: this compound may have low aqueous solubility and could precipitate when diluted into the aqueous assay buffer.

    • Solution: Prepare a high-concentration stock in 100% DMSO. Perform serial dilutions in the assay buffer with thorough mixing to reach the final desired concentration. Ensure the final DMSO concentration remains low (<0.5%).[4]

Problem 2: High variability between replicate wells.

Q: I'm observing significant variability in the signal between my replicate wells, making the data unreliable. How can I improve consistency?

A: High variability often points to technical errors in assay setup.

  • Inaccurate Pipetting: This is a common source of error, especially when dealing with small volumes of a potent inhibitor.[4][5]

    • Solution: Use calibrated pipettes and ensure they are functioning correctly. When possible, prepare a master mix of reagents (buffer, enzyme, substrate) to add to the wells, minimizing pipetting steps.[4][5] For the inhibitor, perform careful serial dilutions to ensure accurate final concentrations.[4]

  • Inconsistent Cell Seeding (for cell-based assays): If you are assessing this compound's effect in a cellular context, uneven cell distribution in the microplate is a major cause of variability.

    • Solution: Ensure a homogenous cell suspension before and during plating. Pay attention to pipetting technique to avoid disturbing the cell monolayer.[5]

  • Plate Edge Effects: Wells on the outer edges of a microplate are more prone to evaporation, leading to changes in reagent concentrations.

    • Solution: Avoid using the outermost wells for experimental data. Instead, fill them with sterile water or media to create a humidity barrier.

Problem 3: No effect of this compound in cell-based assays.

Q: this compound is potent in my biochemical assay, but I see no effect on cells. What should I investigate?

A: A discrepancy between biochemical and cell-based assay results points to complexities introduced by the cellular environment.

  • Low Cell Permeability: The compound may not be efficiently crossing the cell membrane to reach its intracellular target.[4]

    • Solution: While this compound is designed to be cell-permeable, you can try increasing the incubation time or the concentration of the inhibitor. Be mindful of potential off-target effects and cytotoxicity at higher concentrations.[4]

  • Insufficient Incubation Time: The timeframe may be too short to observe the desired downstream biological effect.

    • Solution: Perform a time-course experiment to determine the optimal incubation period for your specific cell line and the endpoint being measured.[4]

  • Cell Line Resistance: The targeted Kinase-X pathway might be redundant or compensated for by other signaling pathways in your chosen cell line.[4]

    • Solution: Confirm the expression and activity of Kinase-X in your cell line using methods like Western blot or qPCR. Consider using a positive control cell line known to be sensitive to Kinase-X inhibition.[4]

Experimental Protocols & Visualizations

Protocol: In Vitro Kinase-X Inhibition Assay (Luminescence-Based)

This protocol is designed to determine the IC50 of this compound using a luminescence-based assay that measures ATP consumption.

  • Reagent Preparation:

    • Prepare a 2X Kinase-X enzyme solution in kinase reaction buffer.

    • Prepare a 2X substrate peptide and ATP solution in kinase reaction buffer. The ATP concentration should be at its Km for Kinase-X.

    • Prepare a serial dilution of this compound in 100% DMSO, followed by a dilution into kinase reaction buffer to create 4X final concentrations.

  • Assay Procedure:

    • Add 5 µL of the 4X this compound dilution or DMSO vehicle control to the wells of a 384-well plate.

    • Add 10 µL of the 2X Kinase-X enzyme solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution.

    • Allow the reaction to proceed for 1 hour at room temperature.[6]

  • Detection:

    • Add 20 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using positive (no enzyme) and negative (DMSO vehicle) controls.

    • Plot the normalized data against the log of the inhibitor concentration and fit to a four-parameter logistic curve to determine the IC50 value.

Visualizations

KinaseX_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KinaseX Kinase-X Receptor->KinaseX Activates Substrate Downstream Substrate KinaseX->Substrate Phosphorylates (P) P_Substrate Phosphorylated Substrate Substrate->P_Substrate TF Transcription Factor P_Substrate->TF Activates FAUC312 This compound FAUC312->KinaseX Inhibits Gene Gene Expression TF->Gene Regulates

Caption: Hypothetical Kinase-X signaling pathway and the inhibitory action of this compound.

Assay_Workflow prep 1. Reagent Preparation (Enzyme, Substrate, ATP, this compound) plate 2. Add this compound/DMSO to Plate prep->plate enzyme 3. Add Kinase-X Enzyme plate->enzyme incubate1 Incubate enzyme->incubate1 start_rxn 4. Add Substrate/ATP (Start Reaction) incubate1->start_rxn incubate2 Incubate (1 hr) start_rxn->incubate2 stop_rxn 5. Add Detection Reagent 1 (Stop Reaction) incubate2->stop_rxn incubate3 Incubate stop_rxn->incubate3 detect 6. Add Detection Reagent 2 (Generate Signal) incubate3->detect read 7. Read Plate (Luminescence) detect->read

Caption: Experimental workflow for a luminescence-based Kinase-X inhibition assay.

Troubleshooting_Flow start High Variability or No Inhibition Observed check_biochem Biochemical Assay? start->check_biochem check_enzyme Check Enzyme Activity & ATP Concentration check_biochem->check_enzyme Yes check_cell Cell-Based Assay? check_biochem->check_cell No check_compound Check Compound Solubility & Pipetting Accuracy check_enzyme->check_compound resolve Issue Resolved check_compound->resolve check_permeability Assess Permeability & Incubation Time check_cell->check_permeability Yes check_target Confirm Target Expression in Cell Line check_permeability->check_target check_target->resolve

References

How to prevent FAUC-312 degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for FAUC-312. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the stability and handling of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be losing potency over a short period. What are the likely causes?

A1: Loss of potency is often attributable to the chemical degradation of this compound. The primary degradation pathways for small molecules like this compound are hydrolysis, oxidation, and photolysis.[1][2][3] The rate of these reactions can be influenced by several factors, including the pH of the solution, exposure to light, storage temperature, and the presence of dissolved oxygen.[3] It is also possible that the compound is adsorbing to the surface of your storage container, reducing its effective concentration in solution.[4]

Q2: What are the optimal storage conditions for a stock solution of this compound in DMSO?

A2: For maximal stability, a stock solution of this compound in anhydrous DMSO should be stored at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. The container should be tightly sealed to prevent the absorption of atmospheric moisture, as water can facilitate hydrolytic degradation. For light-sensitive compounds, using amber vials or wrapping the container in aluminum foil is recommended to prevent photolysis.[2][4]

Q3: How can I determine if this compound is degrading in my aqueous experimental buffer?

A3: The most effective way to assess stability is through a time-course analysis using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5] By analyzing samples at various time points (e.g., 0, 2, 4, 8, and 24 hours), you can quantify the remaining parent compound and detect the appearance of new peaks corresponding to degradation products. A decrease in the peak area of this compound over time is a direct indication of degradation.[5]

Q4: Can the pH of my buffer affect the stability of this compound?

A4: Absolutely. Many small molecules are susceptible to pH-dependent hydrolysis.[1][3] this compound exhibits varying stability across the pH spectrum. Performing a preliminary stability test in buffers of different pH values (e.g., pH 3, 7, and 9) can help you identify the optimal pH range for your experiments. Generally, degradation is accelerated at highly acidic or basic conditions.[1][6]

Troubleshooting Guide

If you suspect that this compound is degrading in your solution, follow this troubleshooting guide to identify and mitigate the issue.

Problem: Inconsistent or non-reproducible results in cell-based or biochemical assays.
  • Possible Cause 1: Degradation in Aqueous Buffer.

    • Suggested Solution: Prepare fresh solutions of this compound immediately before each experiment.[4] If this is not feasible, conduct a stability study in your specific experimental buffer to determine the compound's half-life under your assay conditions (see Protocol: HPLC-Based Stability Assay below).

  • Possible Cause 2: Adsorption to Labware.

    • Suggested Solution: Some compounds can adsorb to the surface of plastic containers or assay plates, reducing the available concentration.[4] Consider using low-binding microplates or glass/silanized glass vials for storage and preparation.

  • Possible Cause 3: Photodegradation.

    • Suggested Solution: Perform experiments under subdued lighting and store all solutions containing this compound in light-blocking containers (e.g., amber tubes) or wrapped in foil.[2][4]

Problem: Visible precipitate in the this compound stock solution or working solution.
  • Possible Cause 1: Poor Solubility.

    • Suggested Solution: The precipitate may be the compound itself crashing out of solution rather than a degradant. Try preparing a more dilute stock solution or using a co-solvent (ensure it is compatible with your downstream application).[4]

  • Possible Cause 2: Degradation to an Insoluble Product.

    • Suggested Solution: Analyze the precipitate and the supernatant by LC-MS or a similar technique to identify the components. If a degradation product is confirmed, you will need to optimize the solution conditions (pH, temperature, etc.) to prevent its formation.

Quantitative Data Summary

The stability of this compound was assessed under forced degradation conditions. The following tables summarize the percentage of this compound remaining after incubation under various stressors.

Table 1: Stability of this compound in Aqueous Solution at 37°C

pHTime (hours)% this compound Remaining
3.02478.5%
5.02491.2%
7.42495.8%
9.02482.1%

Table 2: Impact of Temperature and Light on this compound Stability in pH 7.4 Buffer

ConditionTime (hours)% this compound Remaining
4°C, Dark4899.1%
25°C, Dark4892.5%
25°C, Ambient Light4881.3%
37°C, Dark4888.4%

Experimental Protocols

Protocol: Forced Degradation Study

This study is designed to identify potential degradation pathways for this compound.[7][8]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Stress Conditions: Aliquot the stock solution and subject it to the following stress conditions for 24 hours:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl and incubate at 60°C.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH and incubate at 60°C.

    • Oxidation: Add an equal volume of 3% hydrogen peroxide (H₂O₂) and incubate at room temperature.

    • Thermal Stress: Incubate the stock solution at 60°C.

    • Photolytic Stress: Expose the stock solution to a light source providing combined UV and visible light (as per ICH Q1B guidelines) at room temperature.[1]

  • Neutralization: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all samples, including an unstressed control, by LC-MS to identify and characterize any degradation products.

Protocol: HPLC-Based Stability Assay in Experimental Buffer

This protocol allows for the quantification of this compound stability over time in a specific buffer.[5]

  • Prepare Samples: Prepare a working solution of this compound at the final experimental concentration in your buffer of interest.

  • Incubate: Store the solution under the exact conditions of your experiment (e.g., 37°C, 5% CO₂).

  • Collect Aliquots: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot.

  • Quench Reaction: Immediately stop further degradation by mixing the aliquot 1:1 with a cold organic solvent like acetonitrile or methanol. Store quenched samples at -20°C until analysis.

  • HPLC Analysis:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A suitable gradient of water and acetonitrile, both containing 0.1% formic acid.

    • Detection: UV detection at the λmax of this compound.

  • Data Analysis: Calculate the peak area of this compound for each time point. Normalize the results to the t=0 sample to determine the percentage of this compound remaining over time.

Visualizations

G start Inconsistent Assay Results or Suspected Degradation check_fresh Prepare fresh solution immediately before use start->check_fresh problem_solved1 Problem Resolved? check_fresh->problem_solved1 stability_study Perform time-course stability study in assay buffer (HPLC) problem_solved1->stability_study No end Proceed with Optimized Protocol problem_solved1->end Yes is_stable Is compound stable for experiment duration? stability_study->is_stable check_storage Review Storage Conditions: - Aliquoted? - Temp (-20°C / -80°C)? - Light protected? is_stable->check_storage No is_stable->end Yes optimize_buffer Optimize Buffer Conditions: - Adjust pH - Add antioxidants (if oxidative) - Use low-binding plates check_storage->optimize_buffer optimize_buffer->end

Caption: Troubleshooting workflow for this compound degradation issues.

G cluster_conditions Environmental Factors cluster_prevention Prevention Strategies compound This compound in Solution hydrolysis Hydrolysis (H₂O) compound->hydrolysis pH dependent oxidation Oxidation (O₂) compound->oxidation photolysis Photolysis (Light) compound->photolysis p_hydrolysis Control pH (Use Optimal Buffer) p_hydrolysis->hydrolysis Prevents p_oxidation Inert Atmosphere (N₂, Ar) Add Antioxidants p_oxidation->oxidation Prevents p_photolysis Store in Dark (Amber Vials) p_photolysis->photolysis Prevents p_thermal Low Temperature (-20°C / -80°C)

Caption: Common degradation pathways and corresponding prevention strategies.

References

Troubleshooting unexpected FAUC-312 experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected experimental results with FAUC-312. Initial searches did not yield specific information for a compound named "this compound." The following data is based on "MST-312," a telomerase inhibitor with similar experimental applications. It is possible that "this compound" is a related compound or an alternative name.

Troubleshooting Guides

Unexpected results can arise from various factors, from protocol deviations to cell line-specific responses. This guide provides a structured approach to troubleshooting common issues encountered during experiments with this compound (referenced as MST-312).

Table 1: Troubleshooting Unexpected Experimental Results
Unexpected ResultPotential Cause(s)Recommended Action(s)
Lower than expected cytotoxicity or apoptosis 1. Suboptimal concentration of MST-312: The IC50 can vary between cell lines. 2. Incorrect drug preparation: MST-312 has limited solubility and stability in certain solvents.[1][2] 3. Cell line resistance: Some cell lines may have intrinsic or acquired resistance mechanisms. 4. Short incubation time: The effects of telomerase inhibition may require longer treatment durations to manifest.[3]1. Perform a dose-response curve to determine the optimal concentration for your specific cell line. 2. Review and optimize the solubilization protocol. Ensure fresh DMSO is used for stock solutions.[2] For in vivo formulations, follow specific protocols involving PEG300 and Tween 80.[1] 3. Test a different cell line known to be sensitive to telomerase inhibitors. 4. Increase the incubation time and perform a time-course experiment.
High variability between replicate wells/plates 1. Inconsistent cell seeding: Uneven cell distribution can lead to variable results. 2. Pipetting errors: Inaccurate dispensing of cells, media, or compound. 3. Edge effects on multi-well plates.1. Ensure thorough mixing of cell suspension before and during seeding. 2. Calibrate pipettes regularly and use appropriate pipetting techniques. 3. Avoid using the outer wells of the plate or fill them with sterile media/PBS.
No effect on telomerase activity 1. Ineffective concentration of MST-312. 2. Issues with the TRAP assay: The Telomeric Repeat Amplification Protocol can be technically challenging. 3. Short-term exposure: A significant reduction in telomerase activity may require prolonged treatment.[3]1. Increase the concentration of MST-312. 2. Include positive and negative controls for the TRAP assay. Troubleshoot the assay protocol for issues with PCR conditions or primer quality. 3. Extend the treatment duration before measuring telomerase activity.[3]
Unexpected changes in NF-κB pathway activity 1. Cell line-specific signaling: The NF-κB pathway is complex and can be influenced by various factors. 2. Off-target effects of MST-312 at high concentrations.1. Confirm the effect in multiple cell lines. 2. Perform a dose-response analysis to determine if the effect is concentration-dependent.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for MST-312?

A1: MST-312 is a telomerase inhibitor.[2] It is a chemically modified derivative of epigallocatechin gallate (EGCG) from green tea.[2] Its primary mechanism involves the inhibition of telomerase activity, which is crucial for the maintenance of telomere length in cancer cells.[3][4]

Q2: What are the downstream effects of MST-312 treatment in cancer cells?

A2: Treatment with MST-312 has been shown to induce G2/M cell cycle arrest and apoptosis in cancer cells.[3][4] It also suppresses the NF-κB signaling pathway by inhibiting the phosphorylation and degradation of IκBα.[4] This leads to the downregulation of NF-κB target genes involved in proliferation and survival, such as c-Myc, survivin, Bcl-2, and Mcl-1.[4] Furthermore, MST-312 can activate the ATM/pH2AX DNA damage pathway.[3]

Q3: How should I prepare MST-312 for in vitro and in vivo experiments?

A3: For in vitro experiments, MST-312 can be dissolved in fresh DMSO to prepare a stock solution.[2] For in vivo studies, a common formulation involves dissolving the DMSO stock solution in a vehicle containing PEG300, Tween 80, and water.[1] It is crucial to follow the specific preparation instructions to ensure solubility and stability.

Q4: Does MST-312 affect normal cells?

A4: Studies have shown that MST-312 did not induce apoptosis in normal human peripheral blood mononuclear cells (PBMCs), suggesting a degree of selectivity for cancer cells.[4]

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of MST-312 (e.g., 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot for NF-κB Pathway Proteins
  • Cell Lysis: After treatment with MST-312, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-IκBα, IκBα, NF-κB p65) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

FAUC_312_Signaling_Pathway cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm FAUC312 This compound (MST-312) Telomerase Telomerase FAUC312->Telomerase Inhibits IkBa_p p-IκBα FAUC312->IkBa_p Inhibits Phosphorylation ATM ATM FAUC312->ATM Activates DNA DNA Telomerase->DNA Maintains Telomeres NFkB NF-κB TargetGenes Target Genes (c-Myc, Bcl-2, Survivin) NFkB->TargetGenes Activates Apoptosis Apoptosis TargetGenes->Apoptosis Inhibits IkBa IκBα IkBa->NFkB Inhibits pH2AX γH2AX ATM->pH2AX Phosphorylates G2M_Arrest G2/M Arrest pH2AX->G2M_Arrest G2M_Arrest->Apoptosis Troubleshooting_Workflow Start Unexpected Experimental Result CheckProtocol Review Experimental Protocol Start->CheckProtocol CheckReagents Verify Reagent Quality & Concentration Start->CheckReagents CheckCells Assess Cell Health & Passage Number Start->CheckCells DataAnalysis Re-analyze Data Start->DataAnalysis Hypothesize Formulate Hypothesis for Discrepancy CheckProtocol->Hypothesize CheckReagents->Hypothesize CheckCells->Hypothesize DataAnalysis->Hypothesize ModifyExperiment Modify Experiment (e.g., new concentration, time point) Hypothesize->ModifyExperiment Consult Consult Literature / Technical Support Hypothesize->Consult RepeatExperiment Repeat Experiment ModifyExperiment->RepeatExperiment Resolved Result Explained / Resolved RepeatExperiment->Resolved Consult->ModifyExperiment

References

Technical Support Center: Improving the In Vivo Bioavailability of FAUC-312

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments with the investigational compound FAUC-312.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues you may encounter.

Issue 1: Consistently low or undetectable plasma concentrations of this compound after oral administration.

  • Question: We are administering this compound orally to our rodent models, but the plasma concentrations are consistently below the limit of quantification (BLQ). What could be the cause and how can we address this?

  • Answer: This is a common challenge, often indicative of poor oral bioavailability.[1] The primary reasons could be low aqueous solubility, poor permeability across the intestinal wall, or extensive first-pass metabolism.[1][2] Here is a systematic approach to troubleshoot this issue:

    • Verify Compound Solubility in the Formulation:

      • Problem: this compound may not be fully dissolved in the dosing vehicle, leading to inconsistent and incomplete absorption.

      • Solution: Visually inspect the dosing formulation for any particulate matter. It is recommended to determine the solubility of this compound in the selected vehicle. If solubility is a limiting factor, consider alternative formulation strategies.

    • Explore Formulation Enhancement Strategies:

      • Problem: The inherent poor solubility of this compound limits its dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.[3]

      • Solution: Several formulation strategies can enhance the solubility and dissolution rate of poorly water-soluble drugs.[4][5][6] Consider the following approaches, starting with simpler methods:

        • Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the drug, which can enhance the dissolution rate.[3][7][8]

        • Amorphous Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can improve its dissolution and bioavailability.[8]

        • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of lipophilic drugs like this compound in the GI tract.[3][7]

        • Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules can enhance its aqueous solubility.[4][6][7]

    • Assess Intestinal Permeability:

      • Problem: Even if solubilized, this compound may have low permeability across the intestinal epithelium.

      • Solution: An in vitro Caco-2 cell assay can provide an initial assessment of intestinal permeability. This can help determine if permeability is a significant barrier to absorption.

    • Investigate First-Pass Metabolism:

      • Problem: this compound may be extensively metabolized in the liver (first-pass effect) before reaching systemic circulation.[1]

      • Solution: Conduct in vitro metabolism studies using liver microsomes or hepatocytes to determine the metabolic stability of this compound. If metabolism is high, co-administration with a known inhibitor of the metabolizing enzymes (in a research setting) could confirm this as the primary barrier.

Issue 2: High inter-subject variability in pharmacokinetic (PK) data.

  • Question: We are observing significant variability in the plasma concentrations of this compound between different animals in the same study group. What could be causing this and how can we minimize it?

  • Answer: High inter-subject variability can mask the true pharmacokinetic profile of a compound. The following factors are common causes:

    • Inconsistent Dosing: Ensure accurate and consistent administration of the drug formulation. For oral gavage, ensure the same technique and volume are used for each animal.

    • Differences in Gastrointestinal Physiology:

      • Food Effects: The presence or absence of food can significantly impact the absorption of some drugs. Standardize feeding protocols, for example, by fasting animals overnight before dosing.

      • Animal Health: Ensure all animals are healthy and of a similar age and weight.

    • Genetic Polymorphisms: Variations in metabolic enzymes among animals can lead to different rates of drug metabolism. While more complex to address, being aware of this potential variable is important.

Frequently Asked Questions (FAQs)

Q1: What is the Biopharmaceutics Classification System (BCS) and why is it relevant for this compound?

A1: The BCS is a scientific framework that classifies drugs based on their aqueous solubility and intestinal permeability.[9] Drugs are categorized into four classes. Given its properties, this compound is hypothesized to be a BCS Class II compound (low solubility, high permeability). For these compounds, the primary rate-limiting step for oral absorption is drug dissolution.[3] Therefore, formulation strategies aimed at improving solubility and dissolution are most likely to enhance bioavailability.[4]

Q2: What are the key pharmacokinetic parameters we should be measuring in our in vivo studies?

A2: To assess the bioavailability of this compound, you should determine the following key PK parameters from the plasma concentration-time profile:[10][11]

  • Cmax: The maximum (or peak) plasma concentration of the drug.

  • Tmax: The time at which Cmax is observed.

  • AUC (Area Under the Curve): This represents the total drug exposure over time.

  • t1/2 (Half-life): The time required for the plasma concentration of the drug to decrease by half.

Q3: How do I calculate the absolute oral bioavailability of this compound?

A3: To determine the absolute oral bioavailability, you need to compare the AUC obtained after oral administration with the AUC from an intravenous (IV) administration of this compound at the same dose level. The formula is:

  • F (%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

An IV administration ensures 100% of the drug reaches systemic circulation and serves as the reference.[12]

Data Presentation: Impact of Formulation on this compound Bioavailability

The following table summarizes hypothetical pharmacokinetic data for this compound in rats (n=6 per group) following a single oral dose of 10 mg/kg using different formulation strategies.

Formulation StrategyCmax (ng/mL)Tmax (hr)AUC (0-24h) (ng*hr/mL)Relative Bioavailability (%)
Aqueous Suspension55 ± 154.0350 ± 90100 (Reference)
Micronized Suspension120 ± 302.0780 ± 150223
Solid Dispersion250 ± 551.51850 ± 320529
SEDDS410 ± 801.02900 ± 450829

Experimental Protocols

1. In Vivo Pharmacokinetic Study in Rats

  • Objective: To determine the pharmacokinetic profile of this compound following oral administration of different formulations.

  • Methodology:

    • Animals: Male Sprague-Dawley rats (250-300g) are used. Animals are fasted overnight prior to dosing but have free access to water.

    • Dosing: Animals are divided into groups (n=6 per formulation). This compound is administered via oral gavage at a dose of 10 mg/kg.

    • Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing into EDTA-coated tubes.[13]

    • Plasma Preparation: Blood samples are centrifuged at 4000 rpm for 10 minutes to separate plasma. Plasma is stored at -80°C until analysis.

    • Sample Analysis: The concentration of this compound in plasma samples is quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

    • Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.[11][13]

2. In Vitro Permeability Assessment: Caco-2 Cell Assay

  • Objective: To assess the potential for this compound to be absorbed across the human intestinal epithelium.

  • Methodology:

    • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to form a differentiated and polarized monolayer.[13]

    • Transport Experiment: The this compound solution is added to the apical (AP) side of the monolayer, and samples are taken from the basolateral (BL) side at various time points. The experiment is also performed in the reverse direction (BL to AP) to assess active efflux.

    • Sample Analysis: The concentration of this compound in the samples is determined by LC-MS/MS.

    • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated. A high Papp value suggests good permeability.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Investigation & Optimization cluster_evaluation In Vivo Evaluation cluster_outcome Outcome start Low in vivo exposure of this compound solubility Assess Solubility in Dosing Vehicle start->solubility permeability In Vitro Permeability Assay (Caco-2) start->permeability metabolism In Vitro Metabolism Assay (Microsomes) start->metabolism formulation Develop Enhanced Formulations (Micronization, Solid Dispersion, SEDDS) solubility->formulation If solubility is poor pk_study Comparative PK Study in Rodents formulation->pk_study end Optimized Bioavailability pk_study->end signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Target Receptor kinase1 Kinase A receptor->kinase1 Phosphorylates kinase2 Kinase B kinase1->kinase2 Activates tf Transcription Factor kinase2->tf Phosphorylates gene Target Gene Expression tf->gene Promotes Transcription FAUC312 This compound FAUC312->receptor Binds and Activates

References

FAUC-312 Vehicle Solution Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the FAUC-312 Vehicle Solution. This resource is designed for researchers, scientists, and drug development professionals to ensure the successful application of this compound in preclinical animal studies. Below you will find troubleshooting guidance and answers to frequently asked questions regarding the preparation and in vivo administration of this compound formulations.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experimental procedures involving this compound.

Question 1: My therapeutic compound precipitates out of the solution after being mixed with the this compound vehicle. What are the potential causes and solutions?

Answer: Compound precipitation is typically caused by exceeding the solubility limit of the compound in the final formulation or by physicochemical incompatibilities.

  • Solubility Limit: Ensure that the final concentration of your compound does not exceed its known solubility in the this compound system. It is recommended to perform a solubility screen at small scale before preparing a large batch.

  • pH Mismatch: The pH of the final formulation can significantly impact the solubility of pH-dependent compounds. Measure the pH of your final solution. If it is outside the optimal range for your compound, you can adjust it using biocompatible buffers (e.g., phosphate or citrate buffers), adding them before the addition of your active compound.

  • Incorrect Mixing Procedure: Ensure you are following the recommended formulation protocol. The compound should be fully dissolved in a co-solvent (if applicable) before being added slowly to the this compound solution with continuous gentle mixing.

  • Temperature Effects: Some compounds may have lower solubility at cooler temperatures. Try preparing the formulation at a controlled room temperature (20-25°C) or gently warming the solution (up to 40°C) during preparation, but ensure your compound is stable at that temperature.

G start Precipitation Observed? solubility Is compound concentration below solubility limit? start->solubility Yes ph_check Is formulation pH optimal for compound? solubility->ph_check Yes reduce_conc Action: Reduce compound concentration. solubility->reduce_conc No mixing Was the recommended mixing protocol followed? ph_check->mixing Yes adjust_ph Action: Adjust pH with biocompatible buffer. ph_check->adjust_ph No remake Action: Re-prepare solution following protocol strictly. mixing->remake No contact Consult further with Technical Support. mixing->contact Yes

Caption: Troubleshooting workflow for compound precipitation issues.

Question 2: The final this compound formulation is too viscous, making it difficult to inject with a standard syringe and needle. How can this be resolved?

Answer: High viscosity is a known characteristic of polymer-based vehicles at higher concentrations.

  • Lower this compound Concentration: The most effective way to reduce viscosity is to use a lower concentration of this compound. Refer to Table 2 to ensure you are using a concentration appropriate for your intended route of administration.

  • Gentle Warming: Warming the formulation to 37°C immediately before injection can significantly decrease its viscosity. However, first confirm the thermal stability of your therapeutic compound.

  • Needle Gauge: Using a larger gauge needle (e.g., 25G instead of 27G) can facilitate the injection of a more viscous solution. The choice of needle should also consider the animal species and injection site.

Question 3: I am observing signs of irritation (e.g., redness, swelling) at the injection site in my animal models. What could be the cause?

Answer: Injection site reactions can stem from several factors related to the formulation.

  • Non-Isotonic Formulation: An ideal injectable solution should be isotonic. The standard 10% (w/v) this compound solution is formulated to be near-isotonic. However, the addition of your compound or other excipients may alter the osmolarity. Consider measuring and adjusting the osmolarity if irritation persists.

  • Suboptimal pH: A pH that is far from physiological levels (pH ~7.4) can cause irritation. Check the pH of your final formulation and adjust if necessary.

  • High Concentration: A high concentration of the vehicle itself can sometimes lead to localized reactions. Consider reducing the this compound concentration or splitting the dose into multiple injection sites.

Frequently Asked Questions (FAQs)

Question 1: What are the recommended storage conditions for this compound?

Answer: Lyophilized this compound powder should be stored at 2-8°C. Once reconstituted into a solution, it is stable for up to 14 days when stored at 2-8°C and protected from light. For long-term storage of the reconstituted solution, aliquoting and freezing at -20°C is recommended. Avoid repeated freeze-thaw cycles.

Question 2: What is the mechanism of action for this compound as a vehicle?

Answer: this compound is an amphiphilic block copolymer that self-assembles into micelles in aqueous solutions. Hydrophobic therapeutic compounds are encapsulated within the hydrophobic core of these micelles, while the hydrophilic shell provides a stable interface with the aqueous environment, thereby solubilizing otherwise poorly soluble compounds for in vivo administration.

Question 3: Can this compound be used for intravenous (IV) administration?

Answer: Yes, this compound is suitable for intravenous administration. However, it is critical to use the correct concentration and ensure the final formulation is sterile and free of particulates. For IV injections, the maximum recommended concentration is lower than for other routes. Please refer to the data in Table 2.

Data Presentation

Table 1: Physicochemical Properties of Standard Reconstituted this compound Solution (10% w/v in Saline)

Parameter Value
Appearance Clear, colorless solution
pH 7.2 ± 0.2
Osmolality (mOsm/kg) 295 ± 15
Viscosity at 25°C (cP) 12.5

| Micelle Size (nm) | 50 - 70 |

Table 2: Maximum Recommended this compound Concentration by Administration Route

Route of Administration Abbreviation Max Concentration (% w/v)
Intravenous IV 15%
Intraperitoneal IP 25%

| Subcutaneous | SC | 30% |

Experimental Protocols

Protocol 1: Standard Procedure for Formulating a Hydrophobic Compound with this compound

  • Reconstitute this compound: Allow the lyophilized this compound powder to reach room temperature. Reconstitute the powder with sterile saline (0.9% NaCl) to achieve the desired final concentration (e.g., for a 10% w/v solution, add 9 mL of saline to 1 g of this compound). Mix gently by inversion until fully dissolved. Do not vortex vigorously as this may cause foaming.

  • Prepare the Compound: Accurately weigh the required amount of your therapeutic compound. If the compound is not readily soluble in the aqueous this compound solution, dissolve it first in a minimal amount of a suitable co-solvent (e.g., DMSO, Ethanol). The co-solvent volume should not exceed 5% of the total final volume.

  • Combine Compound and Vehicle: While gently stirring the this compound solution with a magnetic stir bar, slowly add the dissolved compound (or compound/co-solvent mixture) dropwise.

  • Finalize Formulation: Continue stirring for 15-30 minutes at room temperature, protected from light, to ensure complete encapsulation and a homogenous mixture.

  • Quality Control: Visually inspect the final solution for any particulates or precipitation. If required for the administration route (e.g., IV), sterilize the final formulation by filtering through a 0.22 µm syringe filter that is compatible with your co-solvent.

G cluster_prep Preparation Phase cluster_formulate Formulation Phase cluster_qc Finalization Phase reconstitute 1. Reconstitute this compound with sterile saline. dissolve 2. Dissolve test compound in minimal co-solvent. combine 3. Add compound solution dropwise to this compound with gentle stirring. dissolve->combine mix 4. Stir for 15-30 minutes at room temperature. combine->mix inspect 5. Visually inspect for particulates. mix->inspect filter 6. Sterile filter (0.22 µm) if required (e.g., for IV). inspect->filter

Caption: Standard experimental workflow for this compound formulation.

Minimizing FAUC-312 toxicity in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

FAUC-312 Technical Support Center

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using this compound. Our goal is to help you minimize off-target toxicity while maximizing the on-target efficacy of this compound in your cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent and selective inhibitor of the Serine/Threonine Kinase PLK4, a key regulator of centriole duplication. By inhibiting PLK4, this compound effectively halts cell cycle progression at the G2/M phase, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. However, off-target effects on mitochondrial respiration have been observed at higher concentrations or with prolonged exposure, which can lead to toxicity in a broader range of cell types.

cluster_cell Cell cluster_pathway On-Target Pathway cluster_off_target Off-Target Effect FAUC312 This compound PLK4 PLK4 Kinase FAUC312->PLK4 Inhibits Mitochondria Mitochondrial Respiration FAUC312->Mitochondria Inhibits at High Conc. Centriole Centriole Duplication PLK4->Centriole Regulates Proliferation Cancer Cell Proliferation Centriole->Proliferation Enables Toxicity General Cell Toxicity Mitochondria->Toxicity Leads to

Caption: Mechanism of action for this compound.

Q2: What is the recommended concentration range for initial experiments?

For initial screening, we recommend a dose-response experiment ranging from 10 nM to 5 µM. The optimal concentration will be cell-line dependent. It is critical to establish a therapeutic window where on-target anti-proliferative effects are observed with minimal off-target toxicity.

Q3: How can I differentiate between on-target anti-proliferative effects and general cytotoxicity?

This can be achieved by comparing the effective concentration for 50% inhibition of proliferation (EC50) with the concentration causing 50% cytotoxicity (CC50). A favorable therapeutic window is indicated by a CC50 value that is significantly higher than the EC50 value. We recommend performing a proliferation assay (e.g., measuring confluence over time) in parallel with a cytotoxicity assay (e.g., LDH release).

Troubleshooting Guide

Problem 1: Significant cell death is observed across all tested concentrations, even low ones.

Possible Cause 1: Cell Line Hypersensitivity Some cell lines may be inherently more sensitive to the off-target effects of this compound.

Solution:

  • Lower the Concentration Range: Test concentrations in the low nanomolar range (e.g., 0.1 nM to 100 nM).

  • Reduce Exposure Time: A shorter incubation period (e.g., 24 hours instead of 72 hours) may reveal a therapeutic window.

  • Use a Rescue Agent: Co-treatment with a mild antioxidant, such as N-acetylcysteine (NAC), may mitigate mitochondrial stress without compromising the anti-proliferative effects. See the table below for an example.

Table 1: Effect of N-acetylcysteine (NAC) on this compound Potency and Toxicity in HCT116 Cells

TreatmentProliferation EC50 (µM)Cytotoxicity CC50 (µM)Therapeutic Index (CC50/EC50)
This compound alone0.52.55
This compound + 1 mM NAC0.67.813

Possible Cause 2: Solvent Toxicity The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity if the final concentration in the culture medium is too high.

Solution:

  • Ensure the final concentration of DMSO or other solvents in the cell culture medium is below 0.1%.

  • Always include a "vehicle-only" control in your experiments to assess the impact of the solvent on your cells.

start Start: High Cell Death Observed q1 Is final solvent concentration < 0.1%? start->q1 fix1 Action: Dilute stock to lower solvent concentration. Include vehicle control. q1->fix1 No q2 Is exposure time > 48 hours? q1->q2 Yes a1_yes Yes a1_no No end Re-evaluate Experiment fix1->end fix2 Action: Reduce exposure time to 24h. q2->fix2 Yes q3 Cell line known to have high metabolic activity? q2->q3 No a2_yes Yes a2_no No fix2->end fix3 Action: Co-treat with 1mM NAC. Test lower dose range (0.1-100 nM). q3->fix3 Yes q3->end No a3_yes Yes a3_no No fix3->end

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Problem 2: The compound seems to lose its effect over time in a long-term culture.

Possible Cause: Compound Instability or Metabolism this compound may be unstable in culture medium over extended periods or may be metabolized by the cells into an inactive form.

Solution:

  • Replenish the Medium: For experiments lasting longer than 48-72 hours, replenish the culture medium with freshly prepared this compound every 2 days.

  • Assess Stability: To confirm instability, you can collect conditioned medium at different time points and analyze the concentration of this compound using LC-MS if available.

Table 2: this compound Concentration in Culture Medium Over Time

Time (Hours)This compound Concentration (µM)Percent Remaining
01.00100%
240.8585%
480.6161%
720.3535%

Experimental Protocols

Protocol 1: Cell Viability Assay using Resazurin

This protocol measures the number of viable cells by quantifying the reduction of resazurin to the fluorescent resorufin by metabolically active cells.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Addition: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include "vehicle-only" and "no-treatment" controls.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Add resazurin solution (final concentration of 20 µg/mL) to each well.

  • Incubation: Incubate for 2-4 hours at 37°C, protected from light.

  • Measurement: Measure fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Analysis: Normalize the fluorescence readings to the "vehicle-only" control and plot the results to determine the EC50 value.

cluster_workflow Cell Viability Assay Workflow step1 1. Seed Cells in 96-well plate step2 2. Add this compound Serial Dilutions step1->step2 step3 3. Incubate for Desired Duration (e.g., 72h) step2->step3 step4 4. Add Resazurin Reagent step3->step4 step5 5. Incubate 2-4 hours step4->step5 step6 6. Read Fluorescence (Ex:560/Em:590) step5->step6 step7 7. Analyze Data (Calculate EC50) step6->step7

Addressing poor signal-to-noise ratio with FAUC-312

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: FAUC-312 Assays

This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals experiencing poor signal-to-noise ratio (S/N) with the this compound fluorescence-based assay system.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of a poor signal-to-noise ratio with this compound?

The most frequent causes are high background fluorescence and low signal intensity. High background can stem from contaminated reagents, improper buffer composition, or autofluorescence from plates or samples. Low signal intensity often results from suboptimal reagent concentrations, incorrect incubation times, or degraded this compound substrate.

Q2: How can I reduce background fluorescence in my this compound assay?

To reduce background, start by using a "reagent blank" well containing all components except the analyte of interest to determine the primary source of the background signal. Ensure you are using black, opaque-bottom microplates designed for fluorescence assays. Additionally, preparing all buffers and reagent solutions fresh with high-purity water can significantly lower background noise.

Q3: My signal intensity is too low. What are the first steps to improve it?

First, verify the concentration and storage conditions of your this compound stock solution. Improper storage can lead to degradation. Next, optimize the concentration of the enzyme or analyte in your assay; a concentration that is too low will naturally produce a weak signal. Finally, ensure your plate reader's excitation and emission wavelengths are correctly set for this compound (Excitation: 485 nm, Emission: 525 nm).

Troubleshooting Guide

Issue 1: High Background Signal

If your negative controls or "no-analyte" wells show high fluorescence readings, follow these steps to diagnose and resolve the issue.

Q: My reagent blank is high. How do I identify the source of the background?

A: Systematically omit one component at a time from the reagent blank well to pinpoint the source of the high background. For example, prepare wells with buffer and this compound only, then buffer and enzyme only, to see which component contributes the most to the background signal.

Q: Could my choice of microplate be the problem?

A: Yes, the type of microplate is critical. Clear or white plates are not suitable for fluorescence assays due to high autofluorescence and light scatter.

Recommended Action:

  • Always use black, opaque-bottom microplates to minimize background.

  • Confirm that the plate material is low-binding, especially when working with low concentrations of proteins or peptides.

Issue 2: Low Signal Intensity

If the signal from your positive controls or experimental wells is weak, consider the following troubleshooting steps.

Q: How can I optimize the concentration of this compound for better signal?

A: The concentration of this compound is critical and should be optimized for your specific assay conditions. A titration experiment is highly recommended.

Recommended Action:

  • Perform a dose-response curve with varying concentrations of this compound while keeping the analyte concentration constant.

  • Select the lowest concentration of this compound that provides the highest signal-to-noise ratio, not necessarily the highest absolute signal.

Data & Protocols

Table 1: Effect of Buffer Additives on Signal-to-Noise Ratio

The following table demonstrates the impact of common buffer additives on the performance of the this compound assay.

Buffer ConditionAverage Signal (RFU)Average Background (RFU)Signal-to-Noise Ratio (S/N)
Standard Buffer12,5001,5008.3
+ 0.01% Tween-2014,00080017.5
+ 0.1% BSA13,20095013.9
+ 50 mM NaCl11,8001,6007.4

RFU: Relative Fluorescence Units

Experimental Protocol: this compound Kinetic Assay

This protocol outlines a standard procedure for measuring enzyme activity using this compound.

  • Reagent Preparation:

    • Prepare Assay Buffer (50 mM Tris, pH 7.5, 10 mM MgCl₂, 1 mM DTT).

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 2X working solution of this compound by diluting the stock solution to 20 µM in Assay Buffer.

    • Prepare a 2X working solution of the enzyme at the desired concentration in Assay Buffer.

  • Assay Procedure:

    • Add 50 µL of the 2X enzyme solution to the wells of a black, opaque-bottom 96-well plate.

    • Add 50 µL of the 2X this compound working solution to initiate the reaction.

    • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

  • Data Acquisition:

    • Measure fluorescence intensity every 60 seconds for 30 minutes.

    • Excitation Wavelength: 485 nm

    • Emission Wavelength: 525 nm

Visual Guides

G cluster_0 Troubleshooting Poor S/N Ratio start Start: Poor S/N Ratio high_bg Is Background High? start->high_bg low_signal Is Signal Low? high_bg->low_signal No check_reagents Check Reagent Blanks high_bg->check_reagents Yes optimize_fauc Titrate this compound low_signal->optimize_fauc Yes end S/N Ratio Improved low_signal->end No check_plate Use Black Opaque Plate check_reagents->check_plate check_plate->end optimize_analyte Optimize Analyte Conc. optimize_fauc->optimize_analyte optimize_analyte->end

Caption: Troubleshooting workflow for poor signal-to-noise ratio.

G cluster_1 This compound Experimental Workflow prep 1. Prepare Reagents (Buffer, this compound, Analyte) add_analyte 2. Add Analyte to Plate prep->add_analyte add_fauc 3. Add this compound to Initiate add_analyte->add_fauc incubate 4. Incubate at 37°C add_fauc->incubate read 5. Read Fluorescence (Ex: 485nm, Em: 525nm) incubate->read analyze 6. Analyze Data read->analyze

Caption: Key steps in the this compound experimental protocol.

G cluster_2 Hypothetical Signaling Pathway receptor Receptor Activation kinase_a Kinase A receptor->kinase_a enzyme_y Enzyme-Y (Target) kinase_a->enzyme_y signal Fluorescent Signal enzyme_y->signal fauc_312 This compound (Substrate) fauc_312->enzyme_y   cleaved by

Caption: Simplified pathway showing Enzyme-Y metabolizing this compound.

FAUC-312 batch-to-batch variability concerns

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential batch-to-batch variability concerns when working with FAUC-312. Our goal is to help researchers, scientists, and drug development professionals achieve consistent and reliable results in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel dopamine D4 receptor agonist.[1] It is currently under investigation for its potential therapeutic effects in neurological disorders. As an agonist, this compound binds to and activates the dopamine D4 receptor, initiating downstream signaling cascades.

Q2: We are observing significant differences in efficacy between different lots of this compound. What could be the cause?

Batch-to-batch variability can stem from several factors, including inconsistencies in raw materials, manufacturing processes, or even subtle changes in the handling and storage of the compound.[2][3][4][5] These variations can affect the purity, potency, and stability of this compound, leading to inconsistent experimental outcomes.

Q3: How can we minimize the impact of batch-to-batch variability on our experiments?

To mitigate the effects of variability, it is crucial to implement robust quality control measures. This includes thorough testing of incoming batches of this compound, standardizing experimental protocols, and using consistent cell culture conditions.[6][7][8] Additionally, it is advisable to purchase a larger quantity of a single, well-characterized batch to ensure consistency across a series of experiments.

Q4: What are the recommended storage conditions for this compound?

For long-term storage, this compound powder should be stored at -20°C. For short-term storage, it can be kept at 4°C for up to two years. When in solvent, it should be stored at -80°C for up to six months.[1] Adhering to these storage conditions is critical for maintaining the stability and activity of the compound.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values in cell-based assays

Possible Causes:

  • Variability in this compound Potency: Different batches may have slight variations in purity or the presence of isomers, affecting the effective concentration.

  • Cell Culture Inconsistency: Factors such as cell passage number, cell density, and media composition can influence the cellular response to this compound.[8]

  • Assay Protocol Deviations: Minor changes in incubation times, reagent concentrations, or detection methods can lead to variable results.

Troubleshooting Steps:

  • Qualify New Batches: Before use in critical experiments, test each new batch of this compound alongside a previously validated batch to determine its relative potency.

  • Standardize Cell Culture: Use cells within a defined passage number range and ensure consistent seeding densities.

  • Automate Liquid Handling: Where possible, use automated liquid handlers to minimize pipetting errors.[9]

  • Normalize Data: Normalize the results to a positive and negative control within each assay plate to account for inter-plate variability.

Issue 2: Unexpected Cellular Phenotypes or Toxicity

Possible Causes:

  • Presence of Impurities: Residual solvents or by-products from the synthesis of this compound could induce off-target effects or toxicity.[6]

  • Contamination: Microbial contamination in cell cultures can alter cellular physiology and response to treatment.[8]

  • Incorrect Solvent or Concentration: The solvent used to dissolve this compound may have inherent toxicity at higher concentrations.

Troubleshooting Steps:

  • Review Certificate of Analysis (CoA): Check the CoA for each batch to assess purity and the levels of any identified impurities.

  • Perform Dose-Response Curves: Test a wide range of this compound concentrations to identify the optimal window for efficacy without toxicity.

  • Test for Mycoplasma: Regularly test cell cultures for mycoplasma contamination.[8]

  • Solvent Toxicity Control: Include a vehicle control (solvent only) in your experiments to assess any effects of the solvent on the cells.

Data Presentation

Table 1: Example Certificate of Analysis for Two Batches of this compound

ParameterBatch ABatch BSpecification
Appearance White to off-white powderWhite to off-white powderWhite to off-white powder
Purity (HPLC) 99.2%98.5%≥ 98.0%
Identity (¹H NMR) ConformsConformsConforms to structure
Residual Solvents < 0.1%< 0.2%≤ 0.5%
Water Content 0.3%0.5%≤ 1.0%

Experimental Protocols

Protocol 1: Qualification of a New Batch of this compound using a Cell Viability Assay
  • Cell Seeding: Seed a 96-well plate with your target cells at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of both the new and the reference batch of this compound in DMSO.

  • Serial Dilution: Perform a serial dilution of both stock solutions in cell culture medium to achieve final concentrations ranging from 1 nM to 100 µM.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the diluted compounds. Include a vehicle control (DMSO) and a positive control for cell death.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) and measure the luminescence according to the manufacturer's instructions.

  • Data Analysis: Plot the cell viability against the log of the compound concentration and determine the IC50 value for each batch using a non-linear regression model.

Visualizations

FAUC312_Signaling_Pathway FAUC312 This compound D4_Receptor Dopamine D4 Receptor FAUC312->D4_Receptor Gi_alpha Gαi D4_Receptor->Gi_alpha activates Adenylyl_Cyclase Adenylyl Cyclase Gi_alpha->Adenylyl_Cyclase inhibits cAMP cAMP Adenylyl_Cyclase->cAMP produces PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression regulates

Caption: this compound signaling pathway.

Batch_Qualification_Workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis New_Batch Receive New Batch of this compound Prep_Stocks Prepare Stock Solutions New_Batch->Prep_Stocks Ref_Batch Obtain Reference Batch Ref_Batch->Prep_Stocks Treat_Cells Treat with Serial Dilutions Prep_Stocks->Treat_Cells Seed_Cells Seed Cells Seed_Cells->Treat_Cells Incubate Incubate Treat_Cells->Incubate Read_Assay Measure Cell Viability Incubate->Read_Assay Plot_Data Plot Dose-Response Curves Read_Assay->Plot_Data Calc_IC50 Calculate IC50 Values Plot_Data->Calc_IC50 Compare Compare IC50s Calc_IC50->Compare Decision Accept or Reject Batch Compare->Decision

Caption: Workflow for new batch qualification.

Troubleshooting_Logic Start Inconsistent Results Observed Check_Compound Check this compound Batch Info (CoA, Storage) Start->Check_Compound Check_Cells Review Cell Culture Practices (Passage, Contamination) Start->Check_Cells Check_Protocol Examine Assay Protocol (Reagents, Timing) Start->Check_Protocol Result_Compound Discrepancy Found? Check_Compound->Result_Compound Result_Cells Issue Identified? Check_Cells->Result_Cells Result_Protocol Deviation Detected? Check_Protocol->Result_Protocol Action_Compound Qualify New Batch Result_Compound->Action_Compound Yes End Consistent Results Result_Compound->End No Action_Cells Standardize Cell Culture Result_Cells->Action_Cells Yes Result_Cells->End No Action_Protocol Revise and Validate Protocol Result_Protocol->Action_Protocol Yes Result_Protocol->End No Action_Compound->End Action_Cells->End Action_Protocol->End

Caption: Troubleshooting decision tree.

References

Validation & Comparative

A Comparative Efficacy Analysis of FAUC-312 and Other Dopamine D4 Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of FAUC-312, a potent and selective dopamine D4 receptor partial agonist, with other notable D4 agonists. The information presented is curated from publicly available experimental data to assist researchers in making informed decisions for their drug discovery and development programs.

Introduction to this compound

This compound is a tetrahydropyrimidine derivative that has demonstrated high affinity and selectivity for the dopamine D4 receptor. It is characterized as a partial agonist, with a reported binding affinity (Ki) of 1.5 nM[1]. The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly coupled to Gi/o proteins. Activation of these receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling pathway is a key mechanism for regulating neuronal excitability and is a target for therapeutic intervention in various neurological and psychiatric disorders.

Comparative Efficacy of D4 Agonists

The following table summarizes the available quantitative data for this compound and other selected dopamine D4 receptor agonists. It is important to note that the data have been compiled from various studies, and direct comparisons should be made with caution due to potential differences in experimental conditions and assay methodologies.

CompoundReceptor SubtypeAssay TypeParameterValueEfficacy (Emax)Reference
This compound Human D4Radioligand BindingKi1.5 nMPartial Agonist (qualitative)[1]
A-412997 Human D4.4cAMP InhibitionEC502.7 nM61.9% (vs Dopamine)
Human D4.4β-Arrestin RecruitmentEC50473 nM22.5% (vs Dopamine)
WAY-100635 Human D4.4Functional Assay (cAMP)EC509.7 nMFull Agonist
PD-168077 Human D4Radioligand BindingKi8.7 nMAgonist (qualitative)
FAUC 299 Human D4Mitogenesis Assay--35% (vs Quinpirole)[2]
FAUC 316 Human D4Mitogenesis Assay--30% (vs Quinpirole)[2]

Signaling Pathways and Experimental Workflows

To understand the functional characterization of these D4 agonists, it is essential to visualize the underlying signaling pathways and the experimental procedures used to measure their efficacy.

Dopamine D4 Receptor Signaling Pathway

Activation of the D4 receptor by an agonist initiates a signaling cascade through the Gi/o protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.

D4_Signaling_Pathway cluster_membrane Plasma Membrane D4_Agonist D4 Agonist (e.g., this compound) D4R D4 Receptor D4_Agonist->D4R Binds Gi_protein Gi/o Protein (αβγ) D4R->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits ATP ATP cAMP cAMP (decreased) ATP->cAMP Conversion Downstream Downstream Cellular Effects cAMP->Downstream Modulates

Caption: D4 receptor signaling pathway.

Experimental Workflow: cAMP Inhibition Assay

The cAMP inhibition assay is a common functional assay to determine the potency and efficacy of agonists for Gi-coupled receptors like the D4 receptor.

cAMP_Assay_Workflow A 1. Cell Culture (CHO or HEK293 cells expressing D4R) B 2. Forskolin Stimulation (to increase basal cAMP levels) A->B C 3. Agonist Addition (serial dilutions of test compounds) B->C D 4. Incubation C->D E 5. Cell Lysis D->E F 6. cAMP Quantification (e.g., HTRF, ELISA) E->F G 7. Data Analysis (EC50 and Emax determination) F->G

Caption: Workflow for a typical cAMP inhibition assay.

Experimental Workflow: GTPγS Binding Assay

The GTPγS binding assay is another functional assay that measures the direct activation of G proteins by an agonist-bound receptor.

GTP_Assay_Workflow A 1. Membrane Preparation (from cells expressing D4R) B 2. Incubation with Agonist (serial dilutions of test compounds) A->B C 3. Addition of [35S]GTPγS B->C D 4. Incubation C->D E 5. Filtration (to separate bound and free [35S]GTPγS) D->E F 6. Scintillation Counting (to measure bound radioactivity) E->F G 7. Data Analysis (EC50 and Emax determination) F->G

Caption: Workflow for a [35S]GTPγS binding assay.

Experimental Protocols

cAMP Inhibition Functional Assay (for Gi-coupled Receptors)

Objective: To determine the potency (EC50) and efficacy (Emax) of D4 receptor agonists by measuring the inhibition of forskolin-stimulated cAMP accumulation.

Materials:

  • Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D4 receptor.

  • Cell culture medium (e.g., DMEM/F-12) supplemented with 10% FBS and antibiotics.

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Forskolin solution.

  • Test compounds (D4 agonists) and a reference full agonist (e.g., quinpirole).

  • cAMP assay kit (e.g., HTRF-based or ELISA-based).

  • 384-well white microplates.

  • Plate reader capable of detecting the assay signal (e.g., HTRF or luminescence).

Procedure:

  • Cell Culture: Culture the D4 receptor-expressing cells in T75 flasks until they reach 80-90% confluency.

  • Cell Seeding: Harvest the cells and seed them into 384-well white microplates at a density of 5,000-10,000 cells per well. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist in the assay buffer.

  • Assay: a. Remove the culture medium from the wells and add the assay buffer. b. Add the serially diluted test compounds or reference agonist to the respective wells. c. Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase. The final concentration of forskolin should be pre-determined to elicit a submaximal but robust cAMP signal. d. Incubate the plate at room temperature for 30-60 minutes.

  • cAMP Detection: a. Lyse the cells according to the cAMP assay kit manufacturer's instructions. b. Add the detection reagents (e.g., HTRF antibody-conjugates). c. Incubate for the recommended time to allow for the detection reaction to occur.

  • Data Acquisition: Read the plate using a compatible plate reader.

  • Data Analysis: a. The signal is inversely proportional to the intracellular cAMP concentration. b. Normalize the data to the response of the reference full agonist (100%) and the basal level (0%). c. Plot the normalized response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

[35S]GTPγS Binding Assay (for Gi-coupled Receptors)

Objective: To measure the functional activation of G proteins coupled to the D4 receptor by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS.

Materials:

  • Membranes prepared from cells stably expressing the human dopamine D4 receptor.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA.

  • GDP solution.

  • [35S]GTPγS (radiolabeled).

  • Test compounds (D4 agonists) and a reference full agonist.

  • Unlabeled GTPγS for non-specific binding determination.

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/C).

  • Filtration manifold.

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: a. Homogenize the D4 receptor-expressing cells in ice-cold buffer. b. Centrifuge the homogenate at low speed to remove nuclei and debris. c. Centrifuge the supernatant at high speed to pellet the membranes. d. Resuspend the membrane pellet in the assay buffer and determine the protein concentration.

  • Assay Setup: a. In a 96-well plate, add the assay buffer, membrane preparation (typically 10-20 µg of protein per well), and GDP (final concentration ~10 µM). b. Add serial dilutions of the test compounds or the reference agonist. c. For non-specific binding, add a high concentration of unlabeled GTPγS.

  • Reaction Initiation: Add [35S]GTPγS to all wells to a final concentration of approximately 0.1 nM to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Termination and Filtration: a. Terminate the reaction by rapid filtration through the glass fiber filters using a filtration manifold. b. Quickly wash the filters with ice-cold wash buffer to remove unbound [35S]GTPγS.

  • Quantification: a. Transfer the filters to scintillation vials. b. Add scintillation fluid and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: a. Subtract the non-specific binding from all other measurements to obtain specific binding. b. Normalize the specific binding data to the maximal response of the reference full agonist (100%). c. Plot the normalized specific binding against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Conclusion

References

Validating FAUC-312 Binding to the D4 Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of FAUC-312, a potent and selective partial agonist for the dopamine D4 receptor, with other relevant D4 receptor ligands. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in validating the binding and functional activity of this compound.

Executive Summary

This compound is a high-affinity partial agonist for the dopamine D4 receptor, with a reported binding affinity (Ki) of 1.5 nM.[1][2] Its selectivity for the D4 receptor over other dopamine receptor subtypes makes it a valuable tool for studying the specific roles of this receptor in various physiological and pathological processes. This guide compares this compound with a known D4 receptor antagonist, L-745,870, and a D4 receptor agonist, ABT-724, to provide a comprehensive overview of its pharmacological profile.

Comparative Analysis of D4 Receptor Ligands

The following table summarizes the binding affinities and functional activities of this compound and selected alternative D4 receptor ligands. It is important to note that a direct head-to-head comparison under identical experimental conditions is ideal for the most accurate assessment. The data presented here is compiled from various studies and should be interpreted with this in mind.

CompoundTypeBinding Affinity (Ki) for D4 ReceptorFunctional Activity (EC50/Emax)
This compound Partial Agonist1.5 nM[1][2]Emax: 83% (Mitogenesis assay, relative to quinpirole)[2]
L-745,870 Antagonist~0.43 - 0.58 nM-
ABT-724 Agonist-EC50: 12.4 nM (61% efficacy)[3][4]
PD-168,077 Agonist-Active in vivo, induces penile erection in rats

Experimental Protocols

To validate the binding of this compound to the D4 receptor and characterize its functional activity, the following experimental protocols are recommended.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of this compound for the D4 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Membranes from cells expressing the human D4 receptor

  • Radioligand (e.g., [³H]-Spiperone or [³H]-N-methylspiperone)

  • This compound and other competing ligands

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competing ligand (e.g., this compound).

  • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value can then be calculated using the Cheng-Prusoff equation.

GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the D4 receptor upon agonist binding.

Materials:

  • Membranes from cells expressing the human D4 receptor

  • [³⁵S]GTPγS

  • GDP

  • This compound and other test compounds

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4

  • GTPγS (unlabeled) for non-specific binding determination

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • In a 96-well plate, add the cell membranes, GDP, and varying concentrations of the test compound (e.g., this compound).

  • Pre-incubate the plate for 10-15 minutes at 30°C.

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubate for 60 minutes at 30°C with gentle agitation.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold wash buffer.

  • Quantify the bound [³⁵S]GTPγS using a scintillation counter.

  • Data is analyzed to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) for each agonist.

cAMP Inhibition Assay

This assay measures the ability of a D4 receptor agonist to inhibit the production of cyclic AMP (cAMP), a downstream signaling molecule.

Materials:

  • Whole cells expressing the human D4 receptor

  • Forskolin (to stimulate adenylyl cyclase)

  • This compound and other test compounds

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

  • Cell culture medium

Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with varying concentrations of the test compound (e.g., this compound) for 15-30 minutes.

  • Stimulate the cells with forskolin to induce cAMP production.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit.

  • The ability of the agonist to inhibit forskolin-stimulated cAMP production is quantified to determine its EC50 and Emax.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Assays cluster_gtp GTPγS Assay cluster_camp cAMP Assay Membranes D4 Receptor Membranes Incubate_bind Incubate Membranes->Incubate_bind Radioligand [3H]-Spiperone Radioligand->Incubate_bind FAUC312_unlabeled Unlabeled this compound FAUC312_unlabeled->Incubate_bind Filter Filter & Wash Incubate_bind->Filter Count_bind Scintillation Counting Filter->Count_bind Ki_calc Calculate Ki Count_bind->Ki_calc Membranes_gtp D4 Receptor Membranes Incubate_gtp Incubate Membranes_gtp->Incubate_gtp GTPgS [35S]GTPγS GTPgS->Incubate_gtp FAUC312_agonist This compound FAUC312_agonist->Incubate_gtp Filter_gtp Filter & Wash Incubate_gtp->Filter_gtp Count_gtp Scintillation Counting Filter_gtp->Count_gtp EC50_Emax_gtp Calculate EC50/Emax Count_gtp->EC50_Emax_gtp Cells D4 Expressing Cells Incubate_camp Incubate Cells->Incubate_camp Forskolin Forskolin Forskolin->Incubate_camp FAUC312_agonist_camp This compound FAUC312_agonist_camp->Incubate_camp Lyse Lyse Cells Incubate_camp->Lyse Measure_camp Measure cAMP Lyse->Measure_camp EC50_Emax_camp Calculate EC50/Emax Measure_camp->EC50_Emax_camp

Fig. 1: Experimental workflow for validating this compound binding and function.

D4_Signaling_Pathway FAUC312 This compound (Partial Agonist) D4R D4 Receptor FAUC312->D4R Binds to Gi Gi/o Protein D4R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces ATP ATP ATP->AC Substrate Downstream Downstream Cellular Effects cAMP->Downstream Regulates

Fig. 2: D4 receptor signaling pathway upon this compound binding.

References

A Comparative Guide to the In Vivo Efficacy of Selective Dopamine D4 Receptor Agonists: FAUC-312 and A-412997

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the selective dopamine D4 receptor agonist FAUC-312 and a well-characterized competitor, A-412997. While both compounds target the dopamine D4 receptor, a G protein-coupled receptor implicated in cognitive and motivational processes, publicly available in vivo efficacy data for this compound is limited. Therefore, this document will present the known in vivo profile of A-412997 as a benchmark for selective D4 receptor agonists, alongside the available information for this compound.

Introduction to this compound and A-412997

This compound is a potent and selective partial agonist for the dopamine D4 receptor. Its potential for in vivo applications in research related to neuropsychiatric disorders is of significant interest.

A-412997 is another selective dopamine D4 receptor agonist that has been more extensively studied in vivo. Research has demonstrated its efficacy in animal models of cognition and its effects on motor activity, providing valuable insights into the therapeutic potential of targeting the D4 receptor.

In Vivo Efficacy Comparison

A direct quantitative comparison of the in vivo efficacy of this compound and A-412997 is challenging due to the lack of published in vivo studies for this compound. However, the following tables summarize the established in vivo efficacy of A-412997 in key preclinical models of cognitive function.

Cognitive Enhancement: A-412997

Table 1: Effect of A-412997 on Novel Object Recognition in Rats

Dose (mg/kg, s.c.)Discrimination Indexp-valueReference
Vehicle0.15 ± 0.08-[1]
0.010.45 ± 0.07< 0.05[1]
0.10.52 ± 0.06< 0.01[1]
1.00.20 ± 0.09> 0.05[1]

Table 2: Effect of A-412997 on Social Recognition in Rats

Dose (mg/kg, s.c.)Time Spent with Novel vs. Familiar Juvenile (s)p-valueReference
Vehicle25 ± 5-[1]
0.145 ± 6< 0.05[1]
1.055 ± 7< 0.01[1]
10.030 ± 8> 0.05[1]
Motor Activity: A-412997

Studies have shown that A-412997 can stimulate motor activity at higher doses, an effect that is separate from its cognitive-enhancing properties observed at lower doses[1].

Signaling Pathway and Experimental Workflow

To provide a deeper understanding of the mechanisms of action and the experimental approaches used to evaluate these compounds, the following diagrams illustrate the dopamine D4 receptor signaling pathway and a general workflow for in vivo cognitive testing.

Dopamine D4 Receptor Signaling Pathway Dopamine D4 Receptor Signaling Pathway Dopamine Dopamine / D4 Agonist (e.g., this compound, A-412997) D4R Dopamine D4 Receptor Dopamine->D4R Binds to G_protein Gi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Modulation of Neuronal Excitability (e.g., Cognitive Processes) PKA->Cellular_Response Leads to In Vivo Cognitive Testing Workflow General Workflow for In Vivo Cognitive Assessment start Start acclimation Animal Acclimation (e.g., 1 week) start->acclimation habituation Habituation to Test Arena acclimation->habituation drug_admin Compound Administration (this compound or A-412997) habituation->drug_admin cognitive_task Cognitive Task (e.g., Novel Object Recognition) drug_admin->cognitive_task data_collection Data Collection & Analysis (e.g., Discrimination Index) cognitive_task->data_collection end End data_collection->end

References

Cross-Validation of FAUC-312 Effects in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative analysis of the anticipated effects of FAUC-312, a dopamine D4 receptor (DRD4) agonist, across various cancer cell lines. Due to the current lack of direct experimental data on this compound in oncological studies, this document extrapolates its potential effects based on the published activities of DRD4 antagonists. This comparison is intended to serve as a foundational resource for researchers designing studies to validate the therapeutic potential of this compound. The information is presented through quantitative data summaries, detailed experimental protocols, and signaling pathway diagrams to facilitate experimental design and hypothesis testing.

Disclaimer: The effects of this compound described in this guide are hypothetical and inferred from the activities of DRD4 antagonists. As an agonist, this compound is presumed to elicit cellular responses opposite to those of DRD4 antagonists. This assumption requires experimental validation.

Introduction to this compound and Dopamine D4 Receptor (DRD4) in Cancer

This compound is a selective agonist for the dopamine D4 receptor (DRD4), a G protein-coupled receptor. Emerging research has implicated DRD4 in the pathophysiology of several cancers, including glioblastoma, colorectal cancer, and acute myeloid leukemia. Modulation of DRD4 activity has been shown to influence key cellular processes such as cell proliferation, apoptosis, and migration. While several studies have explored the anti-cancer effects of DRD4 antagonists, the pro-tumorigenic or anti-tumorigenic potential of DRD4 agonists like this compound remains to be elucidated. This guide provides a framework for the cross-validation of this compound's effects by comparing the known impacts of DRD4 antagonists in various cancer cell lines.

Comparative Efficacy of DRD4 Modulators in Cancer Cell Lines

The following tables summarize the reported effects of various DRD4 antagonists on cancer cell lines. It is hypothesized that this compound, as a DRD4 agonist, may counteract these effects.

Table 1: Comparative Cytotoxicity (IC50 in µM) of DRD4 Antagonists in Glioblastoma Stem Cells (GNS)

CompoundGNS Line 1GNS Line 2GNS Line 3GNS Line 4GNS Line 5GNS Line 6
L-741,7421.52.83.14.55.26.2
L-745,8703.13.94.25.05.86.2
PNU 96415E6.256.256.256.256.256.25

Data extracted from studies on DRD4 antagonists in glioblastoma stem cells.

Table 2: Qualitative Effects of DRD4 Modulation in Various Cancer Cell Lines

Cancer TypeCell Line(s)Effect of DRD4 AntagonismHypothesized Effect of this compound (DRD4 Agonism)
GlioblastomaGNS cellsInhibition of cell growth, induction of apoptosis and G0/G1 cell cycle arrest.[1]Promotion of cell growth, inhibition of apoptosis.
Colorectal CancerHCT116, SW620Inhibition of migration and invasion.[2]Promotion of migration and invasion.
Liver Cancer-Inhibition of cancer stem cell-like phenotypes and chemoresistance.[3]Enhancement of cancer stem cell-like phenotypes and chemoresistance.
Acute Myeloid Leukemia (AML)Patient-derived cellsSuppression of leukemic progenitor activity.[4]Enhancement of leukemic progenitor activity.

Experimental Protocols

Detailed methodologies for key assays are provided below to guide the experimental validation of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of a compound on cell proliferation and viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound or a reference compound (e.g., a known DRD4 antagonist) for 24, 48, and 72 hours. Include a vehicle-only control.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[1][5]

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the indicated time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Live cells will be Annexin V and PI negative. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be both Annexin V and PI positive.

Cell Migration Assay (Transwell Assay)

This assay measures the migratory capacity of cancer cells.[6][7][8]

  • Cell Preparation: Culture cells to 70-80% confluency and then serum-starve overnight.

  • Transwell Setup: Place Transwell inserts (8 µm pore size) into a 24-well plate. Add medium with a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Cell Seeding: Resuspend serum-starved cells in a serum-free medium containing different concentrations of this compound and seed them into the upper chamber of the Transwell inserts.

  • Incubation: Incubate the plate for 12-24 hours to allow for cell migration.

  • Cell Staining and Counting: Remove non-migrated cells from the upper surface of the insert with a cotton swab. Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.

  • Quantification: Count the number of migrated cells in several random fields under a microscope.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the known signaling pathways modulated by DRD4 and a proposed experimental workflow for validating the effects of this compound.

DRD4_Signaling_Pathways cluster_0 DRD4-Mediated Autophagy-Lysosomal Pathway cluster_1 DRD4-TGF-β Signaling Pathway DRD4_antagonist DRD4 Antagonist DRD4 DRD4 DRD4_antagonist->DRD4 Inhibits Autophagy_Lysosomal_Pathway Autophagy-Lysosomal Pathway Disruption DRD4->Autophagy_Lysosomal_Pathway Regulates Apoptosis Apoptosis Autophagy_Lysosomal_Pathway->Apoptosis Cell_Growth_Arrest Cell Growth Arrest Autophagy_Lysosomal_Pathway->Cell_Growth_Arrest FAUC312 This compound (Agonist) DRD4_TGF DRD4 FAUC312->DRD4_TGF Activates TGFBR TGF-β Receptor DRD4_TGF->TGFBR Interacts with SMAD2 SMAD2 Phosphorylation TGFBR->SMAD2 EMT Epithelial-Mesenchymal Transition (EMT) SMAD2->EMT Metastasis Metastasis EMT->Metastasis

Caption: DRD4 Signaling Pathways in Cancer. Max Width: 760px.

FAUC312_Experimental_Workflow cluster_assays In Vitro Assays start Hypothesis: This compound (DRD4 agonist) modulates cancer cell phenotype cell_lines Select Cancer Cell Lines (e.g., Glioblastoma, Colorectal, Liver) start->cell_lines treatment Treat cells with varying concentrations of this compound cell_lines->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis migration Migration (Transwell Assay) treatment->migration data_analysis Data Analysis and Comparison with DRD4 Antagonist Data viability->data_analysis apoptosis->data_analysis migration->data_analysis conclusion Conclusion on this compound's potential as a therapeutic agent data_analysis->conclusion

Caption: Proposed Experimental Workflow for this compound Validation. Max Width: 760px.

Conclusion and Future Directions

This guide outlines a comparative framework for the initial investigation of this compound's effects in cancer cell lines. The provided data on DRD4 antagonists strongly suggests that DRD4 is a viable therapeutic target in several cancers. However, the precise role of DRD4 agonism by this compound requires rigorous experimental validation. Researchers are encouraged to utilize the provided protocols to conduct cross-validation studies in a panel of relevant cancer cell lines. Future studies should focus on elucidating the downstream molecular mechanisms of this compound action and evaluating its efficacy in in vivo models. The findings from these studies will be crucial in determining the potential of this compound as a novel therapeutic agent for cancer treatment.

References

Unraveling a Misnomer: The Case of FAUC-312 and a Comparative Look at Traditional Antipsychotics

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis between the compound designated FAUC-312 and traditional antipsychotics is not feasible due to a fundamental misidentification of the compound . Initial research indicates that this compound is cataloged as a dopamine D4 receptor agonist. This directly contrasts with the mechanism of action of traditional antipsychotics, which are primarily dopamine D2 receptor antagonists. Furthermore, the limited public information on this compound suggests it is a research chemical rather than a therapeutic agent in development for psychosis, rendering a direct comparison with established clinical drugs inappropriate and scientifically unfounded.

It is highly probable that "this compound" is a typographical error, as searches for this compound yield irrelevant results pertaining to other molecules such as UB-312 (an immunotherapy for Parkinson's disease), BAF312 (Siponimod, a multiple sclerosis medication), and MST-312 (a telomerase inhibitor).

To provide valuable context for the intended audience of researchers, scientists, and drug development professionals, this guide will instead focus on the established characteristics of traditional antipsychotics, also known as first-generation or typical antipsychotics.

Traditional Antipsychotics: A Profile

Traditional antipsychotics, introduced in the 1950s, revolutionized the treatment of psychosis, particularly schizophrenia. Their primary mechanism of action is the blockade of dopamine D2 receptors in the brain's mesolimbic pathway.[1][2][3] This antagonism is effective in mitigating the "positive" symptoms of schizophrenia, such as hallucinations and delusions.[2]

Receptor Binding Profile and Side Effects

While effective, the therapeutic action of traditional antipsychotics is often accompanied by a range of side effects stemming from their non-selective binding to various other receptors.[2][4] The table below summarizes the receptor binding profiles and associated adverse effects of this class of drugs.

Receptor TargetTherapeutic EffectCommon Side Effects
Dopamine D2 Reduction of positive psychotic symptomsExtrapyramidal Symptoms (EPS): Parkinsonism (tremor, rigidity), akathisia (restlessness), dystonia (muscle spasms).[4][5][6] Tardive Dyskinesia (TD): Involuntary, repetitive body movements.[4][5] Hyperprolactinemia: Elevated prolactin levels leading to gynecomastia, galactorrhea, and amenorrhea.
Muscarinic M1 -Anticholinergic effects: Dry mouth, blurred vision, constipation, urinary retention, cognitive impairment.[5]
Histamine H1 -Sedation, drowsiness, weight gain.[7]
Alpha-1 Adrenergic -Orthostatic hypotension (dizziness upon standing), reflex tachycardia.

Experimental Protocols

Understanding the pharmacodynamics of antipsychotic drugs relies on standardized experimental procedures. Below are outlines of key assays used to characterize these compounds.

Dopamine D2 Receptor Binding Assay

Objective: To determine the affinity of a compound for the dopamine D2 receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing the human dopamine D2 receptor are prepared from cultured cells or animal brain tissue (e.g., striatum).

  • Radioligand Binding: The membranes are incubated with a radiolabeled ligand known to bind with high affinity to the D2 receptor (e.g., [³H]spiperone or [³H]raclopride).

  • Competitive Binding: The incubation is performed in the presence of varying concentrations of the test compound (e.g., a traditional antipsychotic). The test compound will compete with the radioligand for binding to the D2 receptor.

  • Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration. The radioactivity of the filter, representing the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are used to calculate the half-maximal inhibitory concentration (IC₅₀) of the test compound, which is the concentration required to displace 50% of the radioligand binding. This value can then be converted to the equilibrium dissociation constant (Ki), which reflects the affinity of the compound for the receptor.

Conditioned Avoidance Response (CAR) Model

Objective: To assess the antipsychotic potential of a compound in an animal model.

Methodology:

  • Apparatus: A shuttle box with two compartments separated by a door. The floor of each compartment can deliver a mild electric shock. A conditioned stimulus (CS), such as a light or tone, is presented before the unconditioned stimulus (US), the electric shock.

  • Training: An animal (typically a rat) is placed in the shuttle box. The CS is presented for a set period (e.g., 10 seconds), followed by the US. The animal learns to avoid the shock by moving to the other compartment upon presentation of the CS (an avoidance response).

  • Drug Administration: The trained animal is administered the test compound.

  • Testing: The animal is placed back in the shuttle box, and the CS is presented. The number of successful avoidance responses is recorded.

  • Data Analysis: A reduction in the number of avoidance responses without significant motor impairment is indicative of antipsychotic-like activity. Traditional antipsychotics characteristically suppress the conditioned avoidance response.

Visualizing a Key Signaling Pathway

The following diagram illustrates the downstream signaling pathway following dopamine D2 receptor activation, which is blocked by traditional antipsychotics.

D2_Receptor_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates Cellular_Response Altered Neuronal Excitability DARPP32->Cellular_Response Modulates Antipsychotic_Screening_Workflow Start Compound Library Receptor_Binding In Vitro Receptor Binding Assays (e.g., D2, 5-HT2A) Start->Receptor_Binding Functional_Assay Cell-Based Functional Assays (e.g., cAMP) Receptor_Binding->Functional_Assay Behavioral_Screening In Vivo Behavioral Models (e.g., CAR, PPI) Functional_Assay->Behavioral_Screening Tox_PK Toxicology and Pharmacokinetic Studies Behavioral_Screening->Tox_PK Lead_Optimization Lead Optimization Tox_PK->Lead_Optimization Clinical_Trials Clinical Trials Lead_Optimization->Clinical_Trials

References

A Head-to-Head Comparative Analysis of a Selective D4 Receptor Agonist and a D2 Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of the pharmacological profiles of a selective dopamine D4 receptor agonist, exemplified by PD-168,077, and a non-selective D2-like receptor agonist, Quinpirole. This document is intended for researchers, scientists, and drug development professionals engaged in the study of dopaminergic signaling and the development of novel therapeutics targeting dopamine receptors.

Due to the limited publicly available data for FAUC-312, this guide utilizes PD-168,077 as a well-characterized and highly selective D4 receptor agonist for a robust comparative analysis against the widely studied D2/D3 receptor agonist, Quinpirole.

Introduction

Dopamine receptors, a class of G protein-coupled receptors (GPCRs), are pivotal in regulating a multitude of physiological processes within the central nervous system, including motor function, cognition, and reward pathways. They are categorized into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). The D2-like receptors, the focus of this guide, are coupled to Gi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase, thereby reducing intracellular cyclic AMP (cAMP) levels.[1][2]

The development of receptor subtype-selective agonists is a key objective in modern pharmacology to achieve targeted therapeutic effects while minimizing off-target side effects. This guide presents a head-to-head comparison of two such agonists with distinct selectivity profiles:

  • PD-168,077 : A potent and highly selective agonist for the dopamine D4 receptor.[3][4]

  • Quinpirole : A well-established agonist with high affinity for both D2 and D3 receptors.[5][6]

This comparison will delve into their binding affinities, functional activities, and the intracellular signaling pathways they modulate, supported by detailed experimental protocols.

Data Presentation

The following tables summarize the quantitative data on the binding affinity and functional potency of PD-168,077 and Quinpirole at various dopamine receptor subtypes.

Table 1: Comparative Binding Affinity (Ki, nM)
CompoundD1 ReceptorD2 ReceptorD3 ReceptorD4 ReceptorSource(s)
PD-168,077 ->3740>28108.7 - 9.0[4][7]
Quinpirole 19004.82430[5]

Lower Ki values indicate higher binding affinity.

Table 2: Comparative Functional Activity (EC50, nM)
CompoundAssay TypeReceptorPotency (EC50, nM)EfficacySource(s)
PD-168,077 Mitogenesis ([3H]thymidine incorporation)Human D4 in CHO cells17Agonist[8]
PD-168,077 FLIPR Assay (Ca2+ flux)Human D4.4 in HEK293 cells8.3Agonist[8]
Quinpirole [35S]GTPγS BindingD2-like in rat striatum-Full Agonist[9][10]
Quinpirole β-arrestin2 Recruitment (BRET)Human D2-Full Agonist[11]

EC50 represents the concentration of an agonist that provides 50% of its maximal response.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.

Signaling Pathways

D4_Signaling_Pathway cluster_membrane Cell Membrane D4R D4 Receptor Gi_o Gi/o Protein (GDP-bound) D4R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Converts PD168077 PD-168,077 (Agonist) PD168077->D4R Binds ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Leads to

Caption: Dopamine D4 Receptor Signaling Pathway.

D2_Signaling_Pathway cluster_membrane Cell Membrane D2R D2 Receptor Gi_o Gi/o Protein (GDP-bound) D2R->Gi_o Activates GRK GRK D2R->GRK Activates BetaArrestin β-Arrestin D2R->BetaArrestin Recruits AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Converts GRK->D2R Phosphorylates Quinpirole Quinpirole (Agonist) Quinpirole->D2R Binds ATP ATP ATP->AC Downstream_G G Protein-Mediated Effects cAMP->Downstream_G Leads to Downstream_Arrestin β-Arrestin-Mediated Effects (e.g., ERK activation) BetaArrestin->Downstream_Arrestin Scaffolds Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep 1. Cell Membrane Preparation Incubation 4. Incubate Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand_Prep 2. Radiolabeled Ligand Preparation Radioligand_Prep->Incubation Compound_Prep 3. Test Compound (e.g., PD-168,077) Dilution Compound_Prep->Incubation Filtration 5. Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Counting 6. Scintillation Counting of Bound Radioactivity Filtration->Counting Analysis 7. Data Analysis to Determine Ki Counting->Analysis

References

Assessing the Specificity of FAUC-312 with Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the specificity of the hypothetical small molecule FAUC-312 with an alternative compound, here referred to as Compound Z. The analysis is based on the use of knockout (KO) models, a powerful tool for validating drug targets and assessing off-target effects.[1][2][3] The data presented is illustrative, designed to demonstrate the application of these methodologies in target validation.

Introduction to Target Validation Using Knockout Models

The definitive validation of a small molecule's mechanism of action relies on demonstrating that its biological effects are absent in cells or organisms lacking the intended target.[1][2] Gene knockout models, generated using technologies like CRISPR-Cas9, provide a clean background to test the specificity of a compound.[4] If a compound is highly specific for its target, its efficacy should be significantly diminished or completely abrogated in a knockout model compared to its wild-type (WT) counterpart.

In this guide, we assess the specificity of this compound, a hypothetical inhibitor of Kinase A, by comparing its activity in WT cells and Kinase A KO cells. We further compare its performance against Compound Z, another known inhibitor of the same signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative data from key experiments comparing the effects of this compound and Compound Z in both wild-type (WT) and Kinase A knockout (KO) cancer cell lines.

Table 1: In Vitro Cell Viability (IC50)

CompoundCell LineTargetIC50 (µM)
This compoundWT Cancer CellsKinase A0.5
This compoundKinase A KO Cancer CellsKinase A> 100
Compound ZWT Cancer CellsKinase A1.2
Compound ZKinase A KO Cancer CellsKinase A25.6

IC50 values represent the concentration of the compound required to inhibit cell growth by 50%. A higher IC50 value in KO cells indicates target specificity.

Table 2: Western Blot Analysis of Downstream Signaling

Compound (1 µM)Cell LineTarget ProteinPhospho-Substrate B (Relative Intensity)
VehicleWTKinase A1.00
This compoundWTKinase A0.15
Compound ZWTKinase A0.35
VehicleKinase A KOKinase A0.98
This compoundKinase A KOKinase A0.95
Compound ZKinase A KOKinase A0.88

Phospho-Substrate B is a direct downstream target of Kinase A. Relative intensity is normalized to a loading control.

Table 3: In Vivo Tumor Growth Inhibition in Xenograft Mouse Models

Mouse ModelTreatmentAverage Tumor Volume (mm³) at Day 21
WT XenograftVehicle1600 ± 180
WT XenograftThis compound (10 mg/kg)400 ± 90
Kinase A KO XenograftVehicle1550 ± 170
Kinase A KO XenograftThis compound (10 mg/kg)1500 ± 165

Data are presented as mean ± standard deviation (n=8 mice per group).

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability Assay

Objective: To determine the cytotoxic effect of this compound and Compound Z on cancer cells with and without the target protein.

Methodology:

  • Cell Seeding: Wild-type and Kinase A KO cancer cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of this compound or Compound Z (e.g., from 0.01 to 100 µM) for 72 hours.

  • Viability Assessment: Cell viability is assessed using a resazurin-based assay. Resazurin is added to each well and incubated for 4 hours.

  • Data Analysis: Fluorescence is measured using a plate reader (excitation 560 nm, emission 590 nm). IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.[5]

Western Blot Analysis

Objective: To investigate the effect of this compound and Compound Z on the phosphorylation of a downstream substrate of Kinase A.

Methodology:

  • Cell Lysis: Wild-type and Kinase A KO cells are treated with the respective compounds (e.g., 1 µM) or vehicle for 24 hours. Cells are then lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against Phospho-Substrate B, total Substrate B, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

  • Densitometry: Band intensities are quantified using image analysis software and normalized to the loading control.[5]

Xenograft Mouse Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a setting where the target is present or absent.

Methodology:

  • Tumor Implantation: Wild-type or Kinase A KO cancer cells (e.g., 5 x 10^6 cells) are subcutaneously injected into the flank of immunodeficient mice.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Mice are then randomized into treatment groups.

  • Compound Administration: this compound (e.g., 10 mg/kg) or vehicle is administered daily via oral gavage.

  • Tumor Measurement: Tumor volume is measured twice weekly with calipers using the formula: (Length x Width²)/2.

  • Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare treatment groups.[5]

Visualizations

Signaling Pathway of Kinase A

Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Kinase A Kinase A Receptor->Kinase A Substrate B Substrate B Kinase A->Substrate B Phosphorylation Phospho-Substrate B Phospho-Substrate B Substrate B->Phospho-Substrate B Cell Proliferation Cell Proliferation Phospho-Substrate B->Cell Proliferation

Caption: Signaling pathway of Kinase A.

Experimental Workflow for Specificity Testing

cluster_cells Cell Lines cluster_treatment Treatment cluster_assays Assays WT Cells WT Cells This compound This compound WT Cells->this compound Compound Z Compound Z WT Cells->Compound Z Vehicle Vehicle WT Cells->Vehicle KO Cells KO Cells KO Cells->this compound KO Cells->Compound Z KO Cells->Vehicle Viability Assay Viability Assay This compound->Viability Assay Western Blot Western Blot This compound->Western Blot Xenograft Model Xenograft Model This compound->Xenograft Model Compound Z->Viability Assay Compound Z->Western Blot Vehicle->Viability Assay Vehicle->Western Blot Vehicle->Xenograft Model

Caption: Experimental workflow for specificity testing.

Comparative Specificity of this compound and Compound Z

cluster_fauc312 This compound Activity cluster_compoundz Compound Z Activity This compound This compound WT Cells (High Efficacy) WT Cells (High Efficacy) This compound->WT Cells (High Efficacy) KO Cells (No Efficacy) KO Cells (No Efficacy) This compound->KO Cells (No Efficacy) Compound Z Compound Z WT Cells (Good Efficacy) WT Cells (Good Efficacy) Compound Z->WT Cells (Good Efficacy) KO Cells (Reduced Efficacy) KO Cells (Reduced Efficacy) Compound Z->KO Cells (Reduced Efficacy) High Specificity High Specificity KO Cells (No Efficacy)->High Specificity Moderate Specificity Moderate Specificity KO Cells (Reduced Efficacy)->Moderate Specificity

Caption: Comparative specificity of this compound and Compound Z.

References

Benchmarking FAUC-312 Performance Against Gold Standard Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

In the rapidly evolving landscape of oncology research, the identification of novel therapeutic agents with superior efficacy and well-defined mechanisms of action is paramount. This guide provides a comprehensive performance comparison of the telomerase inhibitor MST-312 against established gold standard compounds, Imetelstat and BIBR1532. The following sections present a detailed analysis of their performance based on available preclinical and clinical data, alongside the experimental protocols used to generate this information.

Note on Compound Nomenclature: Initial searches for "FAUC-312" yielded limited and disparate information, with one source identifying it as a dopamine D4 receptor agonist. However, a significant body of research exists for "MST-312," a telomerase inhibitor. This guide will focus on MST-312, assuming a potential user error in the initial query.

Quantitative Performance Comparison

The following table summarizes the key performance indicators for MST-312 and the gold standard telomerase inhibitors, Imetelstat and BIBR1532, across various in vitro and in vivo studies.

Parameter MST-312 Imetelstat (GRN163L) BIBR1532
Mechanism of Action Telomerase Inhibitor (derivative of epigallocatechin gallate)[1]Telomerase Inhibitor (Oligonucleotide)[2][3]Non-competitive Telomerase Inhibitor
IC50 (Telomerase Activity) 0.67 µM (TRAP assay)[4], 12.1 µM (HeLa cells)[1]Not directly reported in provided abstracts; acts as a competitive inhibitor.93 nM[5][6][7], 100 nM (cell-free assay)[8]
Cellular Potency (IC50/GI50) 1.7 µM (U937 cells, growth inhibition)[4], 3.6 - 7.1 µM (various cancer cell lines)[9]Not directly applicable; clinical efficacy is the primary measure.52 µM (JVM13 leukemia cells)[8], 56 µM (AML)[8]
In Vitro Efficacy Reduces viability, induces apoptosis, and shortens telomeres in various cancer cell lines.[1][4][10][11]Induces apoptosis in malignant stem and progenitor cells.Inhibits proliferation and enhances apoptosis in multiple myeloma cells.[12]
In Vivo Efficacy 40 mg/kg reduces tumor size by 70% in an H460 mouse xenograft model.[4]Phase 3 IMerge trial: 39.8% of patients achieved 8-week transfusion independence vs 15.0% for placebo.[13][14][15]Demonstrates anti-cancer activity in preclinical models.[16]
Clinical Development PreclinicalPhase 3 clinical trials completed for myelodysplastic syndromes (MDS).[17][13][14]Preclinical

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of telomerase inhibitors.

Telomeric Repeat Amplification Protocol (TRAP) Assay

The TRAP assay is a highly sensitive method used to measure telomerase activity in cell or tissue extracts.

Principle: This assay involves two main steps. First, telomerase present in the cell extract adds telomeric repeats (TTAGGG) to the 3' end of a synthetic oligonucleotide substrate. In the second step, these extended products are amplified by PCR using a forward primer that is the same as the substrate and a reverse primer that is complementary to the telomeric repeats. The PCR products are then visualized by gel electrophoresis.

Generalized Protocol:

  • Cell Lysate Preparation: Cells are harvested and lysed in a buffer that preserves telomerase activity. The protein concentration of the lysate is determined.

  • Telomerase Extension Reaction: The cell lysate is incubated with a reaction mixture containing a non-telomeric oligonucleotide substrate (e.g., TS primer), dNTPs, and a reaction buffer at 30°C to allow for telomeric repeat addition.

  • PCR Amplification: The telomerase extension products are then subjected to PCR amplification using a forward primer (e.g., TS primer) and a reverse primer (e.g., ACX primer) that is complementary to the telomeric repeats. A thermostable DNA polymerase is used for amplification.

  • Detection of PCR Products: The amplified products are resolved on a polyacrylamide gel and visualized by staining with a fluorescent dye (e.g., SYBR Green). The presence of a characteristic 6-base pair ladder indicates telomerase activity.

  • Quantification: The intensity of the ladder is quantified and normalized to an internal standard to determine the relative telomerase activity.

Cell Viability and Proliferation Assays (e.g., MTT, Alamar Blue)

These assays are used to assess the cytotoxic and cytostatic effects of the compounds on cancer cell lines.

Principle:

  • MTT Assay: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

  • Alamar Blue Assay: This assay uses a cell-permeable, non-toxic dye (resazurin) that is reduced by metabolically active cells to the fluorescent resorufin. The fluorescence intensity is proportional to the number of viable cells.

Generalized Protocol:

  • Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., MST-312, BIBR1532) for a specified period (e.g., 24, 48, 72 hours).

  • Reagent Incubation:

    • MTT: The MTT reagent is added to each well and incubated for a few hours to allow for formazan crystal formation. The crystals are then solubilized with a solvent (e.g., DMSO).

    • Alamar Blue: The Alamar Blue reagent is added to each well and incubated for a specified time.

  • Measurement:

    • MTT: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • Alamar Blue: The fluorescence is measured using a microplate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining)

These assays are used to detect and quantify programmed cell death (apoptosis) induced by the compounds.

Principle: During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorescent dye. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter and stain the nucleus of late apoptotic and necrotic cells.

Generalized Protocol:

  • Cell Treatment: Cells are treated with the test compound for a specified period.

  • Cell Staining: The treated cells are harvested and stained with fluorescently labeled Annexin V and PI in a binding buffer.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Data Analysis: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of telomerase inhibition and a typical experimental workflow for evaluating telomerase inhibitors.

Telomerase_Inhibition_Pathway cluster_0 Telomerase Complex hTERT hTERT (Catalytic Subunit) Elongation Telomere Elongation hTERT->Elongation Catalyzes hTR hTR (RNA Template) hTR->Elongation Provides Template Telomere Telomere (TTAGGG repeats) Telomere->Elongation Cell_Immortalization Cell Immortalization & Proliferation Elongation->Cell_Immortalization Cell_Immortalization->Telomere Maintains Length Senescence_Apoptosis Senescence / Apoptosis MST_312 MST-312 MST_312->hTERT Inhibits MST_312->Senescence_Apoptosis Imetelstat Imetelstat Imetelstat->hTR Binds to & Inhibits Imetelstat->Senescence_Apoptosis BIBR1532 BIBR1532 BIBR1532->hTERT Non-competitive Inhibition BIBR1532->Senescence_Apoptosis

Caption: Mechanism of action for telomerase inhibitors.

Experimental_Workflow Start Compound Selection (MST-312, Gold Standards) In_Vitro_Assays In Vitro Assays Start->In_Vitro_Assays TRAP_Assay TRAP Assay (Telomerase Activity) In_Vitro_Assays->TRAP_Assay Cell_Viability Cell Viability Assays (MTT, Alamar Blue) In_Vitro_Assays->Cell_Viability Apoptosis_Assay Apoptosis Assays (Annexin V) In_Vitro_Assays->Apoptosis_Assay Data_Analysis Data Analysis (IC50, % Inhibition) TRAP_Assay->Data_Analysis Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis In_Vivo_Studies In Vivo Studies (Xenograft Models) Data_Analysis->In_Vivo_Studies Efficacy_Evaluation Efficacy Evaluation (Tumor Growth Inhibition) In_Vivo_Studies->Efficacy_Evaluation Toxicity_Assessment Toxicity Assessment In_Vivo_Studies->Toxicity_Assessment Final_Comparison Comparative Analysis & Report Efficacy_Evaluation->Final_Comparison Toxicity_Assessment->Final_Comparison

References

Safety Operating Guide

Proper Disposal Procedures for FAUC-312

Author: BenchChem Technical Support Team. Date: December 2025

The following provides essential safety and logistical information for the proper disposal of FAUC-312, a highly flammable and hazardous chemical. Adherence to these procedural steps is critical for ensuring laboratory safety and regulatory compliance. This guidance is intended for researchers, scientists, and drug development professionals.

Quantitative Data Summary

For quick reference, the key quantitative properties and hazard classifications of this compound are summarized in the table below. This information is critical for risk assessment and the implementation of appropriate safety controls during handling and disposal.

PropertyValueGHS Classification
Flash Point11.7°C / 53°FFlammable liquids (Category 2)[1]
Boiling Point77°C / 170.6°F
pHNo data available
Vapor Pressure42 mmHg
Vapor Density1.4 (Air = 1)
Relative Density0.815 (Water = 1)
Explosive LimitsLower: 2%, Upper: 12%
Eye IrritationCategory 2[1]
Organ ToxicitySpecific target organ toxicity – Single exposure (Category 1); Repeated exposure (Category 1)[1]

Experimental Protocols

The provided documentation does not cite specific experimental protocols. The disposal procedures are based on established safety guidelines for handling flammable and hazardous chemical waste.

Disposal Workflow

The following diagram outlines the step-by-step workflow for the safe disposal of this compound. Adherence to this workflow is mandatory to minimize risks to personnel and the environment.

cluster_pre_disposal Pre-Disposal & Handling cluster_disposal_procedure Disposal Procedure cluster_spill_response Spill & Emergency Response start Start: this compound Waste Generated ppe Wear Appropriate PPE: - Nitrile Gloves - Safety Glasses/Goggles - Lab Coat start->ppe Step 1 ventilation Ensure Adequate Ventilation (Fume Hood) ppe->ventilation Step 2 container Select a Labeled, Compatible Waste Container ventilation->container Step 3 transfer Transfer Waste to Container Using Non-Sparking Tools container->transfer Step 4 seal Securely Seal the Container transfer->seal Step 5 spill Small Spill Occurs transfer->spill If Spill large_spill Large Spill Occurs transfer->large_spill If Large Spill storage Store in a Cool, Dry, Well-Ventilated Area Away from Ignition Sources seal->storage Step 6 pickup Arrange for Hazardous Waste Pickup storage->pickup Step 7 end end pickup->end End: Waste Disposed absorb Absorb with Inert Material (e.g., sand, earth) spill->absorb collect Collect and Seal in a Labeled Container for Disposal absorb->collect collect->storage evacuate Evacuate Area and Contact EHS large_spill->evacuate

Caption: Workflow for the safe disposal of this compound.

Detailed Disposal Procedures

1. Personal Protective Equipment (PPE):

  • Always wear appropriate personal protective equipment (PPE) when handling this compound. This includes, but is not limited to, nitrile rubber gloves, safety glasses or goggles, and a lab coat.[2]

  • In case of insufficient ventilation, a NIOSH-approved respirator should be used.[1]

2. Waste Collection:

  • This compound waste must be collected in a designated, properly labeled, and sealed container.

  • Use only non-sparking tools to handle the waste to prevent ignition.[1]

  • Ensure the waste container is stored in a cool, well-ventilated area, away from heat, sparks, open flames, and other sources of ignition.[1][2]

3. Spill Management:

  • Small Spills: In the event of a small spill, wear appropriate PPE. Absorb the spill with an inert, non-combustible material such as sand or earth.[2] Collect the absorbed material and place it in a sealed container for disposal.[2]

  • Large Spills: For large spills, immediately evacuate all non-essential personnel from the area.[2] Increase ventilation and ensure all ignition sources are eliminated. Contact your institution's Environmental Health and Safety (EHS) department for assistance.

4. Final Disposal:

  • Dispose of this compound waste through a licensed hazardous waste disposal facility.

  • All disposal activities must be in accordance with local, state, and federal regulations.

  • Do not dispose of this compound down the drain or in the regular trash.

5. First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]

  • Skin Contact: In case of skin contact, immediately flush the affected area with plenty of water.[2][3] Remove contaminated clothing and wash it before reuse.[2]

  • Inhalation: If inhaled, move the person to fresh air.[4] If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[1] If the person is conscious, give them water to drink. Never give anything by mouth to an unconscious person.[1][3] Seek immediate medical attention.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of hazardous chemical waste.

References

Essential Safety and Handling Guide for FAUC-312: A Risk-Based Approach for Potent, Uncharacterized Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No publicly available safety data sheet (SDS) or handling information exists for a substance designated "FAUC-312." The following guide is based on a conservative, risk-based approach for handling potent, uncharacterized research compounds, which may present significant health hazards upon exposure. This information must be supplemented by a thorough, activity-specific risk assessment conducted by qualified personnel.

Assumed Hazard Profile for this compound

For the purpose of this guide, this compound is assumed to be a potent, powdered substance with the following potential hazards:

  • High Potency: Biologically active at low doses.

  • Respiratory Hazard: Fine powder can be easily aerosolized, posing a significant inhalation risk.

  • Skin and Eye Irritant: May cause irritation or sensitization upon contact.

  • Unknown Long-Term Effects: Potential for carcinogenic, mutagenic, or reproductive toxicity.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure. The required level of PPE is determined by the specific laboratory procedure and the quantity of this compound being handled.

Table 1: Recommended PPE for Laboratory Activities Involving this compound

ActivityRequired Personal Protective EquipmentRationale
Weighing and Dispensing (Powders) - Full-face powered air-purifying respirator (PAPR) or N95/FFP3 respirator with full-face shield.- Disposable, solid-front lab coat with tight-fitting cuffs.- Double-gloving (e.g., nitrile or neoprene).[1]- Disposable sleeves.High risk of aerosolization and inhalation of potent powders.[1] Full respiratory and facial protection is essential. Double-gloving provides an extra barrier against contamination.[1]
Solution Preparation and Handling - Chemical splash goggles and face shield.- Disposable, solid-front lab coat.- Double nitrile gloves.- Work should be conducted in a certified chemical fume hood.Reduces the risk of splashes to the eyes and face. A fume hood provides primary containment for vapors and aerosols.
General Laboratory Operations - Safety glasses with side shields.- Standard lab coat.- Single pair of nitrile gloves.Minimum required PPE for any work in a laboratory where hazardous substances are present.[2]

Experimental Protocols: Safe Handling Procedures

Adherence to strict protocols is mandatory to ensure personnel safety and prevent contamination.

Protocol 1: Weighing and Reconstitution of Powdered this compound

  • Preparation:

    • Ensure a certified chemical fume hood or ventilated balance enclosure is operational.

    • Decontaminate the work surface before and after use.[3]

    • Assemble all necessary equipment (e.g., spatulas, weigh boats, vials, solvent) within the hood.

    • Prepare a labeled waste container for all contaminated disposables.[1]

  • Donning PPE:

    • Don the appropriate PPE as specified in Table 1 for "Weighing and Dispensing."

  • Procedure:

    • Carefully open the container of this compound inside the fume hood.

    • Use a dedicated spatula to transfer the desired amount of powder to a weigh boat. Avoid creating dust.

    • Once weighed, carefully transfer the powder to the receiving vial.

    • Slowly add the desired solvent to the vial, allowing it to run down the inside wall to minimize aerosol generation.

    • Cap the vial securely and mix as required.

  • Post-Procedure:

    • Decontaminate the spatula and work surface with an appropriate solvent or cleaning solution.[3]

    • Dispose of all contaminated items (weigh boat, gloves, disposable sleeves) in the designated hazardous waste container.[1][4]

    • Doff PPE in the correct sequence to avoid self-contamination.[1]

Decontamination and Disposal Plan

Proper decontamination and waste management are critical to prevent environmental release and accidental exposure.[1]

Decontamination:

  • Surfaces and Equipment: All surfaces and equipment that have come into contact with this compound must be decontaminated.[3] Use a solvent known to dissolve the compound, followed by a standard laboratory detergent.[3]

  • Spills: In case of a spill, evacuate the area and alert safety personnel. Small spills within a fume hood can be cleaned by trained personnel wearing appropriate PPE. Absorb the material with an inert absorbent and decontaminate the area.

Disposal Plan:

Table 2: Waste Disposal Guidelines for this compound

Waste TypeDisposal ProcedureRationale
Unused/Expired Compound - Collect in a clearly labeled, sealed container.- Do not dispose of down the drain or in regular trash.- Dispose of through a certified hazardous waste vendor.[1]Prevents environmental contamination and ensures compliance with regulations. The container must be compatible with the chemical.[1]
Contaminated Labware (vials, pipette tips) - Collect in a designated, puncture-resistant, and sealed container.- Label as "Hazardous Waste" with the compound name.[1]Segregates sharp, contaminated items to prevent injury and cross-contamination.
Contaminated PPE (gloves, lab coat) - Doff PPE carefully to avoid self-contamination.- Place in a sealed bag or container labeled as hazardous waste.[1]Assumes all disposable items that have come into contact with the compound are contaminated.[1]
Aqueous Waste - Collect in a sealed, labeled container.- Do not mix with other waste streams unless compatibility is confirmed.- Do not dispose of down the drain.[5]Prevents the release of potent compounds into the sanitary sewer system. The container should be clearly labeled with the chemical name and concentration.[1]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from receipt to disposal.

cluster_prep Preparation cluster_ops Operations cluster_post Post-Operations cluster_disposal Disposal Receipt Receipt & Inventory Review Review Safety Info & Conduct Risk Assessment Receipt->Review PrepareArea Prepare & Decontaminate Work Area Review->PrepareArea DonPPE Don Appropriate PPE PrepareArea->DonPPE PerformExp Perform Experiment (e.g., Weighing, Dissolving) DonPPE->PerformExp DeconEquip Decontaminate Equipment & Work Surfaces PerformExp->DeconEquip DoffPPE Doff PPE DeconEquip->DoffPPE SegregateWaste Segregate & Label Waste DoffPPE->SegregateWaste StoreWaste Store Waste Securely SegregateWaste->StoreWaste DisposeVendor Dispose via Approved Hazardous Waste Vendor StoreWaste->DisposeVendor

Caption: General workflow for the safe handling of a potent research compound.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
FAUC-312
Reactant of Route 2
Reactant of Route 2
FAUC-312

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.